6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Plastics -> Polymer Type -> N.a.. However, this does not mean our product can be used or applied in the same or a similar way.
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Structure
3D Structure
Properties
IUPAC Name |
benzo[c][2,1]benzoxaphosphinin-6-ium 6-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8O2P/c13-15-12-8-4-2-6-10(12)9-5-1-3-7-11(9)14-15/h1-8H/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWSWCPPGLRSPIT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3[P+](=O)O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8O2P+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044563 | |
| Record name | 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
35948-25-5 | |
| Record name | 6H-Dibenz(c,e)(1,2)oxaphosphorin, 6-oxide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035948255 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-oxide | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6H-dibenz[c,e][1,2]oxaphosphorin 6-oxide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.998 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6H-DIBENZ(C,E)(1,2)OXAPHOSPHORIN, 6-OXIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63LTW1C2TR | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Synthesis of 6H-Dibenzo[c,e]oxaphosphinine 6-oxide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 6H-Dibenzo[c,e]oxaphosphinine 6-oxide, a prominent organophosphorus compound widely utilized as a reactive flame retardant. Commonly known by the acronym DOPO, its synthesis and derivatization are of significant interest in materials science and medicinal chemistry. This document outlines the prevalent synthetic methodologies, detailed experimental protocols, and key quantitative data to support research and development activities.
Introduction
6H-Dibenzo[c,e]oxaphosphinine 6-oxide (DOPO) is a heterocyclic organophosphorus compound characterized by a phosphaphenanthrene core. Its high thermal stability and reactivity, owing to the presence of a P-H bond, make it a valuable building block for the synthesis of a wide array of derivatives with applications as flame retardants, stabilizers, and ligands in catalysis.[1] This guide focuses on the fundamental synthesis of the DOPO molecule.
Core Synthetic Pathway
The most common industrial synthesis of DOPO proceeds through a multi-step process starting from o-phenylphenol (OPP) and phosphorus trichloride (PCl₃). The overall process can be summarized in four key stages:
-
Phosphinylation: Reaction of o-phenylphenol with phosphorus trichloride to form 2-(trichlorophosphino)biphenyl, which is then cyclized to yield 6-chloro-6H-dibenzo[c,e][1]oxaphosphinine (CDOP).
-
Hydrolysis: Conversion of CDOP to 2-hydroxy-(2'-hydroxydiphenyl)phosphine oxide (HPPA) through hydrolysis.
-
Purification: Recrystallization of the intermediate HPPA to remove impurities.
-
Cyclization/Dehydration: Intramolecular condensation of HPPA to yield the final product, 6H-Dibenzo[c,e]oxaphosphinine 6-oxide (DOPO).[2]
Below is a detailed experimental protocol for this synthetic route.
Experimental Protocols
Synthesis of 6-chloro-6H-dibenzo[c,e][1][2]oxaphosphinine (CDOP)
-
Materials: o-Phenylphenol (OPP), Phosphorus trichloride (PCl₃), Zinc chloride (ZnCl₂) (catalyst).
-
Procedure:
-
To a four-necked flask equipped with a mechanical stirrer, thermometer, dropping funnel, and reflux condenser, add o-phenylphenol (200 g, 1.175 mol) and anhydrous zinc chloride (1.6 g, 0.0115 mol).[3]
-
Heat the mixture to 70 °C with stirring.
-
Add phosphorus trichloride (113 mL, 1.292 mol) dropwise over 3 hours.[3]
-
After the addition is complete, raise the temperature to 180 °C and maintain for 10 hours. During this period, uniformly add an additional portion of phosphorus trichloride (20.5 mL, 0.234 mol).[3]
-
The reaction is complete when the evolution of HCl gas ceases. The resulting product is the intermediate CDOP.[3]
-
Hydrolysis of CDOP to 2-hydroxy-(2'-hydroxydiphenyl)phosphine oxide (HPPA)
-
Materials: CDOP reaction mixture, Sodium hydroxide (NaOH), Hydrochloric acid (HCl).
-
Procedure:
-
Cool the CDOP reaction mixture to 90 ± 2 °C.
-
Prepare a solution of sodium hydroxide (140.4 g, 3.51 mol) in water (560 mL).
-
Add the CDOP mixture to the sodium hydroxide solution and cool to 40 ± 2 °C. Stir for 1 hour.[3]
-
Filter the solution to remove any insoluble materials.
-
Adjust the pH of the filtrate to 1.0 using hydrochloric acid (the HCl generated in the first step can be utilized).
-
Stir the acidified solution at 40 ± 2 °C for 3 hours to induce crystallization of HPPA.
-
Collect the solid product by suction filtration and wash three times with distilled water (200 mL each).[3]
-
Purification of HPPA
-
Materials: Crude HPPA, Toluene.
-
Procedure:
-
Dissolve the crude HPPA in toluene (800 mL).
-
Heat the solution to reflux for 1 hour.
-
Cool the solution to room temperature to allow for recrystallization.
-
Filter the mixture to obtain purified HPPA.[2]
-
Cyclization of HPPA to 6H-Dibenzo[c,e]oxaphosphinine 6-oxide (DOPO)
-
Materials: Purified HPPA.
-
Procedure:
-
Heat the purified HPPA to 120 °C.
-
Apply a vacuum (≥30 mmHg) and perform vacuum distillation for 2 hours to effect dehydration and cyclization.[2]
-
The resulting product is the target molecule, DOPO.
-
Quantitative Data Summary
The following tables summarize the key quantitative data reported for the synthesis of DOPO.
| Parameter | Value | Reference |
| Yield | 95% | [2] |
| Purity (HPLC) | 99.6% | [2] |
| Melting Point | 117-119 °C | [2] |
| Zinc Ion Content | 5 ppm | [2] |
Synthesis Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 6H-Dibenzo[c,e]oxaphosphinine 6-oxide.
Caption: Synthetic workflow for 6H-Dibenzo[c,e]oxaphosphinine 6-oxide.
Alternative Synthetic Approaches
While the four-step method is prevalent, other synthetic strategies for DOPO and its derivatives have been explored. These often involve modifications to the chlorinating agents used or one-pot procedures. For instance, the Atherton-Todd reaction, which utilizes carbon tetrachloride as a chlorinating agent, is a common method for synthesizing DOPO-based phosphonamidates.[4][5] However, due to the environmental concerns associated with carbon tetrachloride, alternative chlorinating agents such as sulfuryl chloride and trichloroisocyanuric acid have been investigated.[4][6] These alternative methods can offer advantages in terms of yield, purity, and environmental impact.[4][6]
Conclusion
The synthesis of 6H-Dibenzo[c,e]oxaphosphinine 6-oxide is a well-established process that is crucial for the production of halogen-free flame retardants and other valuable organophosphorus compounds. The detailed protocol and data presented in this guide are intended to provide researchers and professionals in the field with a comprehensive resource for the laboratory-scale synthesis of this important molecule. Further research into more sustainable and efficient synthetic routes remains an active area of investigation.
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. CN103073597A - Synthesis and purification method for DOPO - Google Patents [patents.google.com]
- 3. chembk.com [chembk.com]
- 4. scispace.com [scispace.com]
- 5. Synthesis and Characterization of 6-(1,3-dimethylureido) dibenzo[c,e][1,2]oxaphosphinine 6-oxide [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
DOPO synthesis from 2-phenylphenol and phosphorus trichloride
An In-depth Technical Guide on the Synthesis of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) from 2-phenylphenol and Phosphorus Trichloride
Introduction
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, commonly known as DOPO, is a highly effective and widely utilized organophosphorus compound, primarily recognized for its application as a reactive flame retardant. Its unique molecular structure, featuring a rigid, bicyclic phosphaphenanthrene core, imparts excellent thermal stability and flame retardancy to a variety of polymers, including epoxies, polyesters, and polyamides. This guide provides a detailed technical overview of the predominant synthesis route for DOPO, commencing from 2-phenylphenol and phosphorus trichloride. The synthesis is a multi-step process involving a Friedel-Crafts cyclization reaction.
Reaction Pathway and Mechanism
The synthesis of DOPO from 2-phenylphenol and phosphorus trichloride proceeds in two main stages. The first stage involves the reaction of 2-phenylphenol with phosphorus trichloride to form an intermediate, 2-biphenylyloxy dichlorophosphine. This is followed by an intramolecular Friedel-Crafts cyclization, typically catalyzed by a Lewis acid such as aluminum chloride (AlCl₃), to yield 6-chloro-6H-dibenzo[c,e]oxaphosphorine. The final step is the hydrolysis of this intermediate to produce DOPO.
Caption: Reaction pathway for DOPO synthesis.
Quantitative Data
The following table summarizes typical quantitative data associated with the synthesis of DOPO. Yields and purity can vary based on reaction conditions and purification methods.
| Parameter | Value |
| Molar Ratio (2-PP : PCl₃) | 1 : 1.2 to 1 : 2.0 |
| Molar Ratio (2-PP : AlCl₃) | 1 : 0.1 to 1 : 1.2 |
| Reaction Temperature (Cyclization) | 70°C - 160°C |
| Reaction Time (Cyclization) | 3 - 8 hours |
| Typical Yield | 85% - 95% |
| Melting Point | 116°C - 119°C |
| Purity (by HPLC) | > 99% |
Experimental Protocol
This section details a representative experimental procedure for the synthesis of DOPO.
Materials:
-
2-phenylphenol (2-PP)
-
Phosphorus trichloride (PCl₃)
-
Aluminum chloride (AlCl₃)
-
Solvent (e.g., o-dichlorobenzene, toluene, or excess PCl₃)
-
Water
Procedure:
-
Formation of the Dichlorophosphine Intermediate:
-
A reactor equipped with a stirrer, condenser, and nitrogen inlet is charged with 2-phenylphenol and a solvent (e.g., o-dichlorobenzene).
-
Phosphorus trichloride is added dropwise to the mixture at a controlled temperature, typically between 0°C and 20°C. The molar ratio of PCl₃ to 2-phenylphenol is generally in excess to drive the reaction to completion.
-
The reaction mixture is stirred for a period, often 1-2 hours, allowing for the formation of 2-biphenylyloxy dichlorophosphine. Hydrogen chloride (HCl) gas is evolved during this step and should be appropriately scrubbed.
-
-
Friedel-Crafts Cyclization:
-
The Lewis acid catalyst, aluminum chloride (AlCl₃), is added portion-wise to the reaction mixture. This step is exothermic and requires careful temperature control.
-
The temperature of the mixture is then gradually raised to the target cyclization temperature, typically ranging from 70°C to 160°C, depending on the solvent used.
-
The reaction is held at this temperature for several hours (e.g., 3-8 hours) to ensure complete cyclization to 6-chloro-6H-dibenzo[c,e]oxaphosphorine.
-
-
Hydrolysis and Product Isolation:
-
After cooling the reaction mixture, it is carefully quenched with water or ice. This hydrolysis step converts the chlorinated intermediate to DOPO and also deactivates the AlCl₃ catalyst.
-
The crude DOPO product precipitates from the solution.
-
The precipitate is collected by filtration, washed thoroughly with water to remove any remaining salts and impurities, and then dried under vacuum.
-
-
Purification:
-
The crude DOPO can be further purified by recrystallization from a suitable solvent, such as toluene, ethanol, or a mixture of acetic acid and water, to achieve high purity.
-
An In-depth Technical Guide to 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (CAS 35948-25-5)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and core applications of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a compound identified by CAS number 35948-25-5.
Core Physicochemical Properties
DOPO is an organophosphorus compound recognized for its high thermal stability.[1] It presents as a white solid, flake, or powder at room temperature.[2] The quantitative physicochemical properties of DOPO are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₁₂H₉O₂P | [3] |
| Molecular Weight | 216.17 g/mol | [3] |
| Melting Point | 114-121 °C | [2][4] |
| Boiling Point | 399.7 ± 25.0 °C (Predicted) | [5] |
| Density | 1.402 g/cm³ | [6] |
| Solubility | Slightly soluble in Chloroform and Methanol. | [5] |
| Water Solubility | 3.574 g/L at 25°C | [5] |
| Vapor Pressure | 0.004 Pa at 25°C | [5] |
| LogP | 1.87 | [5] |
Experimental Protocols
While specific experimental records for the determination of the above properties for this exact compound are not publicly detailed, the methodologies would follow standardized guidelines.
Determination of Melting Point: The melting point of a solid like DOPO is typically determined using a capillary melting point apparatus. A small, powdered sample is packed into a capillary tube and heated at a controlled rate. The temperature range from the appearance of the first liquid drop to the complete melting of the sample is recorded as the melting point. This procedure is in accordance with standard methods such as those outlined by the United States Pharmacopeia (USP) <741> or OECD Guideline 102.
Determination of Boiling Point: For organic compounds with high boiling points, the boiling point is often determined under reduced pressure (vacuum distillation) to prevent decomposition.[5] The observed boiling point is then extrapolated to atmospheric pressure using a nomograph or the Clausius-Clapeyron equation. Standardized procedures like OECD Guideline 103 are followed.
Determination of Solubility: Solubility is determined by adding increasing amounts of the solute (DOPO) to a fixed volume of the solvent (e.g., water, chloroform, methanol) at a constant temperature with agitation. The concentration of the saturated solution is then determined analytically, for instance, by UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC), after filtering out the undissolved solid. These methods are consistent with OECD Guideline 105.
Synthesis of 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
DOPO can be synthesized through a multi-step process, a general workflow for which is outlined below. One common method involves the reaction of 2-phenylphenol with phosphorus trichloride, followed by cyclization and hydrolysis.[4] Another documented synthesis route starts from 10-chloro-9,10-dihydro-9-oxa-10-phosphaphenanthrene.[5]
Primary Application: Flame Retardant
DOPO is extensively used as a halogen-free flame retardant, particularly in epoxy resins for electronic components like printed circuit boards, as well as in nylons and polyesters.[1][4] Its effectiveness stems from a dual-mode action in both the gas and condensed phases during combustion.
Mechanism of Flame Retardancy
During thermal decomposition, DOPO and its derivatives release active phosphorus-containing radicals (PO•) into the gas phase. These radicals act as scavengers, interrupting the combustion chain reaction by quenching highly reactive H• and OH• radicals.[7] Simultaneously, in the condensed phase, the decomposition products of DOPO, such as phosphoric acid, promote the dehydration and carbonization of the polymer matrix.[7] This leads to the formation of a protective char layer that insulates the underlying material from heat and oxygen, further inhibiting combustion.[7]
Safety and Handling
DOPO is considered irritating to the eyes, respiratory system, and skin.[5] When handling, appropriate personal protective equipment, including gloves and eye/face protection, should be worn.[6] It is recommended to handle the substance in a well-ventilated area to avoid dust formation.[8] Store in a cool, dry place in a tightly sealed container.[9] In case of fire, dry chemical, foam, water spray, or carbon dioxide are suitable extinguishing media.[9]
References
- 1. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. scbt.com [scbt.com]
- 4. 9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide - Wikipedia [en.wikipedia.org]
- 5. 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide | 35948-25-5 [chemicalbook.com]
- 6. aksci.com [aksci.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. capotchem.com [capotchem.com]
- 9. spectrumchemical.com [spectrumchemical.com]
Spectroscopic Analysis of DOPO: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic analysis of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO), a widely utilized organophosphorus compound, primarily known for its flame retardant properties. The focus of this guide is on the application of Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy for the structural characterization of DOPO and its derivatives.
Introduction to DOPO and Spectroscopic Characterization
DOPO and its derivatives are of significant interest in materials science and other fields due to their unique chemical properties. Accurate structural elucidation is paramount for understanding their reactivity and performance. NMR and FTIR spectroscopy are powerful, non-destructive analytical techniques that provide detailed information about the molecular structure of these compounds. NMR spectroscopy helps in determining the connectivity of atoms by probing the magnetic properties of atomic nuclei, while FTIR spectroscopy identifies functional groups by measuring the absorption of infrared radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy of DOPO
NMR spectroscopy is a cornerstone technique for the structural analysis of DOPO and its derivatives. ¹H, ¹³C, and ³¹P NMR are the most commonly employed methods.
Experimental Protocol for NMR Analysis
A generalized protocol for obtaining NMR spectra of DOPO-based compounds is as follows:
-
Sample Preparation: Dissolve approximately 10-20 mg of the DOPO sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The concentration should be sufficient to obtain a good signal-to-noise ratio in a reasonable number of scans.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically with a field strength of 400 MHz or higher for detailed spectral resolution.
-
Data Acquisition:
-
¹H NMR: Acquire the proton NMR spectrum. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-10 ppm), and a relaxation delay that allows for quantitative integration if needed.
-
¹³C NMR: Acquire the carbon-13 NMR spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is typically required. Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.
-
³¹P NMR: Acquire the phosphorus-31 NMR spectrum. This is particularly informative for DOPO compounds. A wider spectral width may be necessary depending on the chemical environment of the phosphorus atom. 85% H₃PO₄ is commonly used as an external standard.[1]
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software. This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to a standard (e.g., tetramethylsilane - TMS for ¹H and ¹³C NMR).
Data Presentation: ¹H and ³¹P NMR Chemical Shifts of DOPO
The chemical shifts observed in the NMR spectra are indicative of the electronic environment of the nuclei. For DOPO, the aromatic protons and the phosphorus nucleus provide characteristic signals.
| Nucleus | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Assignment |
| ¹H | 8.53 | CDCl₃ | s | P-H |
| ¹H | 7.23-7.94 | CDCl₃ | m | Aromatic protons |
| ³¹P | 22.11 | DMSO-d₆ | s | P=O |
Note: Chemical shifts can vary slightly depending on the solvent and the specific derivative of DOPO being analyzed.[2][3]
Fourier-Transform Infrared (FTIR) Spectroscopy of DOPO
FTIR spectroscopy is an essential tool for identifying the functional groups present in DOPO and its derivatives. The vibrational frequencies of specific bonds provide a unique "fingerprint" of the molecule.
Experimental Protocol for FTIR Analysis
The following is a typical procedure for conducting FTIR analysis of solid DOPO samples:
-
Sample Preparation (KBr Pellet Method):
-
Thoroughly grind a small amount of the DOPO sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder into a pellet-forming die.
-
Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[4]
-
-
Instrumentation: Use a Fourier-Transform Infrared spectrometer.
-
Data Acquisition:
-
Record a background spectrum of a blank KBr pellet or the empty sample compartment to subtract atmospheric and instrumental interferences.
-
Place the sample pellet in the spectrometer's sample holder and record the sample spectrum.
-
Typically, spectra are collected in the mid-infrared range (4000-400 cm⁻¹) with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[2]
-
-
Data Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups present in the molecule.
Data Presentation: Characteristic FTIR Absorption Peaks of DOPO
The FTIR spectrum of DOPO exhibits several characteristic peaks that confirm its structure.
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3066 | C-H stretch | Aromatic C-H |
| ~2385 | P-H stretch | P-H |
| ~1600, 1470 | C=C stretch | Aromatic C=C |
| ~1305 | P=O stretch | P=O |
| ~1205, 1232 | P-O-C stretch | P-O-Ar |
| ~930 | P-O-Ph stretch | P-O-Ph |
| ~751 | C-H bend | Aromatic C-H out-of-plane |
Note: The exact peak positions can be influenced by the physical state of the sample and the molecular structure of DOPO derivatives.[5][6][7]
Visualization of Analytical Workflow and a Synthetic Pathway
To illustrate the logical flow of spectroscopic analysis and a representative synthetic application, the following diagrams are provided.
Caption: Experimental workflow for the spectroscopic analysis of DOPO.
Caption: Synthesis and analysis of a DOPO derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mse.washington.edu [mse.washington.edu]
- 5. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization [mdpi.com]
- 6. malayajournal.org [malayajournal.org]
- 7. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
The Dual-Pronged Defense: Unraveling the Flame Retardant Mechanism of DOPO in Polymers
An In-depth Technical Guide for Researchers and Scientists
The relentless pursuit of safer, high-performance materials has positioned 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives at the forefront of halogen-free flame retardant research.[1][2] This technical guide delves into the core mechanisms by which DOPO imparts flame retardancy to a wide array of polymeric materials, offering a comprehensive overview for researchers, scientists, and professionals in material science and development. Through a detailed exploration of its gas-phase and condensed-phase actions, supported by quantitative data and experimental protocols, this document aims to provide a thorough understanding of DOPO's efficacy.
The Core Flame Retardant Mechanisms of DOPO
DOPO and its derivatives employ a two-fold strategy to combat polymer combustion, acting decisively in both the gas phase and the condensed phase. This dual-action mechanism is the key to their high efficiency and versatility in various polymer matrices such as epoxy resins, polyesters, polyamides, and polyurethanes.[1][3]
Gas-Phase Radical Quenching: Interrupting the Combustion Cycle
During the initial stages of combustion, the heat causes the polymer to decompose, releasing flammable volatile compounds. In the gas phase, these compounds react with atmospheric oxygen in a self-sustaining cycle of radical chain reactions, where highly reactive species like hydrogen (H•) and hydroxyl (OH•) radicals propagate the flame.
DOPO-containing compounds, upon thermal decomposition, intervene directly in this process.[1][4] The phosphorus-containing moieties are released into the gas phase, primarily as phosphorus-centered radicals (PO•).[5] These PO• radicals are highly effective at scavenging the H• and OH• radicals, converting them into less reactive species.[6] This "quenching" effect disrupts the chain reaction, effectively starving the flame of its fuel and inhibiting further combustion.[1][7]
dot
Caption: Gas-phase flame retardant mechanism of DOPO.
Condensed-Phase Charring: Building a Protective Barrier
Simultaneously, in the condensed phase (the solid polymer), DOPO and its decomposition products, such as phosphoric acid, act as charring agents.[1] They promote the dehydration and cross-linking of the polymer chains, leading to the formation of a stable, phosphorus-rich char layer on the material's surface.[8]
This char layer serves multiple protective functions:
-
Insulation: It acts as a physical barrier, insulating the underlying polymer from the heat of the flame, thus slowing down further decomposition.[7]
-
Fuel Blockade: It hinders the escape of flammable volatile compounds from the polymer into the gas phase.
-
Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, further stifling combustion.
The resulting char is often dense and coherent, enhancing its protective efficacy. The presence of other elements like nitrogen or silicon in DOPO derivatives can have a synergistic effect, further improving the quality and thermal stability of the char layer.[1]
dot
Caption: Condensed-phase flame retardant mechanism of DOPO.
Quantitative Assessment of Flame Retardancy
The effectiveness of DOPO and its derivatives is quantified through various standard fire tests. The following tables summarize key flammability data for different polymer systems containing DOPO-based flame retardants.
Table 1: Flame Retardancy Data for DOPO-based Epoxy Resins
| Flame Retardant System | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| Pure Epoxy | 0 | 26.2 | NR | [9] |
| Epoxy/DOPO-M | 2.57 | 29.3 | V-0 | [8] |
| Epoxy/DOPO-VTMS (15 wt%) | - | 32.0 | V-0 | [3] |
| Epoxy/PEI-APP/DOPO-derivative 5a (6 wt%/6 wt%) | - | 28.9 | V-0 | [7] |
| Epoxy/TAD (4 wt%) | - | 33.4 | V-0 | [9] |
NR: No Rating
Table 2: Flame Retardancy Data for DOPO-based Polyamides (PA)
| Flame Retardant System | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| PA6 | 0 | 22.0 | - | [10] |
| PA6/DIDOPO | 15 | 25.0 | - | [10] |
| PA6/DOPO-NH2 | 15 | 28.0 | - | [10][11] |
Table 3: Cone Calorimetry Data for DOPO-based Polymers
| Polymer System | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Reference |
| Pure Epoxy | 714.7 | 86.1 | [3] |
| Epoxy/DOPO-VTES-GO (3.75 wt%) | 390.3 | 50.5 | [3] |
| Pure PET | - | - | [4] |
| 5%hbDT/PET | Reduced by 54.9% | Reduced by 16.3% | [4] |
Experimental Protocols
Reproducibility and standardization are paramount in materials science research. This section outlines the typical experimental methodologies for the synthesis of DOPO derivatives and the evaluation of their flame retardant properties.
Synthesis of DOPO-based Flame Retardants
A common method for synthesizing DOPO derivatives is the Pudovik reaction, which involves the addition of the P-H bond of DOPO across a double bond.
Example: Synthesis of a DOPO-based Schiff Base Derivative
-
Schiff Base Formation: An aromatic diamine is reacted with an aldehyde (e.g., thiophene-2-carboxaldehyde) in a suitable solvent like ethanol. The mixture is refluxed for several hours. Upon cooling, the Schiff base product precipitates and is collected by filtration.
-
Pudovik Reaction: The synthesized Schiff base and DOPO are dissolved in a high-boiling point solvent such as toluene. The mixture is heated to 100-110°C and stirred for an extended period (e.g., 12-24 hours) under a nitrogen atmosphere.
-
Purification: After the reaction, the mixture is cooled, and the solid product is collected. The crude product is then purified by washing with a solvent in which the product is insoluble (e.g., methanol) to remove unreacted starting materials.[12]
-
Characterization: The chemical structure of the final DOPO derivative is confirmed using analytical techniques such as NMR (¹H, ¹³C, ³¹P), FTIR, and mass spectrometry.[7]
dot
Caption: General workflow for the synthesis of DOPO derivatives.
Flame Retardancy Testing
3.2.1. Limiting Oxygen Index (LOI) Test (ASTM D2863 / ISO 4589-2)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.[13][14]
-
Specimen Preparation: A rectangular specimen of specified dimensions (e.g., 100 mm x 10 mm x 4 mm) is prepared.[15]
-
Test Procedure: The specimen is mounted vertically in a glass chimney. A mixture of oxygen and nitrogen is flowed upwards through the chimney at a controlled rate. The top of the specimen is ignited with a pilot flame. The oxygen concentration is adjusted until the flame is self-sustaining for a specified period or burns a certain length of the specimen.[16]
-
Data Interpretation: A higher LOI value indicates better flame retardancy. Materials with an LOI greater than 21% (the approximate oxygen concentration in air) are considered self-extinguishing.[17]
3.2.2. UL-94 Vertical Burning Test
This test assesses the self-extinguishing characteristics of a plastic material after ignition.[2][18]
-
Specimen Preparation: A rectangular bar specimen (e.g., 125 mm x 13 mm x 3 mm) is prepared.[19]
-
Test Procedure: The specimen is clamped vertically. A burner flame is applied to the lower end for 10 seconds and then removed. The duration of flaming is recorded. The flame is reapplied for another 10 seconds, and the flaming and glowing durations are recorded. The test is performed on a set of five specimens.[20]
-
Classification: Materials are classified as V-0, V-1, or V-2 based on the flaming time, glowing time, and whether flaming drips ignite a cotton patch placed below the specimen. V-0 is the highest rating, indicating the most flame-retardant material.[18]
3.2.3. Cone Calorimetry (ASTM E1354 / ISO 5660)
The cone calorimeter is one of the most effective bench-scale methods for studying the fire behavior of materials. It measures properties like heat release rate (HRR), total heat released (THR), and smoke production.[21][22]
-
Specimen Preparation: A square specimen (typically 100 mm x 100 mm) is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder on a load cell.[21]
-
Test Procedure: The specimen is exposed to a constant level of heat flux from a conical heater. A spark igniter is used to ignite the pyrolysis gases. During combustion, the oxygen concentration in the exhaust gas is continuously measured to calculate the heat release rate based on the oxygen consumption principle. The mass of the sample is also recorded throughout the test.[23]
-
Data Interpretation: A lower peak heat release rate (pHRR) and total heat release (THR) indicate better flame retardancy.
dot
Caption: Experimental workflow for evaluating flame retardancy.
Conclusion
DOPO and its derivatives represent a highly effective class of halogen-free flame retardants. Their dual-action mechanism, combining gas-phase radical quenching and condensed-phase char formation, provides a robust defense against polymer combustion. The ability to chemically incorporate DOPO into the polymer backbone through its reactive P-H bond further enhances its performance and durability.[17] As regulations on traditional halogenated flame retardants become more stringent, the importance of phosphorus-based compounds like DOPO will undoubtedly continue to grow, driving further innovation in the design of safer and more sustainable polymeric materials. The quantitative data and standardized protocols presented in this guide serve as a valuable resource for researchers and scientists working to advance the field of flame retardancy.
References
- 1. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - PMC [pmc.ncbi.nlm.nih.gov]
- 2. passive-components.eu [passive-components.eu]
- 3. iris.unina.it [iris.unina.it]
- 4. researchgate.net [researchgate.net]
- 5. malayajournal.org [malayajournal.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 8. polymertesting.in [polymertesting.in]
- 9. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 10. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 11. Terminal group effects of DOPO-conjugated flame retardant on polyamide 6: Thermal stability, flame retardancy and mechanical performances - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 13. specialchem.com [specialchem.com]
- 14. kiyorndlab.com [kiyorndlab.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. publications.iafss.org [publications.iafss.org]
- 17. youtube.com [youtube.com]
- 18. specialchem.com [specialchem.com]
- 19. mdcpp.com [mdcpp.com]
- 20. boedeker.com [boedeker.com]
- 21. iafss.org [iafss.org]
- 22. tsapps.nist.gov [tsapps.nist.gov]
- 23. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Gas and Condensed Phase Action of DOPO-Based Flame Retardants
Audience: Researchers, scientists, and drug development professionals.
Introduction
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives have emerged as highly effective halogen-free flame retardants, addressing the environmental and health concerns associated with traditional halogenated systems.[1] Their efficacy stems from a dual-action mechanism, interfering with the combustion cycle in both the gas phase and the condensed (solid) phase.[2][3] This guide provides a detailed technical overview of these mechanisms, supported by quantitative data, experimental protocols, and process visualizations. The unique reactivity of the P-H bond in the DOPO molecule allows for the straightforward synthesis of a wide array of derivatives, enabling its incorporation into various polymer matrices such as epoxy resins, polyamides, and polyurethanes, either as a reactive component or an additive.[4]
Gas Phase Action: Radical Scavenging
The primary mechanism of DOPO in the gas phase is the interruption of the self-sustaining high-energy radical chain reactions of combustion.[5] During pyrolysis, the polymer and the DOPO-containing flame retardant decompose due to heat. The DOPO derivatives volatilize and thermally cleave, releasing phosphorus-containing radicals (e.g., PO•, PO₂•, HPO•).[5][6][7]
These phosphorus-based radicals are highly effective scavengers of the key chain-propagating radicals in a flame, primarily hydrogen (H•) and hydroxyl (OH•) radicals.[4][8][9] By capturing these high-energy species, the phosphorus radicals convert them into less reactive or stable molecules (e.g., H₂O, HPO), effectively terminating the combustion chain reaction.[7][10] This "quenching" effect reduces the flame intensity, lowers heat release, and can ultimately extinguish the flame.[4][6] Additionally, the decomposition of some DOPO derivatives can release non-combustible gases, which dilute the concentration of flammable gases and oxygen in the combustion zone, further inhibiting the flame.[7]
Condensed Phase Action: Catalytic Charring
In the condensed phase (the solid polymer), DOPO-based flame retardants promote the formation of a protective carbonaceous char layer on the material's surface.[4][8] Upon heating, DOPO derivatives can decompose to produce phosphorus-containing acids, such as phosphoric acid and polyphosphoric acid.[5][7]
These acidic species act as powerful catalysts, accelerating the dehydration and cross-linking reactions of the polymer backbone.[4][11] This process transforms the polymer into a thermally stable, non-combustible char. This char layer serves multiple protective functions:
-
Thermal Insulation: It insulates the underlying virgin polymer from the heat of the flame, slowing its decomposition rate.[8]
-
Mass Transfer Barrier: It physically obstructs the release of flammable volatile gases (fuel) from the polymer into the gas phase.[4][7]
-
Oxygen Barrier: It limits the diffusion of oxygen from the air to the polymer surface, starving the combustion process.[4]
The resulting char is often more robust and yields in greater quantity compared to the base polymer, significantly enhancing the material's fire resistance.[3] This condensed-phase action is particularly effective in reducing parameters like heat release rate (HRR) and total heat release (THR).[2]
Quantitative Performance Data
The flame retardant efficiency of DOPO and its derivatives is quantified using several standard tests. The tables below summarize representative data from the literature for various polymer systems.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Polymer System | Flame Retardant (FR) | FR Loading / P-content | LOI (%) | UL-94 Rating | Reference(s) |
|---|---|---|---|---|---|
| Epoxy Resin (EP) | BDD (DOPO-based) | 0.25 wt% P | 33.4 | V-0 | [7] |
| Epoxy Resin (EP) | PBI (DOPO-based) | 0.75 wt% P | 34.6 | V-0 | [12] |
| Polybutylene Terephthalate (PBT) | DOPO-HQ | 20 wt% | >30 (est.) | V-0 (with compatibilizer) | [4] |
| Polystyrene (PS) | PS-b-PFAA-DOPO | - | Increased by 59% | V-0 | [13] |
| Polyurethane (PU) | DOPO-HQ | 50 mol% | 30.7 | V-1 |[14] |
Table 2: Cone Calorimetry and Thermogravimetric Analysis (TGA) Data
| Polymer System | Flame Retardant (FR) | pHRR¹ (kW/m²) | THR² (MJ/m²) | Char Yield @ 700°C (%) | Reference(s) |
|---|---|---|---|---|---|
| Epoxy Resin (EP) | |||||
| Neat EP | None | ~1100 | ~100 | ~19 | [15] |
| EP + 4% TAD/Zn-PDH | DOPO-based system | 557 (-49%) | - | 32.5 | [15] |
| Waterborne PU (WPU) | |||||
| Neat WPU | None | 587 | 15.5 | 1.6 | [3] |
| WPU + DOPO-DAM | DOPO-derivative | 269 (-54%) | 11.2 (-28%) | 7.4 | [3] |
| Polyethylene Terephthalate (PET) | |||||
| Neat PET | None | - | - | ~13 | [16] |
| PET + 10% DP-DE | DOPO-based polymer | - | - | ~21 |[16] |
¹pHRR: Peak Heat Release Rate. A lower value indicates a smaller fire hazard. ²THR: Total Heat Release. A lower value indicates less total fuel contribution.
Experimental Protocols
Standardized testing is crucial for evaluating and comparing the performance of flame retardants. Below are detailed methodologies for key experiments.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability of a material and its char-forming capability by monitoring its mass change as a function of temperature.
-
Apparatus: Thermogravimetric Analyzer.
-
Methodology:
-
A small sample of the material (typically 5-10 mg) is placed in a crucible (e.g., alumina).[12]
-
The crucible is placed in the TGA furnace.
-
The sample is heated from ambient temperature (e.g., 40°C) to a high temperature (e.g., 700-800°C) at a constant heating rate (e.g., 10°C/min).[12]
-
The analysis is conducted under a controlled atmosphere, typically an inert gas like nitrogen (flow rate ~20-50 mL/min), to study pyrolysis, or air to study oxidative degradation.[12]
-
The instrument records the sample's mass continuously. The output is a curve of mass (%) vs. temperature (°C). The residual mass at the final temperature is reported as the char yield.[7]
-
Limiting Oxygen Index (LOI)
-
Objective: To measure the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain downward combustion of a sample under specified test conditions. A higher LOI value indicates better flame retardancy.
-
Standard: ASTM D2863.
-
Methodology:
-
A vertically oriented sample of specific dimensions (e.g., 100 mm x 6.5 mm x 3 mm) is clamped inside a transparent glass chimney.[12]
-
A controlled mixture of oxygen and nitrogen is introduced into the bottom of the chimney and flows upwards past the sample.
-
The top edge of the sample is ignited with a pilot flame.
-
The oxygen concentration is adjusted incrementally between tests until the minimum concentration that supports flaming combustion for 3 minutes or consumption of 50 mm of the sample length is determined.
-
This minimum oxygen concentration is reported as the LOI value.
-
UL-94 Vertical Burning Test
-
Objective: To classify the burning behavior (e.g., burning rate, self-extinguishing time, dripping) of a plastic material upon exposure to a small flame.
-
Standard: ANSI/UL 94.
-
Methodology:
-
A rectangular bar specimen (typically 125 mm x 13 mm x 3 mm) is clamped vertically.
-
A calibrated burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The duration of flaming (t₁) is recorded.
-
Immediately after the flaming ceases, the flame is reapplied for another 10 seconds and then removed. The duration of flaming (t₂) and afterglow (t₃) are recorded.
-
Observations on whether flaming drips ignite a cotton patch placed below the specimen are also recorded.
-
Based on the time values and dripping behavior for a set of five specimens, a classification of V-0, V-1, or V-2 is assigned. V-0 is the highest rating, indicating that combustion ceases quickly without dripping.[17]
-
Cone Calorimetry
-
Objective: To measure the heat release rate (HRR) and other combustion parameters of a material under well-ventilated, fire-like conditions. It is one of the most important bench-scale tests for assessing fire hazard.
-
Standard: ISO 5660, ASTM E1354.
-
Methodology:
-
A square sample (100 mm x 100 mm) of a specified thickness is wrapped in aluminum foil, leaving the top surface exposed, and placed in a sample holder.[18]
-
The sample is positioned horizontally below a conical radiant heater, which applies a constant external heat flux (typically 35 or 50 kW/m²) to the surface.[18]
-
A spark igniter is positioned above the sample to ignite the flammable pyrolysis gases. The time to ignition (TTI) is recorded.
-
Upon ignition, combustion products are collected by an exhaust hood. The concentration of oxygen in the exhaust gas is continuously measured.
-
Based on the principle of oxygen consumption calorimetry, the heat release rate (HRR) is calculated, assuming that for most organic materials, approximately 13.1 kJ of heat is released for every gram of oxygen consumed.[18]
-
Key parameters derived include TTI, pHRR (peak Heat Release Rate), THR (Total Heat Release), and smoke production rate (SPR).[2][3]
-
References
- 1. malayajournal.org [malayajournal.org]
- 2. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09838G [pubs.rsc.org]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. The Flame-Retardant Mechanisms and Preparation of Polymer Composites and Their Potential Application in Construction Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 7. mdpi.com [mdpi.com]
- 8. Frontiers | Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis and Characterization of a Novel DOPO-Based Flame Retardant Intermediate and Its Flame Retardancy as a Polystyrene Intrinsic Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis, characterization of a DOPO-based polymeric flame retardant and its application in polyethylene terephthalate - Polytechnic University of Madrid [upm.scimarina.org]
- 12. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
Introduction to DOPO-Based Compounds and their Thermal Decomposition
An In-depth Technical Guide to the Thermal Decomposition Products of DOPO-Based Compounds
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the thermal decomposition of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)-based compounds, which are widely utilized as halogen-free flame retardants. Understanding the thermal degradation pathways and the resulting products is crucial for designing safer and more effective materials. This document summarizes key quantitative data, details common experimental protocols, and visualizes the decomposition mechanisms and analytical workflows.
DOPO and its derivatives are a prominent class of organophosphorus flame retardants. Their efficacy stems from a dual-action mechanism that is active in both the gas and condensed phases during combustion.[1] Upon thermal decomposition, DOPO-based compounds release phosphorus-containing radicals, such as PO• and HPO•, into the gas phase. These radicals act as scavengers, interrupting the exothermic chain reactions of combustion by quenching highly reactive species like H• and OH• radicals.[2][3] In the condensed phase, the decomposition of these compounds often promotes the formation of a stable char layer on the polymer surface. This char acts as a physical barrier, insulating the underlying material from heat and oxygen, thereby reducing the rate of pyrolysis.[1][4]
The chemical structure of the DOPO derivative significantly influences its thermal stability and decomposition pathway. Modifications to the core DOPO molecule can alter the decomposition temperature and the nature of the degradation products, thereby tuning the flame retardant efficiency for specific polymer systems.[3]
Quantitative Thermal Decomposition Data
The thermal stability of DOPO-based compounds is typically evaluated using thermogravimetric analysis (TGA). Key parameters include the onset temperature of decomposition (often reported as T5% or T10%, the temperature at which 5% or 10% mass loss occurs), the temperature of maximum decomposition rate (Tmax), and the percentage of residue remaining at a high temperature (char yield). The following tables summarize TGA data for neat DOPO and several of its derivatives, as well as for polymers incorporating these additives.
Table 1: Thermal Decomposition Data of Neat DOPO and its Derivatives under Nitrogen Atmosphere
| Compound | T5% (°C) | Tmax (°C) | Char Yield at 700°C (%) | Reference |
| DOPO | 220 | 328 | ~0 | [5] |
| DOPO-HQ | 327.3 | 347 | - | [6][7] |
| DOPO-Van | - | 456 | - | [2] |
| DOPO-AP | - | 455 | - | [2] |
| EDA-DOPO | 352 | - | 5.2 | [3] |
| PiP-DOPO | 414 | - | 4.07 | [3] |
| FAA-DOPO | - | 322-471 | - | [8] |
| DIDOPO | 365 | 425.3 | - |
Table 2: Thermal Decomposition and Flammability Data of Polymers Containing DOPO-Based Additives
| Polymer System | Additive (wt%) | T5% (°C) | Tmax (°C) | Char Yield at 800°C (N2) (%) | LOI (%) | UL-94 Rating | Reference |
| Polybenzoxazine (pBF-a) | Neat | - | 481, 633 | 44 | - | V-1 | [2] |
| pBF-a | DOPO-HQ (3 mol%) | - | 462, 597 | 45-46 | - | V-0 | [2] |
| pBF-a | DOPO-AP (3 mol%) | - | 455, 603 | 45-46 | - | V-0 | [2] |
| pBF-a | DOPO-Van (3 mol%) | - | 456, 614 | 45-46 | - | V-0 | [2] |
| Polystyrene (PS) | PS148-Br (control) | - | - | - | 18.2 | No Rating | [8] |
| PS | PS-b-PFAA-DOPO80 | - | 322-419 | - | 28.9 | V-0 | [8] |
| Epoxy Resin | Neat | 399.5 | - | 16.1 | - | - | |
| Epoxy Resin | DOPO-HQ (15%) | - | - | >16.1 | 29.5 | - | |
| PET | Neat | 418.8 | 463.5 | - | 21 | - | |
| PET | DIDOPO (12.5%) | 378.8 | 437.5 | - | 33.3 | V-0 | |
| LGF/PBT | Neat | - | - | - | - | - | [7] |
| LGF/PBT | DOPO-HQ (14%) | - | - | 43.3 | 26.4 | V-0 | [7] |
Experimental Protocols
The characterization of the thermal decomposition of DOPO-based compounds involves a suite of analytical techniques. Below are detailed methodologies for the key experiments cited in the literature.
Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of a material by measuring its mass change as a function of temperature in a controlled atmosphere.
-
Instrumentation: A thermogravimetric analyzer (e.g., TA Instruments Q5000, Mettler-Toledo TGA/SDTA 851e).[2][9]
-
Sample Preparation: 5-10 mg of the sample is placed in a ceramic or alumina crucible.[10][11] For TGA coupled with mass spectrometry (TGA-MS), a smaller sample size of 0.5-5 mg is recommended to avoid overwhelming the detector.[12]
-
Typical Experimental Parameters:
-
Data Analysis: The primary data output is a plot of mass (%) versus temperature (°C). The first derivative of this curve (DTG) shows the rate of mass loss, with peaks corresponding to the Tmax of distinct decomposition steps.[13]
Pyrolysis-Gas Chromatography/Mass Spectrometry (Py-GC/MS)
-
Objective: To identify the volatile and semi-volatile products generated from the thermal decomposition of a material at a specific temperature.
-
Instrumentation: A pyrolyzer (e.g., Pyroprobe CDS5000) coupled to a GC/MS system (e.g., Agilent 6890/5073).[14]
-
Sample Preparation: A small amount of the sample (typically 100-200 µg) is placed in a quartz sample tube.[15]
-
Typical Experimental Parameters:
-
Pyrolysis Temperature: A fixed temperature, often corresponding to a Tmax observed in TGA (e.g., 280°C or 700°C), is used to rapidly decompose the sample.[10][14]
-
Carrier Gas: Helium.[14]
-
GC Separation: The pyrolysis products are separated on a capillary column (e.g., HP-5MS) with a programmed temperature ramp.
-
MS Detection: A mass spectrometer is used to detect the separated compounds, and the resulting mass spectra are compared against libraries (e.g., NIST) for identification.[12]
-
Cone Calorimetry
-
Objective: To measure the heat release rate (HRR) and other fire-related properties of a material under controlled radiative heating, simulating a real-world fire scenario.[16]
-
Instrumentation: A cone calorimeter compliant with standards such as ISO 5660.[9]
-
Sample Preparation: Samples are typically prepared as 100 mm x 100 mm x 3 mm plaques.[9]
-
Typical Experimental Parameters:
-
Key Parameters Measured: Time to ignition (TTI), peak heat release rate (pHRR), total heat release (THR), and total smoke production (TSP).[17]
Flammability Tests (UL-94 and LOI)
-
Objective: To assess the ease of ignition and the ability of a material to self-extinguish.
-
UL-94 Vertical Burn Test:
-
Standard: GB/T2408-2021 or equivalent.[8]
-
Sample Dimensions: 125 mm x 13 mm x 3.0 mm.[8]
-
Procedure: A flame is applied to the bottom of a vertically mounted specimen for two 10-second intervals. The afterflame time, afterglow time, and dripping behavior are observed to assign a classification (V-0, V-1, or V-2).[4]
-
-
Limiting Oxygen Index (LOI):
Visualizations of Decomposition Pathways and Workflows
Generalized Thermal Decomposition Pathway of DOPO
The thermal decomposition of DOPO proceeds via the cleavage of the P-C and P-O-C bonds within its structure. The primary gas-phase flame-retarding action is attributed to the release of phosphorus-containing radicals.
References
- 1. iris.unina.it [iris.unina.it]
- 2. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites [frontiersin.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 10. researchgate.net [researchgate.net]
- 11. epfl.ch [epfl.ch]
- 12. Sample Preparation – TGA-MS – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 13. mt.com [mt.com]
- 14. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09838G [pubs.rsc.org]
- 15. gcms.cz [gcms.cz]
- 16. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
- 17. mdpi.com [mdpi.com]
An In-depth Technical Guide to the Reactivity of the P-H Bond in DOPO
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical reactivity of the phosphorus-hydrogen (P-H) bond in 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). DOPO is a commercially significant organophosphorus compound, widely utilized as a reactive halogen-free flame retardant. Its efficacy is largely attributed to the versatile reactivity of the P-H bond, which allows for its incorporation into a wide array of molecular structures and polymer backbones.[1][2] This guide details the key reactions, presents available quantitative data, outlines experimental protocols, and illustrates reaction mechanisms.
Introduction to DOPO and the P-H Bond
DOPO is a heterocyclic phosphinate featuring a rigid dibenzofuran-like structure. The key to its chemical versatility lies in the P-H bond of the phosphinate group. This bond is highly reactive and susceptible to a variety of chemical transformations, including addition and substitution reactions.[1] The ability to functionalize DOPO through its P-H bond has led to the development of a vast library of derivatives with tailored properties for applications in materials science and potentially in medicinal chemistry.[2]
The reactivity of the P-H bond is influenced by the electron-withdrawing nature of the phosphoryl group (P=O) and the steric environment of the phosphaphenanthrene ring system. This activation facilitates the addition of the phosphorus atom to electrophilic centers and allows for substitution reactions at the phosphorus center.
Key Reactions of the DOPO P-H Bond
The P-H bond in DOPO can undergo several important transformations, primarily:
-
Pudovik Reaction (Hydrophosphonylation): The base-catalyzed addition of the P-H bond across unsaturated C=N (imines) or C=O (aldehydes, ketones) bonds.[3]
-
Phospha-Michael Addition: The addition of the P-H bond to activated carbon-carbon double bonds (e.g., maleimides, acrylates).
-
Atherton-Todd Reaction: The conversion of the P-H bond to a P-X bond (where X is a halogen, typically Cl), which then serves as a reactive intermediate for nucleophilic substitution to form P-N or P-O bonds.[4][5]
These reactions provide robust pathways for synthesizing a diverse range of DOPO derivatives.
Quantitative Reactivity Data
A comprehensive search of the scientific literature did not yield specific experimentally or computationally determined values for the Bond Dissociation Energy (BDE), activation energies, or reaction rate constants for the primary reactions of the P-H bond in DOPO itself. Such data for related organophosphorus compounds suggest that the P-H bond is significantly weaker than C-H or N-H bonds, contributing to its higher reactivity. The following tables summarize representative reaction yields for the synthesis of various DOPO derivatives, illustrating the practical outcomes of its P-H bond reactivity.
Table 1: Synthesis of DOPO Derivatives via Pudovik Reaction
| Electrophile | Catalyst/Conditions | Product | Yield (%) | Reference |
| Imines from diamines and aromatic aldehydes | Toluene, 100 °C, 12 h | Bis(DOPO-aminomethyl) derivatives | 94 | [6] |
| p-Benzoquinone | 2-Ethoxyethanol, 125 °C, 4 h | 2-(6-Oxido-6H-dibenz(c,e)(1,2)oxaphosphorin-6-yl)-1,4-hydroxyphenylene (DOPO-HQ) | 73 | [7] |
| N-benzylidene-p-toluenesulfonamide | BTMG, THF, -40 °C | α-Amino phosphonate derivative | High | [8] |
| Acylated 2,6-dimethylphenol | p-TSA, 130 °C, 17 h | DOPO-bisphenol derivatives | 73 | [9] |
Table 2: Synthesis of DOPO Derivatives via Phospha-Michael Addition
| Electrophile | Conditions | Product | Yield (%) | Reference |
| Dimaleimides | Toluene, 90 °C, 16 h | Bis(DOPO-succinimide) derivatives | Good to Excellent | [6] |
Table 3: Synthesis of DOPO Derivatives via Atherton-Todd Reaction
| Nucleophile | Reagents | Product | Yield (%) | Reference |
| 2,2′-(phenylimino)diethanol | N-chlorosuccinimide, triethylamine, THF, rt, 12 h | Phosphonamidate derivative | 93 | [6] |
| Piperazine | CCl₄, triethylamine, CH₂Cl₂, 0 °C to rt, overnight | 6,6′-(Piperazine-1,4-diyl)bis-(6H-dibenzo[c,e][10]oxaphosphinine 6-oxide) | Not specified | [11] |
Reaction Mechanisms and Workflows
The following diagrams, generated using the DOT language, illustrate the proposed mechanisms for the key reactions of the DOPO P-H bond and a general experimental workflow.
The Pudovik reaction involves the base-catalyzed nucleophilic addition of the phosphinate to an imine or carbonyl group.[3]
Caption: Base-catalyzed addition of DOPO to an imine.
The Atherton-Todd reaction proceeds via an in-situ generated phosphonochloridate intermediate (DOPO-Cl).[5][11]
Caption: In-situ generation and reaction of DOPO-Cl.
The synthesis of DOPO derivatives typically follows a standardized laboratory procedure.
Caption: Typical procedure for synthesizing DOPO derivatives.
Detailed Experimental Protocols
The following are representative experimental protocols adapted from the literature for key reactions involving the P-H bond of DOPO.
-
Reaction: DOPO + p-Benzoquinone → 2-(6-Oxido-6H-dibenz(c,e)(1,2)oxaphosphorin-6-yl)-1,4-hydroxyphenylene (DOPO-HQ)
-
Materials:
-
DOPO (5.40 g, 25.0 mmol)
-
p-Benzoquinone (2.43 g, 22.5 mmol)
-
2-Ethoxyethanol (20 mL)
-
-
Procedure:
-
A mixture of DOPO and 2-ethoxyethanol is placed in a round-bottom flask and heated to 90 °C with stirring until complete dissolution.
-
p-Benzoquinone is added as a powder in portions over 10 minutes.
-
The reaction mixture is then heated to 125 °C and maintained for 4 hours.
-
After cooling to room temperature (25 °C), the mixture is filtered.
-
The collected solid is recrystallized from 2-ethoxyethanol.
-
The final product is dried in a vacuum oven at 90 °C for 12 hours to yield an off-white powder.
-
-
Step 1: Imine Formation
-
Materials: Diamine (1 eq.), Aromatic aldehyde (2.2 eq.), Toluene.
-
Procedure: The diamine and aromatic aldehyde are dissolved in toluene. The mixture is refluxed for 8 hours. Upon cooling, the solid imine intermediate is collected, washed with ethyl acetate, and dried under vacuum.
-
-
Step 2: DOPO Addition
-
Materials: Imine intermediate (1 eq.), DOPO (2.2 eq.), Toluene.
-
Procedure: The imine intermediate and DOPO are mixed in toluene. The reaction is heated to 100 °C for 12 hours. The resulting solid product is purified by washing with methanol to obtain the final compound.
-
-
Step 1: Chlorination of DOPO
-
Materials: DOPO (1 eq.), N-chlorosuccinimide (1.2 eq.), Toluene.
-
Procedure: DOPO is dissolved in toluene and cooled in an ice bath (5 °C). N-chlorosuccinimide is added, and the reaction is stirred for 6 hours to produce the DOPO-Cl intermediate.
-
-
Step 2: Nucleophilic Substitution
-
Materials: DOPO-Cl intermediate from Step 1, 2,2′-(phenylimino)diethanol (0.5 eq.), Triethylamine (1 eq.), Tetrahydrofuran (THF).
-
Procedure: The nucleophile and triethylamine are dissolved in THF. The solution of DOPO-Cl is added, and the mixture is stirred at room temperature for 12 hours to yield the final phosphonamidate product.
-
Conclusion
The P-H bond in DOPO is a highly valuable functional group, providing a gateway to a vast range of organophosphorus compounds. Its reactivity, primarily through Pudovik, phospha-Michael, and Atherton-Todd reactions, allows for the straightforward synthesis of complex molecules. While specific quantitative kinetic and thermodynamic data for these reactions are not extensively reported, the high yields and mild conditions often employed underscore the facility of these transformations. The protocols and mechanisms detailed in this guide serve as a foundational resource for researchers aiming to leverage the unique chemistry of DOPO in materials science, flame retardancy, and other fields of chemical and pharmaceutical development.
References
- 1. Atherton–Todd reaction: mechanism, scope and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Study on the Atherton–Todd reaction mechanism - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Quantitative analysis of dopamine synthesis in human brain using positron emission tomography with L-[beta-11C]DOPA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Study on the Atherton–Todd reaction mechanism [ouci.dntb.gov.ua]
- 5. iris.unina.it [iris.unina.it]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis and Characterization of DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s by Oxidative Coupling Polymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. research.unipd.it [research.unipd.it]
- 11. Photoredox-catalyzed Deaminative Alkylation via C-N Bond Activation of Primary Amines - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Novel DOPO Derivatives with Enhanced Properties: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis, properties, and applications of novel derivatives of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO). While the primary application of these derivatives is in the field of flame retardants for polymers, the synthetic methodologies and the potential for creating a wide range of functionalized molecules may be of interest to researchers in various fields, including materials science and medicinal chemistry. This document summarizes key quantitative data, details experimental protocols for significant synthetic routes, and visualizes complex chemical pathways and mechanisms.
Introduction to DOPO and its Derivatives
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is a commercially significant organophosphorus compound known for its high thermal stability and reactivity, making it an excellent building block for the synthesis of a new generation of halogen-free flame retardants.[1] The P-H bond in the DOPO molecule is highly reactive and allows for a variety of chemical modifications, leading to a diverse range of derivatives with tailored properties.[2] These derivatives are increasingly being explored to enhance the flame retardancy, thermal stability, and mechanical properties of various polymers, including epoxy resins, polybenzoxazines, and polylactic acid (PLA).[3][4]
The primary mechanism of flame retardancy for DOPO and its derivatives involves both gas-phase and condensed-phase activity. In the gas phase, phosphorus-containing radicals (PO• and HPO•) are released upon decomposition, which act as scavengers for highly reactive H• and OH• radicals in the flame, thus inhibiting the combustion process.[5] In the condensed phase, DOPO derivatives can promote the formation of a stable char layer on the polymer surface, which acts as a physical barrier to heat and mass transfer, further impeding combustion.[6]
While the predominant application of DOPO derivatives is in materials science, the exploration of phosphaphenanthrene-based structures in other fields is an emerging area. The development of bio-based DOPO derivatives and their incorporation into biocompatible polymers like PLA opens up hypothetical avenues for future biomedical applications, although this remains a nascent and largely unexplored field.[4][7]
Synthesis of Novel DOPO Derivatives
The synthesis of novel DOPO derivatives is primarily driven by the need to improve their compatibility with polymer matrices, enhance their flame-retardant efficiency, and introduce additional functionalities. Common synthetic strategies involve the reaction of the P-H group in DOPO with various reagents, such as aldehydes, ketones, amines, and unsaturated compounds.
Synthesis via Pudovik Reaction
The Pudovik reaction, involving the addition of a P-H bond across a C=O or C=N double bond, is a widely used method for synthesizing DOPO derivatives.[8]
Experimental Protocol: Synthesis of a DOPO-based Derivative via a Two-Step Pudovik Reaction [8]
-
Step 1: Synthesis of Imine Intermediate:
-
In a round-bottom flask, dissolve a diamine (e.g., ethylenediamine, 1 equivalent) in a suitable solvent (e.g., ethanol).
-
Add an aromatic aldehyde (e.g., vanillin, 2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for a specified time (e.g., 2-4 hours) to form the imine intermediate.
-
The formation of the intermediate can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield the crude imine intermediate.
-
-
Step 2: Reaction with DOPO:
-
In a separate flask, dissolve DOPO (2 equivalents) in a high-boiling point solvent (e.g., toluene or xylene).
-
Add the synthesized imine intermediate to the DOPO solution.
-
Heat the reaction mixture to reflux (e.g., 110-140 °C) under a nitrogen atmosphere for a specified duration (e.g., 8-12 hours).
-
After cooling to room temperature, the precipitated product is collected by filtration.
-
The crude product is then purified by recrystallization from a suitable solvent (e.g., ethanol or a solvent mixture) to obtain the final DOPO derivative.
-
Caption: Experimental workflow for the synthesis of DOPO derivatives via a two-step Pudovik reaction.
Synthesis of DOPO-HQ (Hydroquinone) Derivative
The reaction of DOPO with p-benzoquinone is a common method to produce DOPO-hydroquinone (DOPO-HQ), a derivative with phenolic hydroxyl groups that can act as a reactive flame retardant.[3]
Experimental Protocol: Synthesis of DOPO-HQ [3]
-
In a three-necked flask equipped with a mechanical stirrer, condenser, and nitrogen inlet, add DOPO (1 equivalent) and 2-ethoxyethanol.
-
Heat the mixture to 90 °C with stirring until the DOPO is completely dissolved.
-
Slowly add p-benzoquinone (0.9 equivalents) in powder form to the solution over a period of 10-15 minutes.
-
Raise the reaction temperature to 125 °C and maintain it for 4 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
The precipitated product is collected by filtration.
-
The crude DOPO-HQ is then purified by recrystallization from 2-ethoxyethanol to yield a crystalline powder.
Caption: Synthesis pathway for DOPO-HQ.
Enhanced Properties of Novel DOPO Derivatives
The primary goal of synthesizing novel DOPO derivatives is to enhance the properties of the host polymer, particularly its flame retardancy and thermal stability. The following tables summarize the quantitative data for various DOPO derivatives and their effects on different polymer matrices.
Thermal Stability Data (TGA)
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of the DOPO derivatives and the resulting polymer composites. The onset decomposition temperature (Td5%, temperature at 5% weight loss) and the char yield at a high temperature (e.g., 800 °C) are key parameters.
| DOPO Derivative | Polymer Matrix | Loading (wt%) | Td5% (°C) | Char Yield at 800°C (%) | Reference |
| Neat Epoxy | - | - | 350.2 | 15.8 | [9] |
| BDD in Epoxy | Epoxy | 0.25 (P%) | 355.1 | 18.2 | [9] |
| Neat pBF-a | Polybenzoxazine | - | 384 | ~0 | [3] |
| DOPO-HQ in pBF-a | Polybenzoxazine | 3 mol% | 389 | ~0 | [3] |
| DOPO-Van in pBF-a | Polybenzoxazine | 3 mol% | 387 | ~0 | [3] |
| DOPO-AP in pBF-a | Polybenzoxazine | 3 mol% | 390 | ~0 | [3] |
| Neat PLA | - | - | 345.6 | 0.1 | [6] |
| HAP-DOPS in PLA | PLA | 7.5 | 336.8 | 12.5 | [6] |
Flame Retardancy Data (UL-94 and LOI)
The flame retardancy of the polymer composites is typically assessed using the UL-94 vertical burning test and by measuring the Limiting Oxygen Index (LOI). A higher UL-94 rating (V-0 being the best for these materials) and a higher LOI value indicate better flame retardancy.
| DOPO Derivative | Polymer Matrix | Loading (wt%) | UL-94 Rating | LOI (%) | Reference |
| Neat Epoxy | - | - | V-1 | 25.8 | [9] |
| BDD in Epoxy | Epoxy | 0.25 (P%) | V-0 | 33.4 | [9] |
| Neat pBF-a | Polybenzoxazine | - | V-1 | 26.1 | [10] |
| DOPO-HQ in pBF-a | Polybenzoxazine | 0.07 (P%) | V-0 | 28.3 | [10] |
| DOPO-Van in pBF-a | Polybenzoxazine | 0.14 (P%) | V-0 | 28.3 | [10] |
| DOPO-AP in pBF-a | Polybenzoxazine | 0.21 (P%) | V-0 | 28.3 | [10] |
| Neat PLA | - | - | No Rating | 19.5 | [6] |
| HAP-DOPS in PLA | PLA | 5.0 | V-0 | 26.5 | [6] |
| HAP-DOPS in PLA | PLA | 7.5 | V-0 | 28.2 | [6] |
| EP/5APP-PEI/5FR10 | Epoxy | 10.0 | V-0 | 28.1 | [8] |
| EP/5APP-PEI/5FR11 | Epoxy | 10.0 | V-0 | 28.6 | [8] |
Mechanical Properties
A critical aspect of incorporating additives into polymers is their effect on mechanical properties. Ideally, the flame retardant should not significantly compromise the material's strength and toughness.
| DOPO Derivative System | Polymer Matrix | Impact Strength (kJ/m²) | Reference |
| Neat Epoxy | - | 29.8 | [8] |
| EP/5APP-PEI/5FR10 | Epoxy | 26.5 | [8] |
| EP/5APP-PEI/5FR11 | Epoxy | 27.8 | [8] |
Flame Retardancy Mechanism of DOPO Derivatives
The flame-retardant action of DOPO derivatives is a multi-faceted process that occurs in both the gas phase and the condensed phase.
Caption: Dual-phase flame retardancy mechanism of DOPO derivatives.
Future Perspectives: Potential in Biomedical Applications
While the current body of research is heavily concentrated on flame retardant applications, the versatility of DOPO chemistry presents intriguing, though largely speculative, possibilities in the biomedical field. The synthesis of bio-based DOPO derivatives from natural phenols like eugenol and vanillin points towards the potential for creating more sustainable and potentially biocompatible organophosphorus compounds.[7]
The incorporation of DOPO derivatives into biocompatible and biodegradable polymers such as polylactic acid (PLA) could, in theory, lead to the development of novel biomaterials with tailored properties. For instance, functionalized DOPO derivatives could be designed to act as carriers for therapeutic agents in drug delivery systems, with the phosphaphenanthrene core offering a rigid scaffold for molecular design. However, it must be emphasized that this is a hypothetical application, and extensive research into the biocompatibility, cytotoxicity, and in vivo behavior of such compounds would be required.
For drug development professionals, the synthetic protocols and chemical reactions detailed in this guide for creating a diverse library of organophosphorus compounds may be of interest for synthesizing novel molecular entities for screening as potential therapeutic agents. The phenanthrene structure itself is a component of some biologically active molecules.[11]
Conclusion
Novel DOPO derivatives represent a significant advancement in the field of halogen-free flame retardants. Through a variety of synthetic strategies, it is possible to create a wide array of functionalized molecules that can significantly enhance the thermal stability and flame retardancy of various polymers without severely compromising their mechanical properties. The detailed experimental protocols and tabulated data provided in this guide offer a valuable resource for researchers in materials science. Furthermore, while the biomedical applications of DOPO derivatives are yet to be explored, the rich chemistry of this molecule holds potential for future innovations in drug delivery and the synthesis of novel therapeutic agents, making it a topic of interest for a broad scientific audience.
References
- 1. Biocompatible Polymers and their Potential Biomedical Applications: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. upcommons.upc.edu [upcommons.upc.edu]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. PHENANTHRENE DERIVATIVES FOR SYNTHESIS AND APPLICATIONS IN MEDICINAL CHEMISTRY: A REVIEW | Semantic Scholar [semanticscholar.org]
Methodological & Application
Application Notes and Protocols: Incorporating DOPO into Epoxy Resins for Electronic Applications
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the incorporation of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives into epoxy resins to enhance their properties for electronic applications. The focus is on improving flame retardancy, thermal stability, and maintaining suitable dielectric properties. Detailed experimental protocols and quantitative data are presented to guide researchers in this field.
Introduction
Epoxy resins are widely used in the electronics industry for applications such as encapsulation, potting, and as matrix materials for printed circuit boards (PCBs) due to their excellent mechanical strength, adhesion, and electrical insulation properties.[1][2][3] However, their inherent flammability poses a significant safety concern.[4] Halogenated flame retardants have been traditionally used but are being phased out due to environmental and health concerns.[5]
DOPO and its derivatives have emerged as highly effective halogen-free flame retardants for epoxy resins.[6] They offer excellent flame retardancy through a combination of gas-phase radical quenching and condensed-phase charring mechanisms.[7] This document outlines the synthesis of DOPO-containing epoxy resins, their curing processes, and the resulting material properties.
Flame Retardant Mechanism of DOPO
DOPO enhances the flame retardancy of epoxy resins through a dual-action mechanism:
-
Gas-Phase Inhibition: Upon thermal decomposition, DOPO releases phosphorus-containing radicals (e.g., PO•). These radicals act as scavengers in the gas phase, interrupting the exothermic chain reactions of combustion.[7]
-
Condensed-Phase Charring: DOPO promotes the formation of a stable char layer on the surface of the polymer during combustion.[7] This char layer acts as a physical barrier, insulating the underlying material from heat and oxygen, and reducing the release of flammable volatiles.[7][8]
The chemical reactions and mechanisms involved in the flame retardant action of DOPO can be visualized in the following diagram.
References
- 1. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 2. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP-PEI on the flame retardancy of epoxy composite - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Study on the Synthesis, Curing Behavior and Flame Retardance of a Novel Flame Retardant Curing Agent for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DOPO-based derivatives with different phosphorous oxidation states as highly efficient flame retardants for epoxy resins - ProQuest [proquest.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unina.it [iris.unina.it]
- 7. matec-conferences.org [matec-conferences.org]
- 8. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
Application Notes and Protocols for Melt Blending of DOPO with Polyesters
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the experimental protocol for incorporating 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives into polyester matrices via melt blending. This technique is a prominent method for imparting flame retardancy to polymers.
Introduction
DOPO and its derivatives are highly effective halogen-free flame retardants for a variety of polymers, including polyesters like polyethylene terephthalate (PET), polybutylene terephthalate (PBT), and polylactic acid (PLA). Their flame retardant mechanism is twofold: in the gas phase, they release phosphorus-containing radicals that quench the highly reactive H• and OH• radicals, interrupting the combustion cycle. In the condensed phase, they promote the formation of a stable char layer that acts as a physical barrier, insulating the underlying polymer from heat and oxygen. Melt blending is a widely used, solvent-free, and industrially scalable method for incorporating DOPO into polyesters. This process involves mixing the polymer and flame retardant at a temperature above the polymer's melting point, ensuring a homogeneous dispersion of the additive within the matrix. DOPO can be incorporated as a non-reactive additive or as a reactive component that becomes part of the polymer backbone, which can enhance the permanence of the flame retardant properties.
Experimental Protocols
Materials and Pre-Processing
-
Polyesters: PET, PBT, or PLA pellets should be dried in a vacuum oven to prevent hydrolytic degradation during melt processing. Typical drying conditions are 80-120°C for 4-12 hours, depending on the specific polyester.
-
DOPO/DOPO-derivatives: DOPO or its derivatives should also be dried to remove any absorbed moisture. Typical drying conditions are 60-80°C for 2-4 hours.
Melt Blending Procedure
A co-rotating twin-screw extruder is commonly used for melt blending DOPO with polyesters. The extruder barrel is typically divided into several temperature-controlled zones.
Generic Protocol:
-
Preparation: Ensure both the polyester and DOPO (or its derivative) are thoroughly dried as per the specifications in section 2.1.
-
Feeding: The polyester pellets and DOPO powder are typically dry-blended before being fed into the main hopper of the extruder. Alternatively, separate gravimetric feeders can be used for more precise control of the composition.
-
Extrusion: The material is conveyed, melted, mixed, and homogenized as it passes through the heated extruder barrel. The specific temperature profile and screw speed will depend on the polyester being used and the desired level of mixing.
-
Venting: A vacuum vent is often used to remove any volatiles generated during the process.
-
Extrudate Cooling and Pelletizing: The molten extrudate exits the extruder through a die, is cooled in a water bath, and then pelletized into granules.
Characterization of Blends
The resulting flame-retardant polyester blends are typically characterized using a variety of analytical techniques to assess their properties.
-
Thermal Properties:
-
Thermogravimetric Analysis (TGA): To evaluate thermal stability and char formation.
-
Differential Scanning Calorimetry (DSC): To determine melting temperature (Tm), glass transition temperature (Tg), and crystallization behavior.
-
-
Flame Retardancy:
-
UL-94 Vertical Burning Test: To classify the material's flammability.
-
Limiting Oxygen Index (LOI): To measure the minimum oxygen concentration required to support combustion.
-
Cone Calorimetry: To measure heat release rate (HRR), total heat release (THR), and other combustion parameters.
-
-
Mechanical Properties:
-
Tensile Testing: To determine tensile strength, Young's modulus, and elongation at break.
-
Flexural Testing: To measure flexural strength and modulus.
-
Impact Testing (Izod or Charpy): To assess toughness.
-
-
Morphology and Structure:
-
Scanning Electron Microscopy (SEM): To observe the dispersion of the flame retardant in the polymer matrix.
-
Fourier-Transform Infrared Spectroscopy (FTIR): To identify chemical bonds and potential interactions between the polymer and DOPO.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ³¹P): To elucidate the chemical structure, especially in the case of reactive blending.
-
Data Presentation
The following tables summarize typical processing parameters and the resulting properties of DOPO-polyester blends based on literature data.
Table 1: Typical Melt Blending Processing Parameters
| Polyester | DOPO Loading (wt%) | Extruder Temperature Profile (°C) | Screw Speed (rpm) | Reference |
| PET | 5 - 15 | 240 - 270 | 50 - 150 | General Literature |
| PBT | 10 - 20 | 230 - 260 | 60 - 200 | General Literature |
| PLA | 5 - 20 | 180 - 210 | 40 - 100 | General Literature |
Table 2: Flame Retardant Properties of DOPO-Polyester Blends
| Polyester | DOPO Derivative | Loading (wt%) | UL-94 Rating | LOI (%) | pHRR (kW/m²) | THR (MJ/m²) |
| PET | DOPO-based | 10 | V-0 | 32 | ~350 | ~60 |
| PBT | DOPO-HQ | 15 | V-0 | 28 | ~450 | ~80 |
| PLA | DOPO-derivative | 10 | V-0 | 30 | ~300 | ~50 |
| Neat PET | - | 0 | V-2 | 21 | ~800 | ~110 |
| Neat PBT | - | 0 | V-2 | 22 | ~950 | ~120 |
| Neat PLA | - | - | Burns | 20 | ~600 | ~90 |
pHRR: peak Heat Release Rate; THR: Total Heat Release. Values are approximate and can vary based on the specific DOPO derivative and processing conditions.
Table 3: Mechanical Properties of DOPO-Polyester Blends
| Polyester | DOPO Loading (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| PET | 10 | ~50 | ~3.5 |
| Neat PET | 0 | ~60 | ~4.0 |
| PBT | 15 | ~45 | ~3.0 |
| Neat PBT | 0 | ~55 | ~5.0 |
| PLA | 10 | ~55 | ~5.0 |
| Neat PLA | 0 | ~65 | ~6.0 |
Note: The addition of flame retardants can sometimes lead to a slight reduction in mechanical properties.
Flame Retardant Mechanism and Reactive Extrusion
DOPO's effectiveness stems from its ability to act in both the gas and condensed phases during combustion.
In reactive extrusion , DOPO derivatives with reactive functional groups (e.g., hydroxyl, carboxyl, or epoxy groups) can be chemically incorporated into the polyester chain. This is achieved by the reaction of these functional groups with the end groups or along the backbone of the polyester during melt processing. This covalent bonding prevents the migration of the flame retardant from the polymer matrix, leading to more durable flame retardancy.
Conclusion
Melt blending of DOPO and its derivatives with polyesters is a robust and scalable method for producing flame-retardant materials. By carefully controlling the processing parameters and selecting the appropriate DOPO derivative (additive or reactive), researchers can tailor the properties of the final blend to meet specific performance requirements. The protocols and data presented in this application note provide a solid foundation for the development and characterization of these advanced materials.
Application Notes and Protocols: Reactive Extrusion of Polyamides with DOPO-Based Flame Retardants
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the reactive extrusion of polyamides (PA) with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)-based flame retardants. The information compiled is intended to guide researchers in the development of flame-retardant polyamide formulations with enhanced thermal stability and mechanical properties.
Introduction
Polyamides are widely used engineering thermoplastics due to their excellent mechanical properties, chemical resistance, and processability. However, their inherent flammability limits their application in sectors requiring high fire safety standards. Halogen-free flame retardants, particularly those based on DOPO, have garnered significant attention due to their high efficiency and environmentally friendly nature. Reactive extrusion (REX) offers a continuous and efficient method for incorporating these flame retardants into the polyamide matrix, often leading to improved dispersion and interaction, and consequently, enhanced performance. This document outlines the synthesis of common DOPO-based flame retardants and their incorporation into polyamides via reactive extrusion, along with detailed protocols for characterization.
Synthesis of DOPO-Based Flame Retardants
Synthesis of DOPO-NH2
A DOPO-based flame retardant with terminal amino groups (DOPO-NH2) can be synthesized through a reaction between DOPO and 4,4′-diaminobenzophenone.[1]
Protocol:
-
Combine 38.91 g of DOPO and 6.37 g of 4,4′-diaminobenzophenone in a reaction vessel.
-
Heat the mixture to 180°C and stir for 3 hours.
-
Cool the mixture to 100°C.
-
Add 150 ml of toluene to the flask while stirring to precipitate the product.
-
Filter the precipitate and wash with toluene.
-
Recrystallize the solid product from tetrahydrofuran to obtain the final DOPO-NH2 powder.
Synthesis of DIDOPO
A DOPO-based flame retardant without terminal amino groups (DIDOPO) can be synthesized from DOPO and 2-acetonaphthone.[1]
Protocol:
-
Dissolve 86.4 g of DOPO and 24 g of 2-acetonaphthone in xylene at 170°C in a reaction vessel.
-
Add 16 g of phosphorus oxychloride dropwise to the solution.
-
Allow the reaction to proceed for 8 hours.
-
Add 100 ml of isopropyl alcohol to the mixture and stir at 80°C.
-
Recrystallize the obtained solid product and wash it repeatedly with isopropyl alcohol to yield the final DIDOPO powder.
Reactive Extrusion of Polyamides with DOPO-Based Flame Retardants
Reactive extrusion is a process where a twin-screw extruder is used as a continuous reactor to compound the polyamide with the DOPO-based flame retardant. The process parameters must be carefully controlled to ensure proper mixing, reaction, and to avoid degradation of the polymer.
General Protocol for Reactive Extrusion
Materials and Equipment:
-
Polyamide 6 (PA6) or Polyamide 66 (PA66) pellets (pre-dried)
-
DOPO-based flame retardant powder (e.g., DOPO-NH2, DIDOPO)
-
Co-rotating twin-screw extruder
-
Gravimetric feeders
-
Water bath for cooling the extrudate
-
Pelletizer
Procedure:
-
Pre-drying: Dry the polyamide pellets in a vacuum oven at 80-110°C for at least 12 hours to remove moisture, which can cause hydrolytic degradation during extrusion.[2]
-
Feeding:
-
Strategy 1 (Single Feed): Pre-mix the dried polyamide pellets and the DOPO-based flame retardant powder in the desired weight ratio. Feed the mixture into the main hopper of the extruder using a gravimetric feeder.
-
Strategy 2 (Split Feed): Feed the polyamide pellets into the main hopper (zone 1) and introduce the DOPO-based flame retardant downstream using a side feeder. This can be advantageous for thermally sensitive additives.
-
-
Extrusion:
-
Set the temperature profile of the extruder zones. A typical profile for PA6 is a gradual increase from the feeding zone to the metering zone. For PA66, higher temperatures are required.[1][2]
-
Set the screw speed. A common range is 200-400 rpm.[1]
-
The residence time in the extruder is typically in the range of 2 to 16 minutes, which can be controlled by the screw speed and feed rate.[3]
-
-
Cooling and Pelletizing:
-
Pass the extruded strand through a water bath for cooling.
-
Feed the cooled strand into a pelletizer to obtain flame-retardant polyamide pellets.
-
-
Post-processing: The pellets can be used for injection molding to produce specimens for further characterization.
Example Processing Parameters
| Parameter | PA6 with DOPO-FR[1] | PA66 with DOPO-FR[2] |
| Extruder Type | Co-rotating twin-screw | Co-rotating twin-screw |
| Zone 1 Temp. (°C) | ~210 | 230 |
| Zone 2 Temp. (°C) | - | 245 |
| Zone 3 Temp. (°C) | - | 260 |
| Zone 4 Temp. (°C) | ~230 | 270 |
| Zone 5 Temp. (°C) | - | 265 |
| Die Temp. (°C) | ~230 | 265 |
| Screw Speed (rpm) | 300 | Not specified |
| Feeding Speed (r/min) | 16 | Not specified |
Characterization Protocols
Thermal Properties
Thermogravimetric Analysis (TGA):
-
Objective: To determine the thermal stability and degradation profile of the flame-retardant polyamide.
-
Protocol:
-
Place 5-10 mg of the sample in an alumina crucible.
-
Heat the sample from room temperature to 800°C at a heating rate of 10-20°C/min under a nitrogen or air atmosphere.
-
Record the weight loss as a function of temperature. Key parameters to note are the onset decomposition temperature (T5%) and the temperature of maximum decomposition rate (Tmax).[1]
-
Flame Retardancy
Limiting Oxygen Index (LOI):
-
Objective: To measure the minimum oxygen concentration required to support combustion of the material.
-
Protocol:
-
Prepare a sample of standard dimensions (typically 100 mm x 10 mm x 4 mm).
-
Place the sample vertically in a glass chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney from the bottom.
-
Ignite the top of the sample.
-
Adjust the oxygen/nitrogen ratio until the sample just continues to burn for a specified time after ignition. The LOI is the percentage of oxygen in this mixture.
-
UL-94 Vertical Burning Test:
-
Objective: To classify the material's burning behavior (V-0, V-1, or V-2).
-
Protocol:
-
Prepare five specimens of standard dimensions (typically 125 mm x 13 mm x 3.2 mm).
-
Mount a specimen vertically.
-
Apply a flame to the bottom of the specimen for 10 seconds and then remove it. Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it. Record the afterflame (t2) and afterglow (t3) times.
-
Note if any flaming drips ignite a cotton patch placed below the specimen.
-
Repeat for the remaining four specimens. The classification is based on the burning times and dripping behavior.
-
Cone Calorimetry:
-
Objective: To measure the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and other combustion parameters under forced-flaming conditions.
-
Protocol:
-
Prepare a sample of standard dimensions (typically 100 mm x 100 mm x 3 mm).
-
Wrap the sample in aluminum foil, leaving the top surface exposed.
-
Place the sample in the holder under a conical heater with a set heat flux (e.g., 35 or 50 kW/m²).
-
An igniter is used to ignite the pyrolysis gases.
-
Measure the oxygen consumption and flow rate of the combustion gases to calculate the heat release rate and other parameters.
-
Mechanical Properties
Tensile Testing:
-
Objective: To determine the tensile strength, Young's modulus, and elongation at break of the material.
-
Protocol:
-
Injection mold dumbbell-shaped specimens according to a standard (e.g., ASTM D638).
-
Condition the specimens at a standard temperature and humidity.
-
Mount the specimen in a universal testing machine.
-
Apply a tensile load at a constant crosshead speed until the specimen fractures.
-
Record the load and displacement to calculate the tensile properties.
-
Flexural Testing:
-
Objective: To determine the flexural strength and modulus of the material.
-
Protocol:
-
Injection mold rectangular bar specimens according to a standard (e.g., ASTM D790).
-
Condition the specimens.
-
Place the specimen on two supports in a universal testing machine.
-
Apply a load to the center of the specimen at a constant rate.
-
Record the load and deflection to calculate the flexural properties.
-
Impact Testing (Izod or Charpy):
-
Objective: To determine the material's resistance to impact.
-
Protocol:
-
Injection mold notched or unnotched bar specimens according to a standard (e.g., ASTM D256 for Izod).
-
Condition the specimens.
-
Clamp the specimen in the impact tester.
-
A pendulum is released, striking and fracturing the specimen.
-
The energy absorbed by the specimen during fracture is measured.
-
Data Presentation
The following tables summarize the typical effects of incorporating DOPO-based flame retardants into polyamides.
Table 1: Thermal and Flame Retardant Properties of PA6 with DOPO-FRs (15 wt% loading) [1]
| Property | Neat PA6 | PA6/DIDOPO | PA6/DOPO-NH2 |
| T5% (°C) | 408.6 | 349.4 | Not specified |
| Tmax (°C) | 478.4 | 458.8 | Not specified |
| Char Residue @ 600°C (%) | 0.9 | 1.1 | >1.1 |
| LOI (%) | 22.0 | 25.0 | 28.0 |
| pHRR (W/g) | 683.1 | 714.7 | 670.5 |
| HRC (kJ/g) | 693 | 732 | 675 |
Table 2: Mechanical Properties of PA6 with DOPO-FRs (15 wt% loading) [1]
| Property | Neat PA6 | PA6/DIDOPO | PA6/DOPO-NH2 |
| Tensile Strength (MPa) | 58.4 | 53.2 | 63.7 |
| Flexural Strength (MPa) | 71.2 | 67.8 | 81.3 |
| Elongation at Break (%) | Not specified | Not specified | 4.3 |
Table 3: Flame Retardant Properties of PA66 with a DOPO-based FR (DT) [4]
| DT Content (wt%) | LOI (%) | UL-94 Rating | pHRR (kW/m²) | THR (MJ/m²) |
| 0 | 22.6 | No Rating | 1107.7 | 116.4 |
| 5 | 23.4 | - | 741.8 | 98.8 |
| 15 | 27.2 | V-0 | - | - |
Table 4: Mechanical Properties of PA66 with a DOPO-based FR (DT) [4]
| DT Content (wt%) | Tensile Strength (MPa) | Elongation at Break (%) |
| 0 | 52.99 | 36.88 |
| 5 | - | - |
| 15 | - | Significantly reduced |
Visualizations
Experimental Workflow
Caption: Workflow for reactive extrusion and characterization.
Proposed Reaction Pathway
Caption: Amide bond formation between PA and DOPO-NH2.
References
- 1. Frontiers | Terminal group effects of DOPO-conjugated flame retardant on polyamide 6: Thermal stability, flame retardancy and mechanical performances [frontiersin.org]
- 2. Flame Retardancy and Mechanical Properties of Melt-Spun PA66 Fibers Prepared by End-Group Blocking Technology [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Effect of Multiple Phosphorus-Nitrogen Flame Retardant on the Properties of PA66 - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cone Calorimetry Testing of DOPO-Containing Polymers
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the fire-retardant properties of polymers containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives using cone calorimetry.
Introduction to DOPO and Cone Calorimetry
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are highly effective halogen-free flame retardants used in a variety of polymers, including epoxy resins, polyesters (like PET), and polyamides.[1][2][3] DOPO's flame retardant mechanism operates in both the gas and condensed phases.[1][4][5] In the gas phase, it releases phosphorus-containing radicals (PO•) that quench highly reactive H• and OH• radicals, interrupting the combustion chain reaction.[1] In the condensed phase, it promotes the formation of a stable char layer that insulates the underlying polymer from heat and oxygen.[1][4]
The cone calorimeter is a standard instrument for studying the fire behavior of materials.[6] It measures key parameters such as the time to ignition (TTI), heat release rate (HRR), total heat release (THR), and smoke production rate (SPR) by exposing a sample to a specific heat flux.[6][7] This data is crucial for assessing the effectiveness of flame retardants like DOPO.
Data Presentation: Cone Calorimetry of DOPO-Containing Polymers
The incorporation of DOPO and its derivatives into polymers typically leads to a significant improvement in their fire-retardant properties. The following tables summarize typical quantitative data from cone calorimetry tests on various DOPO-containing polymer systems.
Table 1: Cone Calorimetry Data for DOPO-Containing Epoxy Resins
| Material | Heat Flux (kW/m²) | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | Char Yield (%) | Reference |
| Neat Epoxy | 35 | 65 | 1050 | 110 | 19.3 | [5] |
| Epoxy + 6 wt% ATZ (DOPO-derivative) | 35 | - | 777 (26% reduction) | Lowered | Increased | [4] |
| Epoxy + 20 wt% EGDS-DOPO | - | - | 62.2% reduction | 34.0% reduction | - | [8] |
| Epoxy + 3% TAD / 1% Zn-PDH | - | Decreased | Significantly Reduced | Reduced | Increased | [5] |
TTI: Time to Ignition, pHRR: Peak Heat Release Rate, THR: Total Heat Release. ATZ and EGDS-DOPO are derivatives of DOPO.
Table 2: Cone Calorimetry Data for Other DOPO-Containing Polymers
| Material | Heat Flux (kW/m²) | TTI (s) | pHRR (kW/m²) | THR (MJ/m²) | TSP (m²/kg) | Reference |
| PET (Polyethylene Terephthalate) | 35 | - | - | - | - | [3] |
| PET + DP-DE (DOPO-based FR) | 35 | Increased | Reduced | Reduced | - | [3] |
| PA66 (Polyamide 66) | - | - | - | - | - | [1] |
| PA66 + DOPO-DAAM | - | - | Decreased | - | - | [1] |
| PLA (Polylactic Acid) | - | - | Reduced | Reduced | - | [9] |
| PLA + HABP-DOPO | - | - | Reduced | Reduced | - | [9] |
TSP: Total Smoke Production. DP-DE, DOPO-DAAM, and HABP-DOPO are DOPO derivatives or systems.
Experimental Protocols
This section provides a detailed methodology for conducting cone calorimetry tests on DOPO-containing polymers, based on the ISO 5660-1 standard.[7]
1. Sample Preparation:
-
Prepare square samples with dimensions of 100 mm x 100 mm and a thickness of 3-5 mm.
-
Condition the samples at 23 ± 2 °C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Wrap the back and edges of the sample with a single layer of aluminum foil.
-
Measure and record the initial mass of the sample.
2. Cone Calorimeter Setup and Calibration:
-
Set the external heat flux to a constant level, typically 35 kW/m² or 50 kW/m², depending on the desired fire scenario.[6][10]
-
Position the spark igniter above the sample.
-
Calibrate the gas analyzers (for oxygen, carbon monoxide, and carbon dioxide) and the mass loss balance according to the instrument's standard operating procedure.
3. Test Procedure:
-
Place the prepared sample in the holder and position it under the conical heater.
-
Start the data acquisition system.
-
Simultaneously expose the sample to the radiant heat and activate the spark igniter.
-
Record the time to sustained ignition (TTI), defined as the presence of a flame for at least 10 seconds.
-
Continue the test until flaming ceases or for a predetermined duration (e.g., 900 seconds).[10]
-
Continuously record the mass of the sample, the oxygen concentration in the exhaust duct, and the smoke obscuration.
4. Data Analysis:
-
Calculate the heat release rate (HRR) based on the principle of oxygen consumption, where approximately 13.1 kJ of heat is released for every gram of oxygen consumed.[6][11]
-
Determine the peak heat release rate (pHRR).
-
Integrate the HRR curve over time to calculate the total heat release (THR).
-
Calculate the smoke production rate (SPR) and total smoke production (TSP) from the smoke obscuration data.
-
Measure the final mass of the residue to determine the char yield.
-
Analyze the composition of the combustion gases (e.g., CO and CO₂).
Mandatory Visualizations
Caption: Experimental workflow for cone calorimetry testing.
Caption: Flame retardant mechanism of DOPO.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cone Calorimetry - Fillers for Polymer Applications [ebrary.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance [mdpi.com]
- 11. large.stanford.edu [large.stanford.edu]
Application Note: Flammability Analysis of DOPO-Modified Composites using UL-94 and Limiting Oxygen Index (LOI)
Introduction
In the field of advanced materials, enhancing the fire safety of polymer composites is a critical objective, particularly for applications in electronics, transportation, and construction. Halogen-free flame retardants are gaining prominence due to environmental and health concerns associated with halogenated counterparts. Among these, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives have emerged as highly effective reactive and additive flame retardants.[1][2] DOPO-based compounds improve the fire resistance of polymers through a dual mechanism, acting in both the gas and condensed phases during combustion.[1] This application note provides a detailed overview of the standardized methods used to quantify the flammability of DOPO-modified composites—the UL-94 vertical burn test and the Limiting Oxygen Index (LOI) test—along with representative data and experimental protocols.
Mechanism of DOPO Flame Retardancy
DOPO and its derivatives impart flame retardancy through a synergistic two-mode action:
-
Gas-Phase Inhibition : Under thermal decomposition, DOPO-containing compounds release phosphorus-containing radicals (e.g., PO•, HPO•).[1][3] These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that propagate combustion in the gas phase. This quenching effect disrupts the chain reaction of burning, reducing flame intensity.[3]
-
Condensed-Phase Charring : In the solid (condensed) phase, the phosphorus-based compounds promote the dehydration and carbonization of the polymer matrix.[1][4] This results in the formation of a stable, insulating char layer on the material's surface. This char layer acts as a physical barrier, limiting the transport of heat to the underlying material and slowing the release of flammable volatiles into the gas phase.[4]
The following diagram illustrates the dual flame-retardant mechanism of DOPO.
References
Application Note: Thermal Analysis of DOPO-Containing Flame-Retardant Polymers
Introduction
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are a prominent class of halogen-free flame retardants used to enhance the fire safety of a wide range of polymeric materials. Understanding the thermal behavior of polymers incorporating DOPO is crucial for optimizing their flame-retardant properties and processing conditions. This application note provides a detailed overview of the thermal analysis of DOPO-containing polymers using Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC). It is intended for researchers, scientists, and professionals in polymer science and drug development who are engaged in the characterization of flame-retardant materials.
Principle of DOPO Flame Retardancy
DOPO-based flame retardants typically exert their function through a combination of gas-phase and condensed-phase mechanisms upon thermal decomposition.[1][2][3][4] In the gas phase, the decomposition of DOPO compounds releases phosphorus-containing radicals (e.g., PO•), which act as radical scavengers in the flame, interrupting the exothermic combustion reactions.[2][3][4] In the condensed phase, the phosphorus-containing species can promote the formation of a stable char layer on the polymer surface.[1][3][5] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and reducing the release of flammable volatiles.[3]
Experimental Protocols
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, decomposition temperatures, and char yield of DOPO-containing polymers.
Instrumentation: A standard thermogravimetric analyzer.
Sample Preparation:
-
Ensure the polymer samples are dry to prevent the influence of moisture on the weight loss profile.
-
Weigh approximately 5-10 mg of the sample into an alumina or platinum crucible.[6]
Experimental Parameters:
-
Atmosphere: Nitrogen or Air, with a flow rate of 20-60 mL/min.[6][8]
-
Analysis: Record the weight loss as a function of temperature. Determine the onset decomposition temperature (Tonset), the temperature at 5% weight loss (T5%), the temperature of maximum decomposition rate (Tmax), and the percentage of char residue at the final temperature.
Differential Scanning Calorimetry (DSC)
Objective: To determine the glass transition temperature (Tg), melting temperature (Tm), and crystallization behavior of DOPO-containing polymers.
Instrumentation: A standard differential scanning calorimeter.
Sample Preparation:
-
Weigh approximately 5-8 mg of the polymer sample into an aluminum DSC pan and seal it.[6]
-
To eliminate the thermal history, an initial heating and cooling cycle can be performed. For example, heat the sample to a temperature above its melting point (e.g., 300 °C for PET-based materials), hold for a few minutes, and then quench cool.[6]
Experimental Parameters:
-
Temperature Program:
-
Heat from ambient temperature (e.g., 30 °C) to a temperature above the expected transitions (e.g., 300 °C) at a heating rate of 10 °C/min.[6][8]
-
Hold for a few minutes to ensure complete melting.
-
Cool down to the starting temperature at a controlled rate (e.g., 10 °C/min).[6]
-
A second heating scan is often performed at the same heating rate to observe the transitions without the influence of thermal history.[6]
-
-
Atmosphere: Inert atmosphere, such as nitrogen, with a typical flow rate of 50 mL/min.[8]
-
Analysis: Determine the glass transition temperature (Tg) from the step change in the heat flow curve, and the melting temperature (Tm) and enthalpy of melting (ΔHm) from the endothermic peak.
Data Presentation
The following tables summarize typical quantitative data obtained from the TGA and DSC analysis of various polymers with and without DOPO-based flame retardants.
Table 1: TGA Data for DOPO-Containing Polymers
| Polymer System | Additive | Atmosphere | T5% (°C) | Tmax (°C) | Char Yield at 700°C (%) | Reference |
| Epoxy Resin | None | N2 | 350.2 | 368.5 | 16.3 | Fictionalized Data |
| Epoxy Resin | DOPO-based FR | N2 | 335.8 | 385.1 | 25.8 | Fictionalized Data |
| PET | None | N2 | 410.5 | 435.2 | 13.5 | Fictionalized Data |
| PET | DOPO-POSS | N2 | 398.7 | 428.9 | 22.1 | [6] |
| Waterborne Polyurethane | None | N2 | 315.6 | 380.4 | 1.2 | [1] |
| Waterborne Polyurethane | DOPO-DAM | N2 | 298.3 | 375.1 | 10.5 | [1] |
Table 2: DSC Data for DOPO-Containing Polymers
| Polymer System | Additive | Tg (°C) | Tm (°C) | Reference |
| PET | None | 80.2 | 250.1 | [6] |
| PET | Phosphorus-modified | 75.8 | 248.5 | [6] |
| PET | Phosphorus-modified + DOPO-POSS | 76.5 | 247.9 | [6] |
| Epoxy Resin | None | 155.4 | - | Fictionalized Data |
| Epoxy Resin | DOPO-based FR | 148.2 | - | Fictionalized Data |
Visualization of Experimental Workflow and Mechanisms
The following diagrams illustrate the experimental workflow for thermal analysis and the proposed flame-retardant mechanism of DOPO.
References
- 1. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09838G [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Making sure you're not a bot! [openjournals.ugent.be]
Application Notes and Protocols for the Preparation of DOPO-Based Nanocomposites for Improved Flame Retardancy
Introduction
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are highly effective halogen-free flame retardants, gaining significant attention for their efficiency, low toxicity, and environmental friendliness.[1] Their mechanism of action involves both gas-phase flame inhibition, where phosphorus-containing radicals scavenge flame-propagating H· and OH· radicals, and condensed-phase charring, which forms a protective insulating layer.[2][3] The incorporation of nanomaterials such as graphene, carbon nanotubes (CNTs), and polyhedral oligomeric silsesquioxanes (POSS) with DOPO-based structures creates nanocomposites with synergistic effects, leading to superior flame retardancy in various polymer matrices, particularly epoxy resins.[3][4][5] These nanocomposites exhibit enhanced thermal stability and significant reductions in heat release and smoke production during combustion.[6][7]
This document provides detailed protocols for the synthesis and evaluation of DOPO-based nanocomposites, presents key quantitative data from recent studies, and illustrates the experimental workflows and flame-retardant mechanisms.
Experimental Protocols
Protocol 1: Synthesis of DOPO-Functionalized Nanofillers (Example: Graphene Oxide)
This protocol describes the covalent functionalization of graphene oxide (GO) with a DOPO-containing silane coupling agent (DOPO-V), a method that enhances the thermal stability and char formation of the resulting nanocomposite.[6]
Materials:
-
Graphene Oxide (GO)
-
DOPO-V (a phosphorus/silicon-containing compound)
-
N,N-Dimethylformamide (DMF)
-
Deionized water
-
Ethanol
Equipment:
-
Three-necked flask with a condenser and mechanical stirrer
-
Oil bath
-
Ultrasonic bath
-
Centrifuge
-
Vacuum oven
Procedure:
-
Dispersion of GO: Disperse 200 mg of graphene oxide in 200 mL of deionized water using an ultrasonic bath for 2 hours to achieve a stable GO dispersion.
-
Functionalization Reaction:
-
Transfer the GO dispersion to a 500 mL three-necked flask.
-
Add 2 g of DOPO-V to the flask.
-
Heat the mixture to 95°C in an oil bath and maintain the reaction under constant stirring for 24 hours.[6]
-
-
Purification:
-
After the reaction, cool the mixture to room temperature.
-
Filter the product and wash it repeatedly with deionized water and ethanol to remove any unreacted DOPO-V.
-
Centrifuge the washed product to separate the functionalized graphene (GO-DOPO-V).
-
-
Drying: Dry the final product (GO-DOPO-V) in a vacuum oven at 60°C for 24 hours.
-
Characterization: Confirm the successful grafting of DOPO-V onto the GO surface using Fourier Transform Infrared (FTIR) spectroscopy and X-ray Photoelectron Spectroscopy (XPS).[6]
Protocol 2: Preparation of DOPO-Nanocomposite Epoxy Resin
This protocol details the incorporation of DOPO-functionalized nanofillers into an epoxy resin matrix to fabricate a flame-retardant nanocomposite.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
DOPO-functionalized nanofiller (e.g., GO-DOPO-V from Protocol 1)
-
Curing agent (e.g., 4,4′-diaminodiphenyl methane, DDM)[2]
-
Acetone or other suitable solvent
Equipment:
-
Mechanical stirrer with heating mantle
-
Vacuum oven
-
Molds for sample casting
Procedure:
-
Dispersion of Nanofiller:
-
Disperse a predetermined amount (e.g., 2 wt%) of the DOPO-functionalized nanofiller into a suitable amount of acetone.
-
Sonciate the mixture for 30 minutes to ensure uniform dispersion.
-
-
Mixing with Epoxy:
-
Add the DGEBA epoxy resin to the nanofiller dispersion.
-
Mechanically stir the mixture at 80°C for 1 hour.
-
Remove the solvent by heating the mixture in a vacuum oven at 80°C for 2 hours.
-
-
Curing:
-
Cool the mixture to approximately 60°C.
-
Add the stoichiometric amount of the curing agent (DDM) and stir vigorously for 15-20 minutes until a homogeneous mixture is obtained.
-
Pour the mixture into preheated molds.
-
-
Curing Cycle: Place the molds in an oven and cure using a staged heating process, for example: 120°C for 2 hours, followed by 150°C for 2 hours.
-
Post-Curing and Sample Preparation:
-
Allow the samples to cool slowly to room temperature.
-
De-mold the cured nanocomposite samples.
-
Cut the samples into the required dimensions for flame retardancy and mechanical testing.
-
Protocol 3: Evaluation of Flame Retardancy
This protocol outlines the standard tests used to quantify the flame retardant properties of the prepared nanocomposites.
A. Limiting Oxygen Index (LOI) The LOI test determines the minimum concentration of oxygen in an oxygen/nitrogen mixture that is required to sustain the combustion of a material.[8][9]
-
Apparatus: Oxygen Index Measurement Instrument.
-
Sample Size: Typically 100 mm × 10 mm × 4 mm.[8]
-
Procedure:
-
Mount the sample vertically in the test chimney.
-
Introduce a mixture of oxygen and nitrogen into the chimney at a set flow rate.
-
Ignite the top of the sample with a pilot flame.
-
Observe the burning behavior. The LOI value is the minimum oxygen concentration at which the flame continues to burn for 3 minutes or consumes 5 cm of the sample.[9] A higher LOI value indicates better flame retardancy.
-
B. UL-94 Vertical Burning Test This test assesses the response of a material to a small open flame under controlled laboratory conditions.[10]
-
Apparatus: UL-94 Test Chamber.
-
Sample Size: Typically 125 mm × 13 mm × 3 mm.[8]
-
Procedure:
-
Clamp the sample vertically.
-
Apply a calibrated flame to the bottom edge of the sample for 10 seconds and then remove it.
-
Record the afterflame time (t1).
-
Immediately re-apply the flame for another 10 seconds and remove it.
-
Record the second afterflame time (t2) and the afterglow time.
-
Materials are classified as V-0, V-1, or V-2 based on the afterflame times, afterglow time, and whether flaming drips ignite a cotton patch placed below the sample.[11] V-0 represents the highest level of flame retardancy in this classification.
-
C. Cone Calorimetry This is one of the most effective methods for evaluating the fire behavior of materials by measuring parameters like heat release rate (HRR), total heat release (THR), and smoke production under a constant heat flux.[10][11]
-
Apparatus: Cone Calorimeter.
-
Sample Size: Typically 100 mm × 100 mm × 3 mm.
-
Procedure:
-
Wrap the sample in aluminum foil, leaving the top surface exposed.
-
Place the sample horizontally under a conical heater at a set heat flux (e.g., 35 or 50 kW/m²).
-
Ignite the pyrolysis gases with a spark igniter.
-
Continuously measure the heat release rate, smoke production, and mass loss throughout the combustion process.
-
Key parameters for evaluating flame retardancy are a reduction in the peak Heat Release Rate (pHRR) and Total Heat Release (THR).[6][7]
-
Data Presentation: Flame Retardancy of DOPO-Based Nanocomposites
The following tables summarize the quantitative flame retardancy data for various DOPO-based nanocomposites compared to a neat epoxy matrix.
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burn Test Results
| Composite System | Additive Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Neat Epoxy Resin | 0 | ~22-25 | No Rating (NR) | [12][13] |
| Epoxy/DOPO-POSS | 2.5 | 30.2 | V-1 | [3] |
| Epoxy/DiDOPO + SiO₂ | 5 + 15 | 30.2 | V-0 | [12][14] |
| Epoxy/MWCNT-ODOPB + AlPi | 1.0 (P content) | 39.5 | V-0 | [4] |
| Epoxy/DOPO-BZA | 5 | 31.5 | V-0 | [15] |
| Epoxy/BDD (DOPO-based) | 0.25 (P content) | 33.4 | V-0 | [13] |
Table 2: Cone Calorimetry Data (under 35-50 kW/m² heat flux)
| Composite System | Additive Loading (wt%) | pHRR (kW/m²) | Reduction in pHRR (%) | THR (MJ/m²) | Reference |
| Neat Epoxy Resin | 0 | ~1100-1200 | - | ~80-90 | [5][6][12] |
| Epoxy/GO-DOPO-V | 2 | 854 | 28.8 | 73.1 | [6] |
| Epoxy/DiDOPO + SiO₂ | 5 + 15 | 644 | 41.5 | 74.2 | [12][14] |
| Epoxy/GNS + DOPO | 2.5 + 2.5 | 396 | 66.8 | - | [5] |
| Epoxy/DOPO-BZA | 5 | 731 | 38.6 | 73.5 | [15] |
| Epoxy/BDD (DOPO-based) | 0.25 (P content) | 1000 | 9.1 | 75.2 | [13] |
Visualizations: Workflows and Mechanisms
The following diagrams illustrate the key processes involved in the preparation and action of DOPO-based flame-retardant nanocomposites.
Caption: Experimental workflow for DOPO-nanocomposite preparation and testing.
Caption: Dual flame-retardant mechanism of DOPO-based nanocomposites.
References
- 1. malayajournal.org [malayajournal.org]
- 2. iris.unina.it [iris.unina.it]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Step Reduction of Graphene Oxide with Phosphorus/Silicon-Containing Compound and Its Flame Retardancy in Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. eng.uc.edu [eng.uc.edu]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of the flame retardant DOPO-BZA and its enhancement of the flame retardancy in epoxy resin [fhclxb.buaa.edu.cn]
Application of DOPO in Halogen-Free Flame Retardant Textiles: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives as halogen-free flame retardants for textiles. The information is intended for researchers and scientists in the fields of material science, polymer chemistry, and textile engineering.
Introduction
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives are recognized as highly effective halogen-free flame retardants.[1][2][3] Their popularity stems from their excellent thermal stability, high reactivity, and superior flame retardant efficiency in a variety of polymers, including those used in textiles.[1][3] DOPO-based flame retardants can be applied to both natural and synthetic fibers, such as cotton and polyester, through various finishing techniques.[4][5] They primarily function through a combination of gas-phase and condensed-phase mechanisms to inhibit the combustion cycle of the textile material.[1][4][6] In the gas phase, phosphorus-containing radicals are released, which scavenge flame-propagating free radicals.[7] In the condensed phase, they promote the formation of a stable char layer that acts as a thermal barrier, insulating the underlying material from heat and oxygen.[4][5][6]
Data Presentation: Performance of DOPO-Based Flame Retardants
The following tables summarize the quantitative performance data of various DOPO-based flame retardants on different textile substrates.
Table 1: Flame Retardant Performance of DOPO Derivatives on Cotton Fabric
| DOPO Derivative | Application Method | Weight Gain (%) | LOI (%) | UL-94 Rating | Char Length (mm) | Reference |
| DOPO-Ammonium Phosphate (DOPO–AP) | Pad-dry-cure | 30 | 40.2 | N/A | 62 | [8][9] |
| DOPO-Ammonium Phosphate (DOPO–AP) after 50 laundering cycles | Pad-dry-cure | 14.82 | 26.4 | N/A | N/A | [8][9] |
| DOPO-functionalized amido alkoxysilane (DOPO-AmdPTES) | Sol-gel, Pad-dry-cure | N/A | Improved | Self-extinguishing | High char residue | [4][10] |
| Ferrocene and DOPO (Fe@DOPO) | Chemical reaction | N/A | >24 (after 12 washes) | N/A | N/A | [11] |
| DOPO-HQ@Zr-MOF | Coating | N/A | N/A | Shorter combustion time | Increased char yield | [12] |
Table 2: Cone Calorimetry Data for DOPO-Treated Textiles
| Textile | DOPO Derivative | Peak Heat Release Rate (pHRR) Reduction (%) | Total Heat Release (THR) Reduction (%) | Smoke Production Rate (SPR) Reduction | Total Smoke Production (TSP) Reduction | Reference |
| Cotton | Fe@DOPO | 48.9 | 19.2 | N/A | N/A | [11] |
| Poly(butylene terephthalate) | DOPO-HQ | N/A | N/A | N/A | N/A | [12] |
| Waterborne Polyurethane | DOPO-DAM | Significant | Significant | Significant | Significant | [13] |
| Epoxy Resin | ATZ (DOPO-based tetrazole derivative) | 26 | Lower | N/A | Lower | [7] |
Experimental Protocols
Protocol 1: Synthesis of a DOPO-Based Flame Retardant (DOPO-Ammonium Phosphate)
This protocol describes the synthesis of a water-soluble DOPO-based flame retardant, DOPO-Ammonium Phosphate (DOPO-AP), for application on cotton fabrics.[9]
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Formaldehyde (40% solution)
-
Phosphoric acid (H₃PO₄)
-
Ammonia water
-
Ethanol
-
Round bottom flask with reflux condenser and magnetic stirrer
Procedure:
-
Dissolve 0.1 mol of DOPO in 100 mL of ethanol in a 250 mL round bottom flask.
-
Add 0.1 mol of 40% formaldehyde dropwise to the flask at approximately 35 °C while stirring.
-
Increase the temperature to 90 °C and continue the reaction for 4 hours to obtain a colorless, transparent solution.
-
Cool the solution to room temperature.
-
Slowly add a mixture of phosphoric acid and ammonia water to the solution while stirring to precipitate the DOPO-AP.
-
Filter the precipitate, wash with ethanol, and dry under vacuum.
Protocol 2: Application of DOPO-AP on Cotton Fabric
This protocol details the pad-dry-cure method for applying the synthesized DOPO-AP flame retardant to cotton fabric.[9]
Materials:
-
Synthesized DOPO-AP
-
Dicyandiamide (catalyst)
-
Distilled water
-
Cotton fabric samples
-
Padding machine
-
Oven/curing chamber
Procedure:
-
Prepare aqueous solutions of DOPO-AP at desired concentrations (e.g., 100, 200, 300 g/L) in distilled water.
-
Add 10 wt% of dicyandiamide as a catalyst to each solution and stir until fully dissolved.
-
Immerse the cotton fabric samples in the flame retardant solution.
-
Pass the immersed fabric through a padding machine to ensure even uptake and a specific wet pick-up.
-
Dry the treated fabric at 100 °C for 5 minutes.
-
Cure the dried fabric at 180 °C for 6 minutes in a curing chamber.
-
Rinse the cured fabric with tap water for 1 minute to remove any unreacted chemicals and then dry.
Protocol 3: Flame Retardancy Testing
This section outlines standard methods for evaluating the flame retardancy of the treated textiles.
3.3.1. Limiting Oxygen Index (LOI)
-
Standard: ASTM D2863 / ISO 4589-2
-
Procedure: A vertically oriented fabric specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The concentration of oxygen is varied until the minimum concentration that just supports flaming combustion is determined. This value is the LOI. A higher LOI value indicates better flame retardancy.
3.3.2. Vertical Flame Test (UL-94)
-
Standard: UL-94
-
Procedure: A rectangular fabric specimen is held vertically and a flame is applied to the bottom edge for a specified time. The afterflame time, afterglow time, and whether flaming drips ignite a cotton ball placed below the specimen are recorded. The material is classified as V-0, V-1, or V-2 based on its performance, with V-0 being the highest rating.[14]
3.3.3. Cone Calorimetry
-
Standard: ASTM E1354 / ISO 5660
-
Procedure: A square fabric specimen is exposed to a specific heat flux in a conical heater. The time to ignition, heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP) are measured. Lower values for these parameters generally indicate better flame retardant performance.[13]
Visualizations
Signaling Pathways and Mechanisms
The following diagram illustrates the dual-action flame retardant mechanism of DOPO-based compounds in textiles.
Caption: Dual-action flame retardant mechanism of DOPO.
Experimental Workflows
This diagram outlines the general workflow for synthesizing a DOPO derivative and applying it to a textile substrate.
Caption: General workflow for DOPO-based flame retardant textiles.
Logical Relationships
This diagram illustrates the logical relationship between the components of a DOPO-based flame retardant system and the desired outcomes.
Caption: Logical relationship of DOPO flame retardant systems.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. hunan-chem.com [hunan-chem.com]
- 3. researchgate.net [researchgate.net]
- 4. OPUS 4 | Flame-retardant finishing of cotton fabrics using DOPO functionalized alkoxy- and amido alkoxysilane [publikationen.reutlingen-university.de]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances for Flame Retardancy of Textiles Based on Phosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. An efficient and durable DOPO/H<sub>3</sub>PO<sub>4</sub>-based flame retardant for cotton fabric - ProQuest [proquest.com]
- 10. researchgate.net [researchgate.net]
- 11. discovery.researcher.life [discovery.researcher.life]
- 12. mdpi.com [mdpi.com]
- 13. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: DOPO Derivatives as Curing Agents for Epoxy Resins
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for utilizing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives as effective curing agents and flame retardants for epoxy resins. The information compiled herein is based on recent advancements in the field, offering a comprehensive guide for developing high-performance, fire-safe epoxy thermosets.
Introduction
Epoxy resins are a critical class of thermosetting polymers widely used in coatings, adhesives, laminates, and electronic packaging due to their excellent mechanical properties, chemical resistance, and adhesion.[1][2] However, their inherent flammability limits their application in sectors requiring stringent fire safety standards.[2] Traditional halogenated flame retardants are being phased out due to environmental and health concerns, paving the way for halogen-free alternatives.[3]
DOPO and its derivatives have emerged as highly effective halogen-free flame retardants for epoxy resins.[2][4][5][6] These organophosphorus compounds can be chemically incorporated into the epoxy network, acting as reactive curing agents.[6] This dual functionality not only imparts excellent flame retardancy but can also influence the curing behavior and final properties of the thermoset. DOPO derivatives exert their flame retardant effect through both gas-phase and condensed-phase mechanisms. In the gas phase, phosphorus-containing radicals are released, which quench the flammable radicals in the flame. In the condensed phase, they promote the formation of a protective char layer that insulates the underlying material from heat and oxygen.[5][7]
This document outlines the synthesis of representative DOPO-based curing agents, protocols for preparing and curing epoxy formulations, and methods for characterizing the resulting thermosets.
Featured DOPO-Based Curing Agents
A variety of DOPO derivatives have been synthesized to act as curing agents for epoxy resins. These derivatives are often designed to include reactive functional groups, such as primary or secondary amines, that can participate in the epoxy curing reaction.
2.1. Furfural-Based DOPO Derivative (MBF-DOPO)
A notable example is a furfural-based DOPO-containing flame retardant, 6,6′-(((methylenebis(4,1-phenylene))bis(azanediyl))bis(furan-2-ylmethylene))bis(dibenzo[c,e][3]oxaphosphinine 6-oxide) (MBF-DOPO).[8][9][10] This compound is synthesized from bio-based furfural and acts as a co-curing agent with traditional amines like 4,4′-diaminodiphenyl methane (DDM).[8][9]
2.2. Syringaldehyde-Based DOPO Derivative (DOPO-SGA)
Another effective derivative is DOPO-SGA, which is synthesized via a Schiff base addition reaction involving DOPO, syringaldehyde (a bio-based compound), and 3,5‐diamino‐1,2,4‐triazole.[11] DOPO-SGA can be blended into the epoxy resin and participates in the curing process, enhancing both flame retardancy and mechanical properties.[11]
2.3. Other Amine-Functionalized DOPO Derivatives
Numerous other DOPO derivatives have been developed that incorporate amine functionalities, allowing them to serve as effective co-curing agents. These are often synthesized through reactions with various aldehydes and amines, followed by the addition of DOPO.[3][12]
Experimental Protocols
3.1. Synthesis of a Furfural-Based DOPO Co-Curing Agent (MBF-DOPO)
This protocol is adapted from the synthesis of MBF-DOPO.[10]
Materials:
-
4,4′-Diaminodiphenyl methane (DDM)
-
Furfural
-
9,10-Dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
1,4-Dioxane
-
Ethanol
-
Deionized water
Procedure:
-
In a nitrogen atmosphere, dissolve DDM (0.05 mol) and furfural (0.10 mol) in 200 mL of 1,4-dioxane.
-
Stir the mixture continuously for 3 hours at 80°C.
-
Cool the system to room temperature.
-
Prepare a solution of DOPO (0.10 mol) in 100 mL of 1,4-dioxane and add it to the reaction mixture.
-
Stir the resulting mixture at 55°C for 12 hours.
-
Pour the mixture into ice water to precipitate the product.
-
Filter the crude product, wash it three times with ethanol, and dry it under vacuum at 75°C for 24 hours to obtain a white powder.
3.2. Preparation and Curing of Epoxy Resin Formulations
This protocol describes the general procedure for preparing and curing epoxy thermosets using a DOPO-based co-curing agent.
Materials:
-
Diglycidyl ether of bisphenol A (DGEBA) based epoxy resin
-
DOPO-based co-curing agent (e.g., MBF-DOPO)
-
Primary amine curing agent (e.g., DDM)
Procedure:
-
Determine the desired weight percentage of the DOPO-based co-curing agent in the final formulation. The total molar ratio of N-H groups from both the primary curing agent and the DOPO derivative to the epoxy groups should be stoichiometric (typically 1:1).
-
Preheat the DGEBA epoxy resin and the DOPO-based co-curing agent in a flask and stir at an elevated temperature (e.g., 170°C for MBF-DOPO) for 60 minutes to ensure homogeneous mixing.[9]
-
Cool the mixture to a lower temperature (e.g., 80°C).[9]
-
Add the primary amine curing agent (DDM) to the mixture and stir for approximately 20 minutes until a homogeneous mixture is obtained.
-
Pour the mixture into a preheated mold and degas in a vacuum oven at the same temperature for 20 minutes to remove any entrapped air bubbles.
-
Perform a multi-stage curing process. A typical curing schedule is 80°C for 2 hours, followed by 110°C for 2 hours, and a final post-cure at 180°C for 2 hours.[9] The exact curing profile may need to be optimized based on the specific formulation and desired properties.
Characterization of Cured Epoxy Resins
4.1. Flame Retardancy Testing
-
Limiting Oxygen Index (LOI): Performed according to ASTM D2863. This test measures the minimum concentration of oxygen in an oxygen/nitrogen mixture that will support the flaming combustion of a material.
-
UL-94 Vertical Burning Test: Conducted according to the ANSI/UL 94 standard. This test classifies materials as V-0, V-1, or V-2 based on their burning behavior after the application of a flame.
-
Cone Calorimetry: Performed according to ISO 5660. This test provides quantitative data on heat release rate (HRR), total heat release (THR), and smoke production.
4.2. Thermal Stability Analysis
-
Thermogravimetric Analysis (TGA): Used to evaluate the thermal stability and degradation behavior of the cured resins. Key parameters include the onset decomposition temperature (Td5%) and the char yield at high temperatures.
4.3. Mechanical Properties Testing
-
Tensile Strength and Modulus: Measured according to ASTM D638.
-
Flexural Strength and Modulus: Measured according to ASTM D790.
-
Impact Strength: Measured using Izod or Charpy impact tests according to ASTM D256.
Data Presentation
The following tables summarize the performance of epoxy resins cured with different DOPO derivatives.
Table 1: Flame Retardant Properties of Epoxy Resins with DOPO-Based Curing Agents
| Formulation | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Peak Heat Release Rate (kW/m²) | Total Heat Release (MJ/m²) | Reference |
| Pure Epoxy | 0 | 24.0 | - | 1150 | 105 | [8][9] |
| Epoxy/4.0% MBF-DOPO | - | 32.9 | V-0 | 813 | 88 | [8][9] |
| Epoxy/3% DOPO-SGA | - | 33.2 | V-0 | - | - | [11] |
| Epoxy/1.0% P | - | 30.9 | V-0 | - | - | [13] |
| Epoxy/0.5 wt% P (D-bp) | 0.5 | 39.7 | V-0 | - | - | [14] |
Table 2: Mechanical Properties of Epoxy Resins with DOPO-Based Curing Agents
| Formulation | Tensile Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Pure Epoxy | - | - | [11] |
| Epoxy/5% DOPO-SGA | Increased by 47% | Increased by 42% | [11] |
| Epoxy Composites with DOPO derivatives and APP-PEI | - | 26-28 | [15] |
Visualizations
Logical Workflow for Epoxy Formulation and Curing
Caption: Workflow for preparing and curing epoxy resins with DOPO-based co-curing agents.
Curing Mechanism of Epoxy Resin with Amine Curing Agent
Caption: Simplified reaction pathway for the amine curing of epoxy resins.
Flame Retardant Mechanism of DOPO Derivatives
Caption: Dual-phase flame retardant mechanism of DOPO derivatives in epoxy resins.
References
- 1. malayajournal.org [malayajournal.org]
- 2. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) DOI:10.1039/D4RA00051J [pubs.rsc.org]
- 3. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 4. iris.unina.it [iris.unina.it]
- 5. researchgate.net [researchgate.net]
- 6. hunan-chem.com [hunan-chem.com]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of a furfural-based DOPO-containing co-curing agent for fire-safe epoxy resins - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Synthesis of a furfural-based DOPO-containing co-curing agent for fire-safe epoxy resins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. A Study on the Synthesis, Curing Behavior and Flame Retardance of a Novel Flame Retardant Curing Agent for Epoxy Resin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - RSC Advances (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Enhancing the Solubility of DOPO in Organic Solvents
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the solubility of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is DOPO poorly soluble in many common organic solvents?
DOPO exhibits low solubility in many organic solvents due to its rigid, polar molecular structure and high melting point. The presence of the P-H bond and the P=O group contributes to strong intermolecular interactions, making it difficult for solvent molecules to effectively solvate the DOPO molecule.
Q2: What are the most common strategies to improve the solubility of DOPO?
The primary strategies to enhance the solubility of DOPO involve its chemical modification or derivatization. By reacting the P-H group of DOPO with other molecules, new derivatives with altered physical properties, including improved solubility, can be synthesized. Common derivatives include those formed through reactions with itaconic acid, benzoquinone, or various epoxy resins.
Q3: In which common organic solvents does DOPO show the best solubility?
DOPO generally exhibits higher solubility in polar aprotic solvents. For example, it is soluble in dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and N-methyl-2-pyrrolidone (NMP). Its solubility is considerably lower in solvents like methanol, ethanol, acetone, and toluene.
Troubleshooting Guide
Issue: Precipitate forms when adding DOPO to my reaction mixture.
-
Possible Cause 1: Solvent Incompatibility. The chosen solvent may not be suitable for dissolving DOPO at the desired concentration.
-
Solution: Consult solubility data to select a more appropriate solvent. Consider using polar aprotic solvents like DMF or DMSO.
-
-
Possible Cause 2: Concentration Exceeds Solubility Limit. The amount of DOPO being added is higher than its solubility limit in that specific solvent at the current temperature.
-
Solution: Try reducing the concentration of DOPO. Alternatively, gentle heating of the mixture (if the reaction conditions permit) can temporarily increase solubility.
-
-
Possible Cause 3: Temperature Effects. Solubility of DOPO is temperature-dependent.
-
Solution: Increase the temperature of the solvent while dissolving DOPO. Ensure the temperature is compatible with the stability of DOPO and other reactants.
-
Issue: My DOPO-based derivative is not dissolving in the desired solvent for purification.
-
Possible Cause: Altered Polarity. The derivatization has changed the polarity of the DOPO molecule, making it incompatible with the previous solvent system.
-
Solution: Experiment with a range of solvents with varying polarities to find a suitable one for your new derivative. For instance, if a non-polar group was added to DOPO, try less polar solvents.
-
Quantitative Solubility Data
The following table summarizes the solubility of DOPO and a common derivative, DOPO-PEPA (a phosphaphenanthrene-based flame retardant), in various organic solvents.
| Solvent | DOPO Solubility ( g/100 mL) | DOPO-PEPA Solubility ( g/100 mL) | Temperature (°C) |
| Chloroform | Insoluble | Soluble | 25 |
| Dichloromethane | Insoluble | Soluble | 25 |
| Ethyl Acetate | Insoluble | Soluble | 25 |
| Methanol | Sparingly Soluble | Insoluble | 25 |
| Ethanol | Sparingly Soluble | Insoluble | 25 |
| Dimethylformamide (DMF) | Soluble | Soluble | 25 |
| Dimethyl Sulfoxide (DMSO) | Soluble | Soluble | 25 |
Note: "Soluble" indicates that a significant amount can be dissolved, whereas "Sparingly Soluble" and "Insoluble" indicate very low to negligible solubility.
Experimental Protocols
Protocol 1: Synthesis of a DOPO-Derivative (DOPO-BDO)
This protocol describes a method to create a DOPO-based derivative to improve its processability and solubility in common polymers and solvents.
Materials:
-
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
-
Epoxy resin (e.g., bisphenol A diglycidyl ether)
-
Toluene
-
Nitrogen gas supply
Procedure:
-
Add DOPO and an equimolar amount of the epoxy resin to a three-necked flask equipped with a mechanical stirrer, a condenser, and a nitrogen inlet.
-
Add toluene to the flask to act as the solvent.
-
Heat the mixture to 110°C under a nitrogen atmosphere.
-
Maintain the reaction at this temperature with constant stirring for approximately 4-6 hours.
-
Monitor the reaction progress by measuring the epoxy value of the mixture. The reaction is complete when the epoxy value becomes negligible.
-
After the reaction, the resulting product (DOPO-BDO) can be purified. The modified DOPO will exhibit improved solubility.
Visualizations
Caption: Workflow for synthesizing a soluble DOPO-derivative.
Caption: Troubleshooting logic for DOPO precipitation issues.
Technical Support Center: Preventing Agglomeration of DOPO Particles in Polymer Matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenge of DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) particle agglomeration in polymer matrices. By ensuring homogeneous dispersion, the full potential of DOPO as a flame retardant can be realized without compromising the mechanical and physical properties of the composite material.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of DOPO particle agglomeration in a polymer matrix?
A1: The agglomeration of DOPO particles in a polymer matrix primarily stems from the following factors:
-
High Surface Energy: Similar to other nanoparticles, DOPO particles possess high surface energy, leading to a strong tendency to form agglomerates to minimize this energy.[1]
-
Van der Waals Forces: Strong attractive van der Waals forces between individual DOPO particles promote their aggregation.[2]
-
Poor Polymer-Particle Interface: A lack of affinity between the surface of the DOPO particles and the polymer matrix can lead to poor wetting and dispersion, encouraging the particles to clump together rather than interact with the polymer chains.
-
Inadequate Dispersion Methods: The use of suboptimal dispersion techniques or processing parameters during composite fabrication can fail to break down initial agglomerates or even induce further aggregation.[1]
Q2: How can the surface of DOPO particles be modified to improve dispersion?
A2: Surface modification is a key strategy to enhance the compatibility of DOPO particles with the polymer matrix and prevent agglomeration. Common approaches include:
-
Silane Coupling Agents: These molecules act as a bridge between the inorganic filler (DOPO) and the organic polymer matrix. The silane end of the molecule can react with hydroxyl groups on the surface of the DOPO particles, while the organic-functional end can interact or react with the polymer chains.[3]
-
Polymer Grafting: Polymer chains can be grown from the surface of the DOPO particles ("grafting from") or pre-synthesized polymer chains can be attached to the surface ("grafting to"). This creates a layer that provides steric hindrance, preventing the particles from getting too close to each other.[2][4]
-
Core-Shell Synthesis: A shell of another material, such as silica, can be coated onto the DOPO particles. This shell can then be functionalized to improve compatibility with the polymer matrix.[5][6]
Q3: What role do compatibilizers play in preventing DOPO agglomeration?
A3: Compatibilizers are additives that improve the interfacial adhesion between two immiscible phases, in this case, the DOPO particles and the polymer matrix. They work by having segments that are compatible with both the filler and the polymer. For example, maleic anhydride-grafted polypropylene (PP-g-MAH) can be used in polypropylene composites. The maleic anhydride groups can interact with the DOPO particles, while the polypropylene backbone is compatible with the PP matrix, effectively creating a bridge between the two.[7][8]
Q4: How do processing parameters during melt mixing affect DOPO dispersion?
A4: The parameters used during melt mixing, particularly in a twin-screw extruder, significantly impact the dispersion of DOPO particles:
-
Screw Speed: Higher screw speeds generally lead to higher shear forces, which can help break down agglomerates. However, excessive speed can also lead to polymer degradation.[9]
-
Throughput/Feed Rate: A lower feed rate increases the residence time of the material in the extruder, allowing for more extensive mixing and better dispersion.[10]
-
Screw Configuration: The design of the extruder screws, including the use of kneading and mixing elements, is crucial for achieving good distributive and dispersive mixing.[9]
-
Temperature Profile: The temperature profile along the extruder barrel affects the viscosity of the polymer melt. A lower viscosity can facilitate better wetting and dispersion of the particles.
Q5: How can I quantitatively assess the dispersion of DOPO particles in my polymer composite?
A5: The quality of DOPO particle dispersion can be quantitatively evaluated using various microscopy and image analysis techniques:
-
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM): These techniques provide high-resolution images of the composite's cross-section, allowing for direct visualization of the DOPO particles and their distribution.[11]
-
Image Analysis Software: Software such as ImageJ can be used to analyze SEM or TEM images to determine parameters like particle size distribution, inter-particle distance, and the area fraction of agglomerates. This allows for a quantitative comparison of dispersion quality between different samples.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Visible agglomerates in the final composite | 1. Inadequate surface modification of DOPO particles.2. Incorrect choice or amount of compatibilizer.3. Suboptimal processing parameters (e.g., low shear, short residence time).4. High loading of DOPO particles. | 1. Optimize surface modification: Review and refine the protocol for silanization, polymer grafting, or core-shell synthesis. Ensure complete reaction and appropriate surface coverage.2. Select an appropriate compatibilizer: Use a compatibilizer known to be effective for your specific polymer system (e.g., PP-g-MAH for polypropylene). Experiment with different concentrations.3. Adjust processing parameters: Increase screw speed, decrease feed rate, and/or use a more aggressive screw configuration with more kneading elements.[9][10]4. Evaluate particle loading: If possible, try reducing the concentration of DOPO particles. |
| Poor mechanical properties of the composite | 1. Agglomerates acting as stress concentration points.2. Weak interfacial adhesion between DOPO and the polymer matrix. | 1. Improve dispersion: Follow the steps outlined above to reduce agglomeration.2. Enhance interfacial adhesion: Utilize a silane coupling agent with a functional group that can react with the polymer matrix. Consider polymer grafting to create strong covalent bonds between the DOPO and the polymer. |
| Inconsistent flame retardancy performance | 1. Non-uniform dispersion of DOPO particles, leading to areas with insufficient flame retardant. | 1. Improve mixing homogeneity: Focus on achieving a uniform distribution of DOPO particles throughout the matrix by optimizing the mixing process. Use a twin-screw extruder with a well-designed screw profile for both distributive and dispersive mixing. |
| Difficulty in processing (e.g., high viscosity) | 1. High loading of unmodified DOPO particles.2. Strong particle-particle interactions leading to a network structure. | 1. Surface treat the DOPO particles: Surface modification can reduce inter-particle friction and improve the flowability of the composite melt.2. Use a processing aid: Consider adding a small amount of a processing aid to reduce the melt viscosity. |
Quantitative Data Summary
Table 1: Effect of Surface Modification on Particle Dispersion
| Particle | Polymer Matrix | Surface Treatment | Dispersion Improvement Metric | Reference |
| Silica | Polystyrene | Polystyrene Grafting | Reduced Agglomerate Size by ~70% | [11] |
| Silica | Epoxy | Silane Coupling Agent (APTES) | Increased Inter-particle Distance by 50% | [3] |
| Carbon Nanotubes | Polycarbonate | None vs. Functionalized | Functionalized CNTs showed a 40% lower agglomerate area ratio. | [12] |
Table 2: Influence of Twin-Screw Extrusion Parameters on Dispersion
| Nanoparticle | Polymer Matrix | Parameter Varied | Observation | Reference |
| Carbon Nanotubes | Polycarbonate | Screw Speed (rpm) | Higher speed resulted in better dispersion (lower agglomerate ratio). | [12] |
| Clay | Polypropylene | Screw Configuration | Screws with more kneading elements improved clay exfoliation and dispersion. | [9] |
| Pigment | Polypropylene | Feed Rate ( kg/h ) | Lower feed rate led to improved color strength, indicating better dispersion. | [13] |
Experimental Protocols
Protocol 1: Surface Modification of DOPO Particles with a Silane Coupling Agent (Adapted from a general protocol for silica particles)
This protocol describes a general procedure for the surface modification of DOPO particles using an amino-functional silane like (3-Aminopropyl)triethoxysilane (APTES), which can be adapted for other functional silanes.
Materials:
-
DOPO particles
-
(3-Aminopropyl)triethoxysilane (APTES)
-
Ethanol
-
Deionized water
-
Acetic acid (for non-amino silanes)
-
Toluene (for washing)
Procedure:
-
Solution Preparation: Prepare a 95% ethanol/5% water solution. Adjust the pH to 4.5-5.5 with acetic acid if using a non-amino silane. For APTES, this step is not necessary.
-
Silane Hydrolysis: Add the silane coupling agent to the ethanol/water solution with stirring to a final concentration of 2% (v/v). Allow the solution to stir for at least 5 minutes to facilitate the hydrolysis of the silane.
-
Silanization: Disperse the DOPO particles in the silane solution. Stir the suspension for 2-3 hours at room temperature.
-
Washing: Separate the surface-modified DOPO particles from the solution by centrifugation or filtration. Wash the particles several times with ethanol and then with toluene to remove any unreacted silane.
-
Curing: Dry the particles in a vacuum oven at 110-120°C for 2-3 hours to promote the condensation reaction between the silane and the DOPO surface, as well as to form a stable siloxane layer.[14]
Protocol 2: Core-Shell Synthesis of DOPO@SiO₂ Particles (Adapted from the Stöber method)
This protocol outlines the synthesis of a silica shell around DOPO particles to create a core-shell structure.
Materials:
-
DOPO particles
-
Tetraethyl orthosilicate (TEOS)
-
Ethanol
-
Ammonium hydroxide (28-30% solution)
-
Deionized water
Procedure:
-
DOPO Dispersion: Disperse a known amount of DOPO particles in a mixture of ethanol and deionized water using ultrasonication to break up any initial agglomerates.
-
Reaction Setup: In a separate flask, prepare a solution of ethanol, deionized water, and ammonium hydroxide.
-
Silica Precursor Addition: While stirring the DOPO dispersion vigorously, add the TEOS solution dropwise. The ammonia will catalyze the hydrolysis and condensation of TEOS on the surface of the DOPO particles.
-
Shell Growth: Allow the reaction to proceed for several hours (e.g., 6-24 hours) at room temperature with continuous stirring. The thickness of the silica shell can be controlled by adjusting the concentration of TEOS and the reaction time.[5][6]
-
Purification: Collect the DOPO@SiO₂ core-shell particles by centrifugation. Wash the particles repeatedly with ethanol and deionized water to remove any unreacted reagents.
-
Drying: Dry the final product in a vacuum oven at a moderate temperature (e.g., 60-80°C).
Visualizations
Caption: The process of DOPO particle agglomeration driven by van der Waals forces.
Caption: Surface-grafted polymer chains provide steric hindrance, preventing agglomeration.
Caption: A typical workflow for achieving good dispersion of DOPO particles in a polymer matrix.
References
- 1. A Review of a Class of Emerging Contaminants: The Classification, Distribution, Intensity of Consumption, Synthesis Routes, Environmental Effects and Expectation of Pollution Abatement to Organophosphate Flame Retardants (OPFRs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Polymer Grafting and its chemical reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Surface modification and characterization for dispersion stability of inorganic nanometer-scaled particles in liquid media - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel Synthesis of Core-Shell Silica Nanoparticles for the Capture of Low Molecular Weight Proteins and Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. oldippt.pan.pl [oldippt.pan.pl]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 4spe.org [4spe.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Optimizing DOPO Loading for Flame Retardancy and Mechanical Strength
Welcome to the technical support center for researchers, scientists, and professionals in drug development and material science. This resource provides troubleshooting guidance and frequently asked questions regarding the optimization of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives as flame retardants in polymer composites. Here, you will find information to help you balance flame retardancy with mechanical performance in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is DOPO and how does it work as a flame retardant?
A1: DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) is a halogen-free, phosphorus-based flame retardant known for its high thermal stability and reactivity.[1][2] Its flame retardant mechanism operates in both the gas and condensed phases.[3][4]
-
Gas Phase Inhibition: During combustion, DOPO can decompose and release phosphorus-containing radicals into the gas phase. These radicals interfere with the chain reactions of combustion, effectively quenching the flame.[1][5]
-
Condensed Phase Charring: In the solid phase, DOPO promotes the formation of a stable char layer on the polymer's surface.[1][3] This char layer acts as an insulating barrier, limiting the transfer of heat to the underlying material and reducing the release of flammable volatile gases.[1]
Q2: What are the typical effects of increasing DOPO loading on the properties of a polymer composite?
A2: Increasing DOPO loading generally improves the flame retardancy of the polymer composite. This is evidenced by higher Limiting Oxygen Index (LOI) values, better UL-94 ratings, and reduced heat release rates in cone calorimetry tests.[6][7][8] However, high loadings of DOPO can negatively impact the mechanical properties of the composite, such as tensile and flexural strength, due to plasticization effects or agglomeration of the flame retardant particles.[9][10]
Q3: What are DOPO derivatives and what are their advantages?
A3: DOPO derivatives are molecules that have been chemically modified from the basic DOPO structure. These modifications are designed to enhance specific properties, such as reactivity with the polymer matrix, thermal stability, or to introduce synergistic flame retardant elements like nitrogen or silicon.[3][11][12] Advantages of using DOPO derivatives can include improved compatibility with the polymer, reduced plasticization effects, and enhanced flame retardant efficiency, allowing for lower loading levels to achieve the desired performance.[6][7]
Q4: Can DOPO be used in combination with other flame retardants?
A4: Yes, DOPO and its derivatives are often used in combination with other flame retardants to achieve synergistic effects. For example, combining DOPO with nitrogen-containing compounds can enhance char formation and flame inhibition.[4][13] Synergistic systems can lead to improved flame retardancy at lower total flame retardant loadings, which can help to preserve the mechanical properties of the polymer composite.[14]
Troubleshooting Guide
Issue 1: Poor dispersion of DOPO in the polymer matrix, leading to inconsistent flame retardancy and mechanical properties.
-
Possible Cause: Agglomeration of DOPO particles due to high loading concentrations or poor compatibility with the polymer matrix. This can create stress concentration points, leading to reduced mechanical strength.[15]
-
Troubleshooting Steps:
-
Optimize Mixing Parameters: Ensure thorough and high-shear mixing to break down agglomerates. Experiment with different mixing times, temperatures, and speeds.
-
Surface Modification of DOPO: Consider using a silane coupling agent or other surface treatments on the DOPO particles to improve their compatibility with the polymer matrix.[16][17]
-
Use of a Solvent: In some systems, dissolving the DOPO and polymer in a common solvent before mixing and subsequent solvent removal can lead to a more homogeneous dispersion.
-
Employ DOPO Derivatives: Synthesize or use commercially available DOPO derivatives that have functional groups designed to improve compatibility and reactivity with the specific polymer system.[6]
-
Issue 2: Significant reduction in the mechanical strength (tensile, flexural) of the composite after adding DOPO.
-
Possible Cause: High loading of DOPO can act as a plasticizer, reducing the stiffness and strength of the material.[18] Poor interfacial adhesion between the DOPO particles and the polymer matrix can also lead to weakened mechanical properties.
-
Troubleshooting Steps:
-
Optimize DOPO Loading: Conduct a systematic study to determine the minimum amount of DOPO required to achieve the desired flame retardancy. The goal is to find the optimal balance where flame retardancy is sufficient without excessively compromising mechanical strength.
-
Use of Reinforcing Fillers: Incorporate reinforcing fillers such as glass fibers or nanoparticles to compensate for the loss in mechanical strength.[19][20]
-
Reactive DOPO Derivatives: Utilize reactive DOPO derivatives that can be chemically bonded into the polymer network. This covalent bonding minimizes the plasticizing effect and can even contribute to the crosslink density, potentially improving mechanical properties.[1][21]
-
Synergistic Flame Retardant Systems: Combine DOPO with another flame retardant that has a different mechanism of action. This can allow for a lower overall loading of additives to achieve the desired flame retardancy, thus better-preserving mechanical properties.[14]
-
Issue 3: The composite fails to achieve a V-0 rating in the UL-94 test despite a high LOI value.
-
Possible Cause: The UL-94 test is sensitive to factors like dripping behavior and afterflame time, which are not solely dependent on the oxygen concentration required for combustion (LOI).[22] Excessive dripping of flaming particles can lead to a failure in the UL-94 test.
-
Troubleshooting Steps:
-
Incorporate Anti-Dripping Agents: Add anti-dripping agents such as polytetrafluoroethylene (PTFE) to the formulation.
-
Enhance Char Formation: Modify the formulation to promote the formation of a more robust and coherent char layer. This can be achieved by using DOPO in combination with charring agents like ammonium polyphosphate (APP). The stable char can prevent dripping.[3]
-
Optimize Polymer Matrix: The dripping behavior is also highly dependent on the viscosity and thermal degradation behavior of the base polymer. Consider modifications to the polymer itself.
-
Data on DOPO Loading vs. Performance
The following tables summarize the effects of varying concentrations of DOPO and its derivatives on the flame retardancy and mechanical properties of different polymer systems.
Table 1: Flame Retardancy Properties of Epoxy Resins with DOPO Derivatives
| Polymer System | DOPO Derivative | Loading (wt%) | LOI (%) | UL-94 Rating | Reference |
| Epoxy Resin | DOPO-SGA | 3 | 33.2 | V-0 | [6] |
| Epoxy Resin | EGDS-DOPO | 5 | 34.9 | V-0 | [7] |
| Epoxy Resin | BDD | 0.25 (as P wt%) | 33.4 | V-0 | [8] |
| Epoxy Resin | DOPO-M | 2.57 (as P wt%) | 29.3 | V-0 | [13] |
Table 2: Mechanical Properties of Epoxy Resins with DOPO Derivatives
| Polymer System | DOPO Derivative | Loading (wt%) | Tensile Strength (MPa) | Impact Strength (kJ/m²) | Reference |
| Epoxy Resin | DOPO-SGA | 5 | Increased by 47% | Increased by 42% | [6] |
| Epoxy Resin | BDD | 0.25 (as P wt%) | Minimal Impact | Not Reported | [8] |
Table 3: Cone Calorimetry Data for Flame Retardant Epoxy Resins
| Polymer System | DOPO Derivative | Loading (wt%) | pHRR (kW/m²) Reduction | THR (MJ/m²) Reduction | Reference |
| Epoxy Resin | EGDS-DOPO | 20 | 62.2% | 34.0% | [7] |
| Epoxy Resin | DPSi-ED7 | 0.5 (as P wt%) | 31.5% | Not Reported | [7] |
Experimental Protocols
1. Protocol for Incorporation of DOPO into an Epoxy Resin Matrix
This protocol describes a general procedure for the melt blending of a DOPO-based flame retardant into an epoxy resin system.
-
Pre-treatment: Dry the DOPO powder and epoxy resin in a vacuum oven at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours) to remove any moisture.
-
Mixing:
-
Heat the epoxy resin to a temperature that ensures low viscosity for efficient mixing (e.g., 90 °C).
-
Gradually add the pre-weighed DOPO powder to the heated epoxy resin under constant mechanical stirring.
-
Continue stirring for a specified duration (e.g., 60 minutes) to ensure homogeneous dispersion of the DOPO.[6]
-
-
Degassing: Place the mixture in a vacuum oven to remove any entrapped air bubbles.
-
Curing:
-
Add the curing agent (e.g., 4,4′-diaminodiphenylmethane - DDM) to the DOPO/epoxy mixture and stir for a few minutes.[7]
-
Pour the final mixture into pre-heated molds.
-
Cure the samples in an oven following a specific curing cycle (e.g., at 120 °C for 2 hours, followed by post-curing at a higher temperature).[6]
-
2. Protocol for Flammability and Mechanical Testing
-
Limiting Oxygen Index (LOI):
-
Prepare samples of a specific dimension (e.g., 120 mm × 6.5 mm × 3 mm).
-
Conduct the test according to the ASTM D2863 standard.[22] The LOI value is the minimum percentage of oxygen in an oxygen/nitrogen mixture that is required to sustain combustion of the sample.
-
-
UL-94 Vertical Burning Test:
-
Cone Calorimetry:
-
Prepare square samples of a specific dimension (e.g., 100 mm × 100 mm × 3 mm).
-
Conduct the test according to the ISO 5660-1 standard under a specific heat flux (e.g., 35 kW/m²).[8][24] Key parameters measured include the heat release rate (HRR), peak heat release rate (pHRR), total heat release (THR), and time to ignition (TTI).[8]
-
-
Mechanical Testing:
-
Tensile Strength: Prepare dog-bone shaped specimens according to the ISO 527-1:2019 standard.[8] Conduct the test using a universal testing machine at a constant crosshead speed.
-
Flexural Strength: Prepare rectangular bar specimens. Conduct a three-point bending test according to the appropriate ASTM or ISO standard.[25][26]
-
Impact Strength: Prepare notched or unnotched specimens. Perform Izod or Charpy impact tests according to the relevant ASTM standards.
-
Visualizations
Caption: Experimental workflow for optimizing DOPO loading in polymer composites.
Caption: Logical relationship between DOPO loading and its effects on polymer composite properties.
References
- 1. nbinno.com [nbinno.com]
- 2. hunan-chem.com [hunan-chem.com]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. mdpi.com [mdpi.com]
- 5. A Study on Phosphorous-Based Flame Retardants for Transparent PET Composites: Fire, Mechanical, and Optical Performance | MDPI [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 12. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ovid.com [ovid.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Surface modification of a photo-definable epoxy resin with polydopamine to improve adhesion with electroless deposited copper [biblio.ugent.be]
- 17. Surface modification of a photo definable epoxy resin with polyamines and polydopamine to improve adhesion with electroless deposited copper [biblio.ugent.be]
- 18. uobabylon.edu.iq [uobabylon.edu.iq]
- 19. Improving Tensile Properties of Epoxy Composite by Adding Synthetic and Reinforcement by Natural Fibers | IIETA [iieta.org]
- 20. iieta.org [iieta.org]
- 21. pubs.acs.org [pubs.acs.org]
- 22. jetir.org [jetir.org]
- 23. mdcpp.com [mdcpp.com]
- 24. researchgate.net [researchgate.net]
- 25. fiveable.me [fiveable.me]
- 26. pslc.ws [pslc.ws]
Technical Support Center: The Effect of DOPO on Polymer Glass Transition Temperature (Tg)
Welcome to the technical support center for researchers, scientists, and professionals working with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives. This resource provides answers to frequently asked questions and troubleshooting guidance for issues related to the glass transition temperature (Tg) of DOPO-modified polymers.
Frequently Asked Questions (FAQs)
Q1: How does the incorporation of DOPO generally affect the glass transition temperature (Tg) of a polymer?
A1: The effect of DOPO on a polymer's Tg is not straightforward and depends on the interplay of several factors, primarily the polymer type (thermoplastic vs. thermoset) and the nature of the DOPO-based flame retardant (reactive vs. additive).
-
Potential Increase in Tg: The DOPO molecule possesses a bulky and rigid phosphaphenanthrene group. When incorporated into a polymer matrix, this rigid structure can restrict the segmental motion of the polymer chains, leading to an increase in the glass transition temperature. This effect is more commonly observed in linear or amorphous thermoplastics where DOPO acts as a bulky side group.
-
Potential Decrease in Tg: In thermosetting polymers like epoxy resins, DOPO is often used as a reactive flame retardant. The P-H bond in the DOPO molecule can react with epoxy groups. This reaction can interfere with the formation of the cross-linked network, leading to a lower cross-link density. A less densely cross-linked network has more chain mobility, which results in a significant decrease in Tg. Additionally, unreacted or certain DOPO derivatives can act as a plasticizer, further reducing the Tg.[1]
Q2: Why did the Tg of my epoxy resin drop significantly after adding a reactive DOPO-based flame retardant?
A2: This is a common and expected outcome when using DOPO as a reactive component in epoxy systems. The primary reason is the reduction in cross-link density. Standard epoxy curing involves the reaction of epoxy groups with a hardener to form a tightly cross-linked, three-dimensional network, which is responsible for the high Tg of the cured resin.[2][3][4][5] When a reactive DOPO molecule is introduced, its P-H group also reacts with the epoxy rings. This reaction consumes epoxy groups that would have otherwise contributed to the primary network structure, effectively terminating chain extension at that point or creating a less integrated network. This disruption leads to a lower overall cross-link density and, consequently, a lower Tg.
Q3: Can DOPO increase the Tg of any polymer?
A3: An increase in Tg is most likely when the bulky, rigid structure of the DOPO group is the dominant factor influencing polymer chain mobility. This is often the case in linear thermoplastics like polyesters (e.g., PET, PBT) where DOPO derivatives are incorporated as additives or co-monomers.[6] The rigid structure hinders the rotation and movement of the polymer chains, requiring more thermal energy to transition from a glassy to a rubbery state. However, even in these systems, if the DOPO derivative has flexible side chains or disrupts crystallinity, it might not lead to a significant increase, or could even cause a slight decrease.
Q4: Are there DOPO derivatives that don't decrease the Tg of epoxy resins?
A4: Yes. To counteract the common issue of Tg depression in epoxy resins, researchers have developed a variety of DOPO derivatives. These are often designed to be either non-reactive (acting purely as an additive) or multi-functional, allowing them to be integrated into the polymer network without significantly reducing the cross-link density. For example, synthesizing DOPO derivatives with multiple epoxy-reactive groups (like amines or other hydroxyls) can help maintain or even enhance the network density.
Troubleshooting Guide
Issue 1: Unexpectedly low or inconsistent Tg values in my DOPO-modified epoxy resin.
-
Possible Cause 1: Incomplete Curing. The Tg of an epoxy resin is highly dependent on its degree of cure.[2][3] If the curing process is incomplete, the cross-link density will be lower than expected, resulting in a reduced Tg. The addition of DOPO can sometimes affect the curing kinetics, requiring adjustments to the cure schedule (time and temperature).
-
Solution: Ensure the epoxy is fully cured. Run a second DSC scan on the same sample immediately after the first heating and cooling cycle. If the Tg increases on the second scan, it indicates that residual curing occurred during the first scan.[7] Optimize your curing schedule by increasing the cure time or temperature and re-testing until the Tg value is stable between the first and second scans.
-
-
Possible Cause 2: Incorrect Stoichiometry. The ratio of epoxy resin to curing agent is critical for achieving the maximum cross-link density and Tg. Introducing a reactive DOPO derivative adds another variable to this calculation.
-
Solution: Carefully calculate the stoichiometry, accounting for the reactive sites on the DOPO molecule. The optimal ratio may need to be determined experimentally by testing a series of formulations with varying hardener concentrations.
-
-
Possible Cause 3: Moisture Absorption. Epoxy resins can absorb moisture from the environment, which acts as a plasticizer and can significantly lower the Tg.[2]
-
Solution: Store resins, hardeners, and DOPO additives in a dry environment (e.g., in a desiccator). Ensure samples are thoroughly dried before testing.
-
Issue 2: The Tg transition in my DSC thermogram is weak or difficult to detect.
-
Possible Cause 1: Highly Filled System. In composites with a high loading of fillers or reinforcements (including DOPO additives), the relative amount of polymer is lower, which can make the change in heat capacity at the glass transition less pronounced.
-
Solution: Use a larger sample mass (e.g., 10-20 mg) to increase the signal. Alternatively, Dynamic Mechanical Analysis (DMA) is inherently more sensitive to the glass transition in highly filled systems and can be a better characterization method.
-
-
Possible Cause 2: Low Heating Rate. While slower heating rates can improve resolution, very slow rates may diminish the signal of a weak transition.
-
Solution: Increase the heating rate (e.g., to 20 °C/min). This will make the step change in heat flow at the Tg more distinct.[8]
-
Quantitative Data Summary
The following table summarizes the effect of different DOPO-based additives on the glass transition temperature of various polymers.
| Polymer Matrix | DOPO Derivative | Loading (wt%) | Measurement Method | Tg of Neat Polymer (°C) | Tg of DOPO-Polymer (°C) | ΔTg (°C) | Reference |
| Polycarbonate (PC) | DOPO-POSS | 0 | DSC | 150.1 | 150.1 | 0.0 | F.-J. Wang et al. (2012) |
| 2 | DSC | 150.1 | 147.3 | -2.8 | F.-J. Wang et al. (2012) | ||
| 4 | DSC | 150.1 | 145.2 | -4.9 | F.-J. Wang et al. (2012) | ||
| 6 | DSC | 150.1 | 143.5 | -6.6 | F.-J. Wang et al. (2012) | ||
| PET | Neat PET | 0 | DSC | 80.2 | 80.2 | 0.0 | [9] |
| FRPET | CEPPA (reactive) | - | DSC | 80.2 | 75.8 | -4.4 | [9][10] |
| FRPET | DOPO-POSS | 3 | DSC | 75.8 | 75.6 | -0.2 | [9][10] |
| FRPET* | DOPO-POSS | 9 | DSC | 75.8 | 75.7 | -0.1 | [9][10] |
*FRPET is a phosphorus-containing copolyester synthesized with 2-carboxyethyl (phenyl) phosphinic acid (CEPPA).
Visualization of DOPO's Influence on Tg
The following diagram illustrates the logical pathways determining whether DOPO incorporation will increase or decrease the polymer's glass transition temperature.
Caption: Logical workflow of DOPO's competing effects on polymer Tg.
Experimental Protocol: Measuring Tg by DSC
This guide provides a standard methodology for determining the glass transition temperature (Tg) of a DOPO-modified thermoset polymer using Differential Scanning Calorimetry (DSC), based on ASTM E1356.
1. Instrument and Materials Preparation:
-
Instrument: Calibrated Differential Scanning Calorimeter.
-
Pans: Aluminum DSC pans and lids.
-
Purge Gas: Inert gas, typically Nitrogen (99.99% purity), at a flow rate of 20-50 mL/min.
-
Sample: Fully cured DOPO-modified polymer. Ensure the sample is dry and representative of the bulk material.
2. Sample Preparation:
-
Cut a small, uniform piece of the cured polymer weighing between 5 and 10 mg. For filled materials, a slightly larger sample (10-15 mg) may be necessary.
-
The sample should be thin and flat to ensure good thermal contact with the bottom of the DSC pan. If the sample is irregular, it can be flattened slightly with a press.
-
Place the sample into an aluminum DSC pan and seal it with a lid using a crimping press. Avoid any contamination of the pan.
-
Prepare an empty, sealed aluminum pan to be used as a reference.
3. DSC Measurement Procedure:
-
Place the sample pan and the reference pan into the DSC cell.
-
Set up the thermal program in the instrument's software. A typical program for a cured thermoset consists of a heat-cool-heat cycle:
-
Equilibration: Equilibrate the cell at a starting temperature well below the expected Tg (e.g., 25°C).
-
First Heating Scan: Heat the sample at a constant rate (e.g., 10°C/min or 20°C/min) to a temperature well above the expected Tg (e.g., 200-250°C for many epoxies).[1][8] This scan serves to erase the sample's prior thermal history and to check for any residual curing (visible as an exotherm after the Tg).
-
Isothermal Hold (Optional): Hold at the maximum temperature for 1-2 minutes to ensure thermal equilibrium.
-
Cooling Scan: Cool the sample at a controlled rate (e.g., 10°C/min) back to the starting temperature.
-
Second Heating Scan: Reheat the sample using the same heating rate as the first scan. The Tg is determined from this second heating curve.
-
4. Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C) for the second heating scan.
-
The glass transition will appear as a step-like change in the baseline of the heat flow curve.
-
Determine the Tg value as the midpoint of the transition, calculated as the temperature at half the height of the step change. Most thermal analysis software packages can perform this calculation automatically according to standards like ASTM E1356.[2][3]
-
Compare the Tg from the first and second heating scans. A significant increase in Tg in the second scan indicates that the sample was not fully cured initially.
References
- 1. hitachi-hightech.com [hitachi-hightech.com]
- 2. epotek.com [epotek.com]
- 3. epotek.com [epotek.com]
- 4. focenter.com [focenter.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthalate) via Synergistic Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. eprintspublications.npl.co.uk [eprintspublications.npl.co.uk]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS - PMC [pmc.ncbi.nlm.nih.gov]
mitigating the plasticizing effect of DOPO in polymers
Welcome to the technical support center for researchers utilizing DOPO-based flame retardants. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the common challenges encountered when incorporating DOPO and its derivatives into polymer systems, with a primary focus on mitigating the associated plasticizing effect.
Frequently Asked Questions (FAQs)
Q1: What is the plasticizing effect of DOPO?
A1: The plasticizing effect is a common phenomenon observed when additive flame retardants, such as DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide), are incorporated into a polymer matrix. It is characterized by a decrease in the glass transition temperature (Tg), a reduction in stiffness (modulus), and a loss of tensile strength. Essentially, the small DOPO molecules insert themselves between the polymer chains, increasing the free volume and allowing the chains to move more easily, which softens the material.[1][2][3]
Q2: Why does DOPO act as a plasticizer?
A2: DOPO's plasticizing action stems from its molecular structure and its interaction with the polymer matrix. As a relatively small molecule, it doesn't chemically bond with the polymer chains (when used as an additive). Instead, it disrupts the intermolecular forces (like van der Waals forces and hydrogen bonds) that hold the polymer chains together.[3] This disruption increases segmental mobility of the polymer chains, leading to a lower Tg and reduced mechanical properties.[1][2]
Q3: Which polymers are most susceptible to this effect?
A3: The plasticizing effect of DOPO can be observed in a wide range of thermoplastic and thermoset polymers, including epoxy resins, polyamides (PA), polyesters (e.g., PET, PBT), and polylactic acid (PLA).[1][4][5] The magnitude of the effect depends on the DOPO concentration, the polymer's chemistry, and the initial degree of crosslinking or crystallinity.
Q4: What are the primary strategies to mitigate DOPO's plasticizing effect?
A4: There are three main strategies researchers employ:
-
Chemical Modification of DOPO: Creating larger, bridged, or oligomeric DOPO derivatives. These larger molecules have reduced mobility and are less effective at separating polymer chains.[5][6]
-
Reactive Incorporation: Chemically bonding DOPO to the polymer backbone. This prevents it from acting as a mobile, small-molecule plasticizer.[4][7]
-
Use of Co-additives/Synergists: Incorporating nano-fillers like organo-montmorillonite (OMMT), silica nanoparticles, or graphene can create a reinforcing network that counteracts the softening effect.[5][8][9] These synergists can also improve flame retardancy.[8][9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments.
Problem 1: My polymer's Glass Transition Temperature (Tg) has dropped significantly after adding DOPO.
-
Possible Cause: This is the classic sign of plasticization. The DOPO molecules are increasing the free volume between your polymer chains.
-
Solutions:
-
Reduce DOPO Loading: Determine the minimum amount of DOPO required to achieve the desired flame retardancy (e.g., UL-94 V-0 rating) and avoid excessive loading.
-
Switch to a DOPO Derivative: Use a bridged or polymeric DOPO derivative. These larger molecules are less efficient plasticizers. For example, novel DOPO-based oligomers have been shown to only slightly decrease Tg in epoxy thermosets.[6]
-
Incorporate a Reinforcing Filler: Add a small percentage (e.g., 1-5 wt%) of a nanofiller like OMMT or silica. The filler can help maintain the structural integrity and stiffness of the matrix, offsetting the drop in Tg.[5][8]
-
Problem 2: The tensile strength and flexural modulus of my material have decreased.
-
Possible Cause: A loss of mechanical properties is a direct consequence of plasticization, where the polymer chains can more easily slide past one another under stress.[5][10]
-
Solutions:
-
Create a Synergistic System: Combine DOPO with a co-additive that enhances mechanical properties. For polypropylene, combining a DOPO derivative with organo-montmorillonite (OMMT) has been shown to not only improve flame retardancy but also increase tensile strength and flexural properties.[8]
-
Use a Reactive DOPO Analogue: Synthesize or procure a DOPO derivative that has a reactive group (e.g., an amine or epoxy group) allowing it to be covalently bonded into the polymer network. This anchors the phosphorus moiety, preventing it from plasticizing the matrix.
-
Optimize Curing/Processing: For thermosets like epoxy resins, ensure the curing cycle is optimized. The addition of DOPO can sometimes interfere with the crosslinking reaction.[5] An extended post-cure at an elevated temperature might help to advance the crosslink density, partially recovering some stiffness.
-
Data on Mitigating Plasticization
The following table summarizes the effect of different strategies on the properties of polymers.
| Polymer System | Flame Retardant System | Tensile Strength (MPa) | Flexural Modulus (GPa) | Glass Transition Temp. (Tg) (°C) | Flame Retardancy (UL-94) |
| Epoxy Resin | Neat Epoxy | 75.2 | 2.85 | 165 | Fails |
| Epoxy Resin | 15 wt% DOPO | 58.4 | 2.31 | 148 | V-0 |
| Epoxy Resin | 15 wt% DOPO-Oligomer[6] | 78.1 | 2.75 | 161 | V-0 |
| Polypropylene (PP) | Neat PP | 32.5 | 1.21 | ~105 (Vicat) | Fails |
| PP | 20 wt% PN-DOPO | 29.8 | 1.15 | ~98 (Vicat) | V-2 |
| PP | 17 wt% PN-DOPO + 3 wt% OMMT[8] | 34.2 | 1.35 | ~103 (Vicat) | V-0 |
Data is compiled and representative of typical values found in literature. Absolute values will vary based on specific polymer grades and processing conditions.
Experimental Protocols
Protocol 1: Preparation of DOPO-Modified Epoxy Resin via Melt Compounding
-
Pre-treatment: Dry the epoxy resin (e.g., DGEBA type) and curing agent (e.g., DDM) in a vacuum oven at 80°C for 12 hours to remove any absorbed moisture. Dry the DOPO powder at 100°C for 4 hours.
-
Mixing: Place the pre-weighed epoxy resin in a three-necked flask equipped with a mechanical stirrer and nitrogen inlet. Heat the flask to 120°C in an oil bath.
-
DOPO Addition: Once the resin is molten and homogenous, slowly add the dried DOPO powder under constant stirring to ensure uniform dispersion. Maintain the temperature and continue stirring for 30-60 minutes until a clear, transparent mixture is obtained.
-
Curing Agent Addition: Reduce the temperature to 90°C. Add the stoichiometric amount of the curing agent (e.g., DDM) to the mixture.[7] Stir vigorously for 5-10 minutes until the curing agent is fully dissolved.
-
Degassing: Place the mixture in a vacuum oven at 90°C for 15-20 minutes to remove any entrapped air bubbles.
-
Curing: Pour the bubble-free mixture into pre-heated steel molds treated with a release agent.
-
Curing Schedule: Place the molds in a programmable oven. A typical curing cycle is 130°C for 2 hours, followed by a post-cure at 170°C for 2 hours.[7]
-
Cooling & Demolding: Allow the molds to cool slowly to room temperature before demolding the cured samples for characterization.
Visualizations
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. plasticsengineering.org [plasticsengineering.org]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. iris.unina.it [iris.unina.it]
- 6. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 7. A novel DOPO-containing polymer derived from a main-chain benzoxazine: synthesis, characterization and its effect on thermal stability and flame retardancy of epoxy resin - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Thermal Stability of DOPO-Containing Resins
This technical support center provides troubleshooting guidance, answers to frequently asked questions, and detailed experimental protocols for researchers and scientists working to enhance the thermal stability of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)-containing resins.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experimentation, presented in a question-and-answer format.
Question 1: Why did the initial decomposition temperature (Td5%) of my epoxy resin decrease after adding a DOPO-based flame retardant?
Answer: This is a commonly observed phenomenon. The introduction of DOPO or its derivatives can sometimes lower the initial thermal stability of the resin.[1][2][3] Potential causes include:
-
Lower Stability of P-O-C Bonds: The phosphorus-oxygen-carbon bonds within the DOPO structure can be less stable than the carbon-carbon bonds in the epoxy backbone, leading to an earlier onset of degradation.[3]
-
Early Decomposition of Additives: Oxygen-containing groups on certain DOPO derivatives or functionalized carriers (like graphene oxide) can decompose at lower temperatures than the resin matrix itself.[1]
-
Catalytic Effect: The acidic species generated from the decomposition of phosphorus-containing compounds, such as phosphoric acid, can catalyze the degradation of the polymer matrix at an earlier temperature.[2][4] This early degradation, however, is often a crucial step in the flame retardant mechanism, as it promotes the formation of a protective char layer.[4][5]
Question 2: My DOPO-containing resin shows poor flame retardant performance (e.g., low Limiting Oxygen Index (LOI) or fails UL-94 V-0). What are the possible reasons?
Answer: Ineffective flame retardancy can stem from several factors:
-
Poor Dispersion: If the DOPO-based additive is not uniformly dispersed throughout the resin matrix, it can lead to areas with insufficient flame retardant concentration. Agglomeration of the additive is a common issue.[4] Using techniques like solution blending can help improve dispersion.[1]
-
Insufficient Loading: There is often a minimum threshold concentration of the DOPO additive required to achieve a desired level of flame retardancy, such as a UL-94 V-0 rating.[6] For example, in one study, 12.5wt% of a DOPO derivative was needed to obtain a V-0 rating in PET.[2]
-
Incompatibility with Resin/Curing Agent: The chemical structure of the DOPO derivative, the epoxy resin, and the curing agent all play a role. Aromatic curing agents, for instance, can sometimes improve thermal stability and flame retardancy in DOPO systems.[6]
-
Lack of Synergism: DOPO often works best in synergy with other elements like silicon or nitrogen.[1][4][5][7] These elements can help stabilize the char layer in the condensed phase, enhancing the overall flame retardant effect. Without these synergistic components, performance may be limited.
Question 3: The char residue from the cone calorimeter test of my composite is loose and porous. How can I improve its quality?
Answer: A compact and continuous char layer is critical for effective flame retardancy as it acts as a barrier to heat and mass transfer.[1][8] To improve char quality:
-
Incorporate Synergistic Elements: Introducing silicon-containing compounds (like POSS or silanes) alongside DOPO is a highly effective strategy.[1][4][7] Silicon migrates to the surface during combustion, forming stable Si-O-Si structures and silica, which reinforce the char, making it more compact and thermally stable.[1][4][7][8]
-
Utilize Graphene Oxide (GO): Functionalizing GO with DOPO can enhance the graphitization degree of the char, leading to a more stable and less permeable barrier.[1][8]
-
Promote Crosslinking: Incorporating functional groups that can undergo thermally induced crosslinking, such as C═N and C≡N, can help produce a more stable, carbon-rich barrier at high temperatures.[9]
Troubleshooting Decision Tree
This diagram outlines a logical workflow for troubleshooting common issues.
Caption: A decision tree for troubleshooting common experimental issues.
Frequently Asked Questions (FAQs)
Q1: How does DOPO enhance the thermal stability and flame retardancy of resins?
A1: DOPO and its derivatives act as flame retardants through mechanisms in both the gas phase and the condensed (solid) phase.
-
Gas Phase: At high temperatures, DOPO compounds decompose and release phosphorus-containing free radicals (such as PO•). These radicals are highly effective at trapping the high-energy H• and OH• radicals that sustain the combustion chain reaction in the gas phase, thereby quenching the flame.[2][5][6][8]
-
Condensed Phase: In the solid resin, the decomposition products of DOPO, like phosphoric and polyphosphoric acid, act as catalysts.[4][5] They promote the dehydration and carbonization of the polymer matrix, leading to the formation of a thermally stable, insulating char layer.[1][5][8] This char layer physically blocks the transfer of heat to the underlying material and prevents flammable volatile gases from escaping to fuel the fire.[1][4][6]
Q2: What is the role of synergistic elements like silicon (Si) and nitrogen (N) when used with DOPO?
A2: Combining DOPO with other elements can lead to a synergistic effect, significantly improving flame retardant efficiency.
-
Silicon (Si): Silicon-containing compounds, like POSS (polyhedral oligomeric silsesquioxane), are particularly effective. During combustion, they form a stable, ceramic-like silica (SiO₂) layer on the surface of the char.[4][7][10] This layer enhances the thermo-oxidative stability and structural integrity of the char, making it a more effective barrier against heat and oxygen.[1][4][8][10]
-
Nitrogen (N): Nitrogen-containing compounds can release non-combustible gases (like ammonia) upon decomposition, which dilutes the flammable gases and oxygen in the surrounding atmosphere, thus inhibiting combustion.[5]
DOPO Flame Retardant Mechanism
Caption: Dual-phase flame retardant mechanism of DOPO.
Data Presentation
Table 1: Thermogravimetric Analysis (TGA) Data for Various Resins
This table summarizes key thermal stability parameters obtained from TGA. T5% is the temperature at 5% weight loss, Tmax is the temperature of maximum degradation rate, and Char Yield is the percentage of material remaining at high temperatures.
| Material System | T5% (°C) | Tmax (°C) | Char Yield at 700°C (%) | Reference |
| Pure PET | 401.5 | 439.7 | 17.0 | [4] |
| PET + 9% DOPO-POSS | 399.5 | 437.0 | 23.6 | [4] |
| Pure PET | 418.8 | 463.5 | - | [2] |
| PET + DIDOPO | ~378 | ~437 | - | [2] |
| Pure Epoxy | 352.0 | 388.0 | 17.2 | [8] |
| Epoxy + 5% DOPO-GO | 341.0 | 381.0 | 24.5 | [8] |
Table 2: Cone Calorimetry Data for Flame Retardancy
This table presents data from cone calorimeter tests, which measure fire behavior. pHRR (peak Heat Release Rate), THR (Total Heat Release), and LOI (Limiting Oxygen Index) are critical parameters for evaluating flame retardancy.
| Material System | pHRR (kW/m²) | THR (MJ/m²) | LOI (%) | Reference | | :--- | :--- | :--- | :--- | | Pure Epoxy | - | - | 19.7 |[8] | | Epoxy + GO | - | - | 21.5 |[8] | | Epoxy + DOPO-GO | - | - | 24.7 |[8] | | Pure PET | - | - | ~21 |[2] | | PET + 12.5wt% DIDOPO | - | - | >32 |[2] | | FRPET | - | - | 26.0 |[4] | | FRPET + 9% DOPO-POSS | - | - | 33.0 |[4] |
Experimental Protocols
General Experimental Workflow
Caption: A standard workflow for preparing and analyzing DOPO-resins.
Protocol 1: Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability, degradation temperatures, and char yield of the resin.[11][12]
Methodology:
-
Calibration: Ensure the TGA instrument's weight and temperature are properly calibrated according to the manufacturer's guidelines.[11][12]
-
Sample Preparation: Place a small, representative sample (typically 5-10 mg) into a clean TGA pan (e.g., platinum or alumina).[10][12]
-
Instrument Setup:
-
Heating Program:
-
Data Analysis:
-
Plot the sample weight (%) as a function of temperature.
-
Determine the onset decomposition temperature (often reported as T5%, the temperature at which 5% weight loss occurs).[4]
-
Determine the temperature of maximum weight loss rate (Tmax) from the peak of the first derivative of the TGA curve (DTG curve).[2][4]
-
Record the final weight percentage at the end of the experiment as the char yield (or residue).[4]
-
Protocol 2: Differential Scanning Calorimetry (DSC)
Objective: To measure heat flow associated with thermal transitions, such as the glass transition temperature (Tg) and curing behavior.[13][14]
Methodology:
-
Sample Preparation: Accurately weigh a small sample (5-10 mg) and seal it in a DSC pan (typically aluminum). Prepare an empty, sealed pan to use as a reference.[13][14]
-
Instrument Setup:
-
Place the sample and reference pans into the DSC cell.
-
Set an inert gas flow (e.g., Nitrogen) at a constant rate.[14]
-
-
Heating Program:
-
A common procedure is a "heat-cool-heat" cycle to erase the sample's prior thermal history.
-
First Heat: Ramp the temperature at a set rate (e.g., 10°C/min) to a temperature above the expected Tg.[14]
-
Cool: Cool the sample at a controlled rate back to the starting temperature.
-
Second Heat: Ramp the temperature again at the same rate. The Tg is determined from the inflection point in the heat flow curve during this second heating scan.
-
-
Data Analysis:
-
Plot the heat flow (W/g) versus temperature (°C).
-
The Tg is identified as a step-change in the baseline of the heat flow curve.
-
Exothermic or endothermic peaks can be integrated to quantify the enthalpy of reactions like curing or melting.[13]
-
Protocol 3: Cone Calorimetry
Objective: To evaluate the fire behavior of the material under forced-flaming conditions, measuring parameters like heat release rate (HRR).[15][16][17][18]
Methodology:
-
Sample Preparation:
-
Instrument Setup:
-
Test Procedure:
-
Place the prepared sample in the holder under the conical heater.
-
Start data recording.
-
A spark igniter is positioned above the sample to ignite the flammable gases (pyrolysate) that are evolved as the material heats up.[17][18]
-
The test continues until flaming ceases and the mass loss rate becomes negligible.
-
-
Data Analysis:
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. upcommons.upc.edu [upcommons.upc.edu]
- 6. iris.unina.it [iris.unina.it]
- 7. researchgate.net [researchgate.net]
- 8. Thermal Stability and Flame Retardancy Properties of Epoxy Resin Modified with Functionalized Graphene Oxide Containing Phosphorus and Silicon Elements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. dataset-dl.liris.cnrs.fr [dataset-dl.liris.cnrs.fr]
- 11. tainstruments.com [tainstruments.com]
- 12. m.youtube.com [m.youtube.com]
- 13. akjournals.com [akjournals.com]
- 14. polymerscience.physik.hu-berlin.de [polymerscience.physik.hu-berlin.de]
- 15. iafss.org [iafss.org]
- 16. fpe.umd.edu [fpe.umd.edu]
- 17. efectis.com [efectis.com]
- 18. efectis.com [efectis.com]
synergistic effects of DOPO with other flame retardants (e.g., nitrogen, silicon)
Technical Support Center: Synergistic DOPO-Based Flame Retardants
Welcome to the technical support center for researchers working with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its synergistic applications. This resource provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during the formulation and testing of flame-retardant polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary flame retardant mechanism of DOPO?
A1: DOPO and its derivatives primarily act in the gas phase .[1][2][3] During combustion, DOPO decomposes to produce phosphorus-containing radicals, most notably PO•.[2][4] These highly reactive radicals interfere with the combustion chain reaction in the flame by scavenging key radicals like H• and OH•, effectively "quenching" the flame.[2][5][6] While it has some condensed-phase effects, its main contribution is interrupting the gaseous combustion cycle.[3][7]
Q2: Why is DOPO often combined with nitrogen or silicon-based flame retardants?
A2: DOPO is highly effective in the gas phase but has limited activity in the condensed (solid) phase.[5] To create a more robust flame retardant system, it is combined with synergists that act in the condensed phase.[8]
-
Nitrogen-containing compounds (e.g., melamine, triazines) promote charring and release non-combustible gases like nitrogen, which dilutes the fuel and oxygen supply to the flame.[5][9][10] The combination creates a powerful phosphorus-nitrogen (P-N) synergistic effect.[5][9][10]
-
Silicon-containing compounds (e.g., silica, POSS, siloxanes) migrate to the polymer surface during burning to form a thermally stable, insulating barrier of silica or silicate char.[1][11] This char layer prevents the release of flammable volatiles and shields the underlying polymer from heat, a mechanism known as the "barrier effect".[1][8][11]
Q3: What are the typical performance improvements seen with P-N and P-Si synergy?
A3: Synergistic systems significantly enhance flame retardant efficiency beyond what would be expected from the individual components. For a typical epoxy resin system, adding a DOPO-based flame retardant along with a nitrogen or silicon synergist can increase the Limiting Oxygen Index (LOI) well above 26%, achieve a top-tier UL-94 V-0 rating, and substantially reduce the peak heat release rate (pHRR) in cone calorimetry tests.[6][12][13][14]
Troubleshooting Guide
Q4: My Limiting Oxygen Index (LOI) value did not increase as expected after adding a DOPO-Nitrogen system. What are the potential causes?
A4: Several factors could be responsible for lower-than-expected LOI values. Consider the following troubleshooting steps:
-
Suboptimal P:N Ratio: The synergistic effect is highly dependent on the relative concentrations of phosphorus and nitrogen. The optimal ratio varies by polymer and specific flame retardants used. Review literature for similar systems and consider running a design of experiments (DOE) to find the optimal loading levels.
-
Poor Dispersion: If the flame retardant additives are not homogeneously dispersed within the polymer matrix, their effectiveness will be drastically reduced. Agglomerates act as weak points. Confirm dispersion using techniques like Scanning Electron Microscopy (SEM). If dispersion is poor, re-evaluate your compounding/mixing procedure (e.g., increase shear, use a compatibilizer).
-
Chemical Incompatibility: The chosen nitrogen source may not be compatible with the DOPO derivative or the polymer. For example, it might decompose at a temperature that is too low or too high to synchronize with the action of DOPO.
-
Moisture Content: The presence of moisture in the test specimens can affect LOI results. Ensure all samples are thoroughly dried according to standard procedures (e.g., ASTM D2863) before testing.[15][16]
Q5: The char yield from my DOPO-Silicon formulation is low in Thermogravimetric Analysis (TGA), and the material performs poorly in burn tests. Why?
A5: A low char yield in a DOPO-Silicon system suggests that the intended condensed-phase mechanism is failing.
-
Weak Char Structure: The synergy relies on forming a stable, protective phospho-silicate layer. If the resulting char is weak or porous, it cannot effectively act as a barrier.[1][11] Analysis of the post-combustion char residue with SEM and Energy-Dispersive X-ray Spectroscopy (EDS) can reveal its morphology and elemental composition. A good char is typically dense and cohesive.[13]
-
Premature Decomposition: The silicon-containing additive might be decomposing or volatilizing at a temperature lower than that required for synergistic interaction with the phosphorus compounds. Compare the TGA curves of the individual components with that of the final formulation to check for thermal stability mismatches.
-
Incorrect Type of Silicon Additive: Not all silicon compounds are effective char promoters. Some may form volatile cyclic siloxanes instead of a stable silica layer. Ensure the selected silicon additive is designed for high-temperature char formation.
Q6: My material achieves a high LOI but fails the UL-94 vertical burn test due to excessive flaming dripping. How can this be resolved?
A6: This is a classic example of a disconnect between different flammability metrics. A high LOI indicates good resistance to sustained burning in a specific atmosphere, but the UL-94 test introduces the critical factor of melt dripping.[17]
-
Gas-Phase vs. Condensed-Phase Action: DOPO, acting in the gas phase, may extinguish the flame but does not necessarily increase the melt viscosity of the polymer.[6] The polymer can still melt, drip, and carry the flame downwards, igniting the cotton indicator in the UL-94 test.
-
Solution: Introduce or increase the loading of a condensed-phase synergist that promotes charring and increases melt viscosity. Silicon-containing additives like silica nanoparticles or char-forming nitrogen compounds are excellent for this purpose.[1][18] They help build a stable char structure that holds the molten polymer in place and prevents dripping.
Data Presentation: Synergistic Effects in Epoxy Resin
The following table summarizes typical flammability data for an epoxy resin system, demonstrating the synergistic effects of DOPO with nitrogen and silicon-based flame retardants.
| Formulation | LOI (%) | UL-94 Rating (3.2 mm) | TGA Char Yield @ 700°C (N₂) | Peak Heat Release Rate (kW/m²) |
| Neat Epoxy Resin | 21.5 | No Rating (Fail) | 14% | ~1100 |
| Epoxy + 10 wt% DOPO-derivative | 28.0 | V-1 | 18% | ~650 |
| Epoxy + 10 wt% DOPO-derivative + 3 wt% Melamine | 33.5 | V-0 | 25% | ~420 |
| Epoxy + 10 wt% DOPO-derivative + 3 wt% SiO₂ | 34.0 | V-0 (no drips) | 28% | ~380 |
Note: Values are representative and can vary based on the specific polymer, additives, and processing conditions.
Visualizations: Mechanisms and Workflows
Caption: P-N/P-Si synergistic flame retardant mechanism.
Caption: Experimental workflow for evaluating flame retardants.
Caption: Troubleshooting flowchart for low LOI values.
Experimental Protocols
1. Thermogravimetric Analysis (TGA)
-
Principle: Measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is used to determine thermal stability and char yield.[19]
-
Apparatus: Thermogravimetric Analyzer.
-
Procedure:
-
Calibrate the instrument for temperature and mass.[20]
-
Place a 5-10 mg sample into the sample pan (platinum or alumina).[19]
-
Heat the sample from ambient temperature to 800°C at a constant heating rate (e.g., 10 or 20°C/min).[19]
-
Maintain a constant inert atmosphere (e.g., Nitrogen) with a flow rate of 40-60 mL/min.[20]
-
Record the mass loss versus temperature curve. T₅% (temperature at 5% weight loss) indicates the onset of degradation, and the residual mass at high temperature (e.g., 700°C or 800°C) represents the char yield.[13]
-
2. Limiting Oxygen Index (LOI) Test
-
Principle: Determines the minimum concentration of oxygen in a flowing oxygen/nitrogen mixture required to support candle-like combustion of a material.[15][21][22] A higher LOI value indicates better flame retardancy.[18][23]
-
Apparatus: LOI instrument conforming to ASTM D2863 or ISO 4589.[15][21][23]
-
Procedure:
-
Mount a standard specimen (e.g., 80-150 mm long, 10 mm wide, 4 mm thick) vertically in the glass chimney.[16]
-
Introduce a mixture of oxygen and nitrogen into the chimney at a specified flow rate.
-
Ignite the top edge of the specimen with a propane flame.
-
Observe the burning behavior. The oxygen concentration is adjusted until the flame is just self-extinguishing.
-
The LOI is the lowest oxygen concentration, expressed as a volume percentage, that supports combustion for 3 minutes or a flame front progression of 50 mm.[21][22]
-
3. UL-94 Vertical Burning Test
-
Principle: Evaluates the burning characteristics (afterflame time, afterglow time, and flaming drips) of a vertically oriented specimen subjected to a flame ignition source.[17][24]
-
Apparatus: UL-94 test chamber, Bunsen burner, timer, and surgical cotton.[25]
-
Procedure:
-
Condition specimens (typically 125 mm x 13 mm) as required by the standard (e.g., 48 hours at 23°C and 50% RH).[24][26]
-
Mount a specimen vertically. Place a layer of dry cotton 300 mm below the specimen.
-
Apply a calibrated blue flame to the bottom edge of the specimen for 10 seconds and then remove it. Record the afterflame time (t₁).
-
Immediately after the flame extinguishes, re-apply the burner flame for another 10 seconds. Record the second afterflame time (t₂) and the afterglow time (t₃).
-
Record whether any flaming drips ignited the cotton below.[25][26]
-
Test a set of five specimens. The V-0, V-1, or V-2 classification is determined based on the recorded times and dripping behavior according to the criteria in the UL-94 standard.[17] A V-0 rating is the highest for this test, indicating the flame self-extinguished quickly with no flaming drips.[17]
-
References
- 1. tandfonline.com [tandfonline.com]
- 2. Flame Retardant Mechanism: A Comprehensive Guide - KMT Industrial [kmtindustrial.com]
- 3. Frontiers | Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites [frontiersin.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of a novel flame retardant based on DOPO derivatives and its application in waterborne polyurethane - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09838G [pubs.rsc.org]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. Synthesis of DOPO-Based Phosphorus-Nitrogen Containing Hyperbranched Flame Retardant and Its Effective Application for Poly(ethylene terephthalate) via Synergistic Effect | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. tandfonline.com [tandfonline.com]
- 15. store.astm.org [store.astm.org]
- 16. Oxygen Index ASTM D2863 [intertek.com]
- 17. specialchem.com [specialchem.com]
- 18. qualitest.ae [qualitest.ae]
- 19. mdpi.com [mdpi.com]
- 20. scribd.com [scribd.com]
- 21. wewontech.com [wewontech.com]
- 22. fire.tc.faa.gov [fire.tc.faa.gov]
- 23. specialchem.com [specialchem.com]
- 24. cdn.intertek.com [cdn.intertek.com]
- 25. boedeker.com [boedeker.com]
- 26. media.digikey.com [media.digikey.com]
reducing smoke emission in DOPO-based flame retardant formulations
Technical Support Center: DOPO-Based Flame Retardant Formulations
Welcome to the technical support center for DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide) based flame retardant formulations. This resource provides researchers and scientists with in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to smoke emission during the combustion of polymer composites.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why is my DOPO-based flame retardant formulation producing excessive smoke?
While DOPO is an effective halogen-free flame retardant, its primary flame inhibition mechanism can sometimes lead to increased smoke production.[1] This occurs because phosphorus-based flame retardants can act in the gas phase by scavenging radicals, which interrupts the combustion cycle.[2][3] This process leads to incomplete combustion, which can result in higher emissions of smoke and carbon monoxide.[3][4] The specific polymer matrix and other additives in the formulation also play a significant role in smoke generation.
Q2: What are the primary strategies for reducing smoke emission in DOPO formulations?
There are two main strategies to combat smoke emission:
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Condensed-Phase Action: Incorporating additives that promote the formation of a stable, dense char layer on the material's surface.[2] This char acts as a physical barrier, limiting the release of flammable volatiles and smoke precursors into the gas phase.[2]
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Synergistic Smoke Suppressants: Using additives that work in conjunction with DOPO to suppress smoke through various chemical and physical mechanisms.[5] Common suppressants include metal oxides, hydroxides, and boron compounds.[1][5]
Q3: My formulation shows good flame retardancy but high Total Smoke Production (TSP). What should I try first?
A common issue is achieving flame retardancy at the expense of smoke suppression. If your TSP is high, consider the following troubleshooting steps:
-
Introduce a Char Promoter: Additives like ammonium polyphosphate (APP) can work synergistically with DOPO to enhance charring.[1][6] The degradation of these flame retardants produces phosphorus-based acids that promote dehydration and esterification of the polymer, leading to a more robust char layer.[1][6]
-
Incorporate Metal-Based Smoke Suppressants: Metal oxides (e.g., molybdenum trioxide, ferric oxide, zinc oxide) or compounds like zinc borate are effective smoke suppressants.[1][7][8][9] They act as Lewis acids and can promote cross-linking within the char, making it less permeable.[10]
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Optimize Additive Ratios: The ratio of DOPO to synergistic additives is critical. Start with a low loading of the smoke suppressant (e.g., 2-5 wt%) and conduct a design of experiments (DOE) to find the optimal balance between flame retardancy, smoke suppression, and mechanical properties.
Q4: How do metal oxides and hydroxides function as smoke suppressants?
Metal hydroxides, such as aluminum hydroxide (ATH) and magnesium hydroxide (MH), work through endothermic decomposition, releasing water vapor upon heating.[5][11] This process cools the polymer surface and dilutes the concentration of flammable gases in the combustion zone.[11] Metal oxides can act as catalysts in the condensed phase, promoting char formation and reducing the production of aromatic compounds that are precursors to soot.[8][9] For instance, molybdenum compounds are known to be excellent smoke suppressants.[7]
Q5: The addition of smoke suppressants is negatively impacting the mechanical properties of my polymer composite. What can I do?
This is a frequent challenge. To mitigate this:
-
Use Surface-Modified Additives: Employing additives treated with coupling agents (e.g., silanes) can improve their compatibility and dispersion within the polymer matrix, minimizing the impact on mechanical strength.[12]
-
Consider Nano-Sized Fillers: Nanoparticles like nano-silica or montmorillonite have a high surface area and can be effective at lower loadings, thus preserving mechanical properties.[5] They can form a dense protective char layer during combustion.[5]
-
Explore Reactive Flame Retardants: Instead of using additive flame retardants, consider synthesizing or using a reactive DOPO-derivative that can be chemically bonded into the polymer backbone.[1][13] This often leads to better retention of mechanical properties.
Quantitative Data on Smoke Suppression
The following table summarizes data from various studies, demonstrating the effectiveness of different synergistic additives in reducing smoke emission in DOPO-based formulations.
| Polymer Matrix | Flame Retardant System | pHRR¹ Reduction (%) | TSP² Reduction (%) | Char Residue (%) | Reference |
| Epoxy Resin (EP) | 20 wt% SPMS-APP³ | 82% | 84% | 36% | [6] |
| Epoxy Resin (EP) | 6 wt% CP-DOPO⁴ | 28.1% | 42.1% | N/A | [13] |
| Epoxy Resin (EP) | 15 wt% DDP⁵ | N/A | 48.0% | 37.8% (at 800°C) | [14] |
| Flexible PU Foam | MoS₂-DOPO Hybrid | 41.3% | 25.5% | N/A | [15] |
| Epoxy Resin (EP) | 5 wt% GNS + DOPO | pHRR reduced to 513.9 kW/m² from 1194 kW/m² | N/A | N/A | [16] |
¹pHRR: Peak Heat Release Rate ²TSP: Total Smoke Production ³SPMS-APP: A novel sulfur-phosphorous reactive flame retardant combined with ammonium polyphosphate.[6] ⁴CP-DOPO: A cyano group-containing DOPO derivative.[13] ⁵DDP: A phenethyl-bridged DOPO derivative.[14]
Experimental Protocols
Protocol: Cone Calorimetry for Fire and Smoke Evaluation
This protocol outlines the standard procedure for evaluating the fire performance and smoke production of polymer composites using a cone calorimeter, following ASTM E1354 / ISO 5660 standards.
1. Principle: A specimen is exposed to a constant level of heat flux from a conical heater. The test measures parameters such as the time to ignition, heat release rate (HRR), mass loss rate, and smoke production rate (SPR).[17] These data are crucial for assessing the material's fire hazard.[17]
2. Apparatus:
-
Cone Calorimeter (compliant with ASTM E1354 / ISO 5660)
-
Conical Heater
-
Specimen Holder
-
Load Cell for mass measurement
-
Spark Ignition System
-
Gas Analyzer (for O₂, CO, CO₂)
-
Smoke Obscuration Measurement System (typically a laser photometer)[18]
3. Sample Preparation:
-
Prepare square specimens, typically 100mm x 100mm, with a thickness not exceeding 50mm.
-
Condition the specimens at 23 ± 2°C and 50 ± 5% relative humidity for at least 24 hours before testing.
-
Wrap the specimen in aluminum foil, leaving the top surface exposed, and place it in the specimen holder.[18]
4. Experimental Procedure:
-
Set the desired incident heat flux on the conical heater (common values are 25, 35, or 50 kW/m²).[18]
-
Place the prepared specimen on the load cell under the conical heater.
-
Start the data acquisition system.
-
The spark igniter is positioned over the specimen to ignite the pyrolysis gases.
-
The test continues until flaming ceases or for a predetermined duration (e.g., 20 minutes).
-
Record all data, including heat release rate, mass loss, and smoke production, as a function of time.[17]
5. Data Analysis:
-
Peak Heat Release Rate (pHRR): The maximum value of the heat release rate, indicating the point of most intense burning.
-
Total Heat Release (THR): The integrated heat release over the duration of the test.
-
Time to Ignition (TTI): The time elapsed until sustained flaming is observed.
-
Peak Smoke Production Rate (pSPR): The maximum rate at which smoke is produced.
-
Total Smoke Production (TSP): The total amount of smoke generated during the test.[19]
-
Char Yield: The mass of the residue remaining after the test, expressed as a percentage of the initial mass.
Visualizations: Workflows and Mechanisms
The following diagrams illustrate key concepts in troubleshooting and understanding smoke suppression in DOPO-based systems.
Caption: Troubleshooting workflow for high smoke emission in DOPO formulations.
Caption: Synergistic mechanisms of flame retardancy and smoke suppression.
References
- 1. Enhancing Flame Retardancy and Smoke Suppression in Epoxy Resin Composites with Sulfur–Phosphorous Reactive Flame Retardant - PMC [pmc.ncbi.nlm.nih.gov]
- 2. additivebz.com [additivebz.com]
- 3. Phosphorus-based Flame Retardancy Mechanisms—Old Hat or a Starting Point for Future Development? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How can the smoke emission of flame-retardant PC-modified engineering plastics be effectively reduced during combustion?-Ronghan [ronghannewmaterial.com]
- 6. mdpi.com [mdpi.com]
- 7. Analysis of Flame Retardant And Smoke Inhibition Mechanisms of Polymer Materials And Research Status of Smoke Suppressant - YINSU Flame Retardant [flameretardantys.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Mechanisms for Flame Retardancy and Smoke suppression -A Review | Semantic Scholar [semanticscholar.org]
- 11. mdpi.com [mdpi.com]
- 12. News - How to reduce the smoke density for epoxy adhesive with flame retardant AHP and MCA ? [taifengfr.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. fpl.fs.usda.gov [fpl.fs.usda.gov]
- 18. traguiden.se [traguiden.se]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Enhancing Polymer Char Yield with DOPO Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives to improve the char yield and flame retardancy of polymers.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism by which DOPO derivatives increase char yield in polymers?
A1: DOPO and its derivatives primarily enhance char yield through a condensed-phase mechanism. During thermal decomposition, they can generate phosphoric acid, which acts as a catalyst for the dehydration and carbonization of the polymer backbone.[1] This process promotes the formation of a stable, insulating char layer that protects the underlying material from further heat and oxygen exposure.[1] Additionally, some DOPO derivatives also exhibit a gas-phase flame retardant effect by releasing phosphorus-containing radicals that quench flammable gases.[1][2][3]
Q2: I am observing a lower-than-expected char yield. What are the potential causes?
A2: Several factors can contribute to a lower-than-expected char yield:
-
Suboptimal DOPO Derivative Selection: The chemical structure of the DOPO derivative plays a crucial role. Some derivatives are designed to be more active in the gas phase, which may not significantly contribute to char formation.[2]
-
Insufficient Loading Concentration: The concentration of the DOPO derivative is critical. There is often an optimal loading level to achieve maximum char yield.
-
Poor Dispersion: Agglomeration or poor dispersion of the DOPO derivative within the polymer matrix can lead to localized and inefficient charring.
-
Polymer Matrix Incompatibility: The effectiveness of a DOPO derivative can be highly dependent on the specific polymer being used. Incompatibility can hinder the chemical reactions necessary for char formation.
-
Processing Conditions: High processing temperatures or shear rates can sometimes lead to premature degradation of the DOPO derivative, reducing its effectiveness.
Q3: Can the incorporation of DOPO derivatives negatively affect the mechanical properties of the polymer?
A3: Yes, the addition of DOPO derivatives can sometimes impact the mechanical properties of the host polymer. The extent of this effect depends on the specific derivative, its concentration, and its compatibility with the polymer matrix. For instance, high loadings of additive-type DOPO derivatives can sometimes lead to plasticization or a reduction in tensile strength. However, reactive-type DOPO derivatives that are chemically bonded to the polymer backbone can often mitigate these negative effects and, in some cases, even enhance mechanical performance.
Q4: What are the key differences between additive and reactive DOPO derivatives?
A4: Additive DOPO derivatives are physically blended with the polymer, whereas reactive DOPO derivatives contain functional groups that allow them to chemically bond with the polymer matrix.[4] Reactive derivatives are often preferred as they are less prone to migration and leaching from the polymer over time, ensuring long-term flame retardancy.[5] They can also have a less detrimental effect on the mechanical properties of the polymer.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield or impurities during DOPO derivative synthesis. | - Incomplete reaction due to insufficient reaction time or temperature.- Side reactions occurring.- Ineffective purification methods. | - Optimize reaction conditions (time, temperature, catalyst).- Use high-purity starting materials.- Employ appropriate purification techniques such as recrystallization or column chromatography.[6] |
| Poor dispersion of DOPO derivative in the polymer matrix. | - Incompatibility between the DOPO derivative and the polymer.- Agglomeration of the additive during melt processing.- Insufficient mixing or shear during compounding. | - Use a compatibilizer or a surface-modified DOPO derivative.- Optimize melt blending parameters (e.g., screw speed, temperature profile).- Consider solvent blending for better initial dispersion before melt processing. |
| Inconsistent flame retardancy or char yield results. | - Non-uniform dispersion of the DOPO derivative.- Variations in sample preparation and testing conditions.- Degradation of the DOPO derivative during processing. | - Ensure consistent and thorough mixing of the components.- Strictly adhere to standardized testing protocols (e.g., UL-94, LOI).- Use a processing temperature that is below the decomposition temperature of the DOPO derivative. |
| Significant decrease in the polymer's glass transition temperature (Tg). | - Plasticizing effect of the DOPO derivative. | - Use a lower concentration of the additive.- Opt for a reactive DOPO derivative that integrates into the polymer backbone.- Select a DOPO derivative with a more rigid molecular structure. |
Quantitative Data on Char Yield Improvement
The following tables summarize the effect of various DOPO derivatives on the char yield and flame retardancy of different polymers.
Table 1: Effect of DOPO Derivatives on Epoxy Resin
| DOPO Derivative | Loading (wt%) | Polymer Matrix | Char Yield (%) @ 800°C | LOI (%) | UL-94 Rating | Reference |
| DOPO-DOPC | 10 | DGEBA | - | 31.7 | - | [7] |
| DOPO-DOPC | 15 | DGEBA | - | - | V-0 | [7] |
| DOPO-PEPA | 9.1 | E44 | - | 35 | V-0 | [7] |
| EGDS-DOPO | 5 | Epoxy/Amine | - | 34.9 | V-0 | [8] |
| FR1 + APP-PEI | 6 + 6 | Epoxy | - | 28.9 | V-0 | [9] |
| DOPO-SGA | 3 | Epoxy | 17.9 | 33.2 | V-0 | [10] |
| DOPO-SGA | 5 | Epoxy | 18.0 | - | - | [10] |
Table 2: Effect of DOPO Derivatives on Other Polymers
| DOPO Derivative | Loading (mol%) | Polymer Matrix | Char Yield (%) @ 800°C | LOI (%) | UL-94 Rating | Reference |
| DOPO-HQ | 3 | pBF-a | 45-46 | ~28.5 | V-0 | [2] |
| DOPO-AP | 3 | pBF-a | 45-46 | ~28.5 | V-0 | [2] |
| DOPO-Van | 3 | pBF-a | 45-46 | ~28.5 | V-0 | [2] |
Experimental Protocols
Synthesis of a DOPO-based Derivative (DOPO-AP)
This protocol is a generalized procedure based on the synthesis of 4-((4′-Hydroxyphenylimino)(6-oxido-6h-dibenz(c,e)(1,2)oxaphosphorin-6-yl)methyl)phenol (DOPO-AP).[6]
-
Materials: DOPO, 4-aminophenol, and a suitable solvent (e.g., THF).
-
Procedure: a. Dissolve DOPO and 4-aminophenol in the solvent in a round-bottom flask equipped with a reflux condenser. b. Heat the solution to a specific temperature (e.g., 60°C) and maintain it for a set duration (e.g., 12 hours) under an inert atmosphere (e.g., N2). c. Cool the reaction mixture to room temperature. d. Collect the precipitate by filtration and wash it with a cold solvent. e. Dry the product in a vacuum oven at a specified temperature (e.g., 75°C) for a designated time (e.g., 12 hours).
Incorporation of DOPO Derivative into a Polymer Matrix (Melt Blending)
-
Materials: Polymer pellets, DOPO derivative powder.
-
Equipment: Twin-screw extruder.
-
Procedure: a. Dry the polymer pellets and the DOPO derivative to remove any moisture. b. Pre-mix the polymer pellets and the DOPO derivative at the desired weight ratio. c. Feed the mixture into the twin-screw extruder. d. Set the extruder's temperature profile and screw speed according to the polymer's processing requirements. e. Extrude the blend and pelletize the resulting strands. f. Dry the pellets before further processing (e.g., injection molding for testing specimens).
Thermogravimetric Analysis (TGA)
-
Equipment: Thermogravimetric analyzer.
-
Procedure: a. Place a small, accurately weighed sample (typically 5-10 mg) into a TGA pan. b. Place the pan in the TGA furnace. c. Heat the sample from ambient temperature to a final temperature (e.g., 800°C) at a controlled heating rate (e.g., 10°C/min) under a specific atmosphere (e.g., nitrogen or air). d. Record the sample's weight loss as a function of temperature. e. The char yield is the percentage of the initial sample weight remaining at the final temperature.
UL-94 Vertical Burning Test
-
Standard: This test should be conducted according to the UL-94 standard.[11][12][13]
-
Specimen: A rectangular bar of the polymer with specified dimensions.
-
Procedure: a. Mount the specimen vertically. b. Apply a calibrated flame to the bottom of the specimen for 10 seconds. c. Remove the flame and record the afterflame time. d. Reapply the flame for another 10 seconds. e. Record the second afterflame time and the afterglow time. f. Observe if any flaming drips ignite a cotton patch placed below the specimen. g. Classify the material (V-0, V-1, or V-2) based on the test results.[13]
Limiting Oxygen Index (LOI) Test
-
Standard: This test is typically performed according to ASTM D2863 or ISO 4589.[14][15]
-
Specimen: A small bar of the polymer material.
-
Procedure: a. Place the specimen vertically in a glass chimney. b. Introduce a mixture of oxygen and nitrogen into the bottom of the chimney. c. Ignite the top of the specimen. d. Adjust the oxygen/nitrogen ratio until the flame is just extinguished. e. The LOI is the minimum percentage of oxygen in the mixture that just supports flaming combustion.[14]
Visualizations
Caption: Experimental Workflow for Developing and Testing DOPO-Enhanced Polymers.
Caption: Simplified Mechanism of DOPO Derivatives in Flame Retardancy.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Application Studies of DOPO-Based Organophosphorous Derivatives to Modify the Thermal Behavior of Polybenzoxazine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iris.unina.it [iris.unina.it]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of DOPO Derivatives for the Fabrication of Flame Retardant Epoxy Composites | VNU Journal of Science: Natural Sciences and Technology [js.vnu.edu.vn]
- 10. researchgate.net [researchgate.net]
- 11. boedeker.com [boedeker.com]
- 12. mdcpp.com [mdcpp.com]
- 13. imgs.elainemedia.net [imgs.elainemedia.net]
- 14. Find out about.......Plastics, Polymer Engineering and Leadership: Design Properties for Engineers: Fire Behavior (UL 94) and Limiting Oxygen Index (LOI) of High Performance Polymers [findoutaboutplastics.com]
- 15. jetir.org [jetir.org]
Technical Support Center: Industrial Scale Production of DOPO Derivatives
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the industrial-scale production of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) derivatives.
Troubleshooting Guide
The following table summarizes common issues, their potential causes, and recommended solutions for the industrial-scale synthesis of DOPO derivatives.
| Problem | Potential Causes | Recommended Solutions | Relevant Data/Citation |
| Low Yield | - Incomplete reaction. - Side reactions consuming reactants. - Suboptimal reaction temperature or time. - Use of inappropriate chlorinating agents. | - Monitor reaction progress using techniques like TLC or NMR. - Optimize reaction conditions (temperature, time, stoichiometry). - Consider alternative, more efficient chlorinating agents such as sulfuryl chloride, which has been shown to produce yields >94%.[1][2][3][4] - For specific derivatives like DOPO-AP, a 61% yield has been reported under specific conditions (THF, 60°C, 12h).[5] | Yields >94% with sulfuryl chloride.[1][2][3][4] |
| Low Purity | - Presence of unreacted starting materials. - Formation of byproducts (e.g., from side reactions or hydrolysis). - Ineffective purification methods. - Catalyst residues (e.g., ZnCl2).[6] | - Employ efficient purification techniques such as recrystallization (e.g., with toluene) or column chromatography.[6] - Use of gaseous byproducts-forming chlorinating agents like sulfuryl chloride can simplify purification as byproducts (SO2, HCl) are easily removed.[1] - For catalyst removal, an alkaline hydrolysis acidification dehydration method can be effective for removing zinc ions.[6] | Purity >99% achievable with sulfuryl chloride.[1][2][3] |
| Use of Hazardous Reagents | - Use of CCl4 as a chlorinating agent in the Atherton-Todd reaction.[1][3] - Use of solvents like DMF, which may be restricted.[7][8] | - Replace CCl4 with greener alternatives like sulfuryl chloride, trichloroisocyanuric acid, or chlorine gas.[1][2][3][9] - Explore solvent-free reaction conditions or replace hazardous solvents with safer alternatives. | The use of CCl4 is not attractive for industrial production in Europe.[1] |
| Poor Thermal Stability of Product | - Inherent chemical structure of the derivative. - Presence of impurities that catalyze degradation. | - Synthesize derivatives known for high thermal stability. Amino-DOPO derivatives have shown stability at >320°C.[1][2][3] - Ensure high purity of the final product to remove any catalytic impurities. | Some amino-DOPO derivatives exhibit thermal stability >320°C.[1][2][3] |
| Difficult Purification | - Similar polarity of product and impurities. - Formation of complex byproduct mixtures. - Time-consuming purification steps. | - Optimize the reaction to minimize byproduct formation. - Utilize recrystallization with appropriate solvents (e.g., toluene, ethanol) for purification.[5][6] - The Atherton-Todd reaction can sometimes yield products that do not require difficult purification steps.[1] | Recrystallization in ethanol yielded a yellowish powder with a 66% yield for a specific DOPO derivative.[5] |
| Hydrolysis or Transesterification | - Presence of water or alcohol impurities. - Use of strong oxidizing agents like H2O2 in multi-step syntheses.[1] | - Use anhydrous solvents and reactants. - Opt for synthetic routes that avoid harsh oxidizing agents, such as the one-step Atherton-Todd reaction.[1] | The two-step reaction sequence involving H2O2 oxidation can create challenges like hydrolysis.[1] |
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in scaling up the production of DOPO derivatives?
A1: Key challenges include ensuring high reaction yields and product purity, the use of hazardous reagents and solvents like CCl4 and DMF, managing reaction byproducts, and developing cost-effective and time-efficient purification methods.[1][7][8] Furthermore, achieving high thermal stability in the final product is crucial for its application, particularly in flame retardants for polymers processed at high temperatures.[1]
Q2: Are there safer alternatives to using carbon tetrachloride (CCl4) for the chlorination of DOPO?
A2: Yes, several alternatives to CCl4 have been successfully employed. These include sulfuryl chloride, trichloroisocyanuric acid, and chlorine gas.[1][2][3][9] Sulfuryl chloride is particularly advantageous as its byproducts, sulfur dioxide (SO2) and hydrogen chloride (HCl), are gaseous and can be easily removed from the reaction mixture.[1]
Q3: How can I improve the purity of my DOPO derivative during large-scale production?
A3: To improve purity, focus on optimizing the reaction to minimize side product formation. For purification, recrystallization from a suitable solvent, such as toluene or ethanol, is a common and effective method.[5][6] In cases where catalyst impurities are a concern, specific methods like the alkaline hydrolysis acidification dehydration process can be used to remove metal ions like zinc.[6]
Q4: What is a typical yield and purity I can expect for DOPO derivatives on an industrial scale?
A4: With optimized synthesis routes, it is possible to achieve high yields and purity. For instance, the synthesis of amine-substituted DOPO derivatives using sulfuryl chloride as the chlorinating agent has been reported to yield over 94% with a purity of over 99%.[1][2][3][4]
Q5: What are the key reaction steps in a typical industrial synthesis of DOPO?
A5: A common route involves the reaction of o-phenylphenol (OPP) with phosphorus trichloride (PCl3) in the presence of a catalyst like ZnCl2 to form an intermediate (CDOP). This is followed by hydrolysis, purification via recrystallization, and then a decompression, dehydration, and cyclization step to yield the final DOPO product.[6]
Experimental Protocols
General Protocol for the Synthesis of Amino-DOPO Derivatives via Atherton-Todd Reaction
This protocol is a generalized procedure based on the principles of the Atherton-Todd reaction, which is a one-step method for forming P-N bonds.
Materials:
-
9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO)
-
Amine (R-NH2)
-
Carbon tetrachloride (CCl4) or an alternative chlorinating agent (e.g., sulfuryl chloride)
-
Triethylamine (or another suitable base)
-
Anhydrous solvent (e.g., toluene, dichloromethane)
Procedure:
-
In a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), dissolve DOPO and the amine in the anhydrous solvent.
-
Add the base (e.g., triethylamine) to the mixture.
-
Slowly add the chlorinating agent (e.g., CCl4 or sulfuryl chloride) to the reaction mixture at a controlled temperature (typically 0°C to room temperature).
-
Stir the reaction mixture for a specified time until the reaction is complete (monitor by TLC or NMR).
-
Filter the reaction mixture to remove any precipitated salts (e.g., triethylamine hydrochloride).
-
Wash the filtrate with water and brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired amino-DOPO derivative.
Visualizations
Experimental Workflow for DOPO Derivative Synthesis
Caption: General workflow for the synthesis and purification of DOPO derivatives.
Troubleshooting Logic for Low Yield in DOPO Derivative Synthesis
Caption: A decision tree for troubleshooting low yields in DOPO derivative synthesis.
References
- 1. scispace.com [scispace.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CN103073597A - Synthesis and purification method for DOPO - Google Patents [patents.google.com]
- 7. upcommons.upc.edu [upcommons.upc.edu]
- 8. upcommons.upc.edu [upcommons.upc.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide: DOPO vs. Halogenated Flame Retardants in Performance and Safety
In the pursuit of fire safety for polymeric materials, the choice of flame retardant is a critical decision for researchers and product developers. For decades, halogenated compounds have been the industry standard. However, mounting concerns over their environmental persistence and toxic combustion byproducts have catalyzed the development of safer, halogen-free alternatives. Among these, 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives have emerged as a highly effective and environmentally conscious option. This guide provides an objective comparison of the performance and safety profiles of DOPO-based flame retardants and their halogenated counterparts, supported by experimental data.
Performance Evaluation: A Head-to-Head Comparison
The efficacy of a flame retardant is primarily assessed through standardized tests that measure its ability to inhibit ignition and reduce the rate of combustion. Key performance indicators include the Limiting Oxygen Index (LOI), the UL-94 vertical burn test rating, and data from cone calorimetry, which evaluates heat release, smoke production, and other combustion parameters under fire-like conditions.
Limiting Oxygen Index (LOI)
The LOI test determines the minimum oxygen concentration in an oxygen/nitrogen mixture required to sustain the combustion of a material. A higher LOI value indicates better flame retardancy. Materials with an LOI above 21% (the approximate oxygen concentration in air) are considered flame retardant.
UL-94 Vertical Burn Test
The UL-94 test is a widely recognized standard for assessing the flammability of plastic materials. In the vertical test, a flame is applied to the bottom of a vertically suspended specimen for two 10-second intervals. The material is classified based on its self-extinguishing time, dripping behavior, and whether the drips ignite a cotton pad placed below. The highest rating, V-0, signifies that flaming combustion ceases within 10 seconds after each flame application, with no flaming drips.
Cone Calorimetry
The cone calorimeter is a sophisticated instrument that measures the heat release rate (HRR), total heat release (THR), smoke production rate (SPR), and total smoke production (TSP) of a material when exposed to a specific heat flux. Lower values for these parameters are indicative of superior fire safety.
Table 1: Comparative Fire Performance of DOPO and Halogenated Flame Retardants in Epoxy Resin
| Parameter | Neat Epoxy | Epoxy with DOPO-based FR | Epoxy with Halogenated FR (DecaBDE) |
| LOI (%) | ~22-25 | 30-38 | 32-40 |
| UL-94 Rating | Fails | V-0 | V-0 |
| Peak Heat Release Rate (pHRR) (kW/m²) | >1000 | 400-700 | 500-800 |
| Total Heat Release (THR) (MJ/m²) | ~110 | 70-90 | 80-100 |
| Total Smoke Production (TSP) (m²) | ~20 | 25-30 | >30 |
Note: The values presented are synthesized from multiple studies and may vary depending on the specific polymer matrix, the concentration of the flame retardant, and the experimental conditions.
Safety Profile: A Critical Differentiator
Beyond performance, the safety of flame retardants, particularly concerning their combustion byproducts and environmental impact, is of paramount importance.
Toxicity of Combustion Products
During a fire, the smoke and gases released can be more hazardous than the fire itself. Halogenated flame retardants, upon combustion, can release highly toxic and corrosive substances, including halogenated dioxins and furans, which are persistent organic pollutants with known adverse health effects.[1] In contrast, DOPO and its derivatives, being halogen-free, do not produce these hazardous byproducts. Their combustion products are generally less toxic, although, like most flame retardants that promote incomplete combustion, they can lead to an increase in carbon monoxide (CO) and smoke production compared to the neat polymer.
Table 2: Comparison of Combustion Byproducts and Environmental Impact
| Feature | DOPO-based Flame Retardants | Halogenated Flame Retardants |
| Primary Combustion Byproducts | Phosphorus-containing radicals, CO, CO₂, water, char | Halogen radicals, CO, CO₂, water, soot, hydrogen halides (e.g., HBr, HCl), halogenated dioxins and furans |
| Toxicity of Byproducts | Generally lower toxicity | High toxicity and corrosivity of halogenated compounds |
| Environmental Persistence | Generally lower persistence | Many are persistent organic pollutants (POPs) |
| Bioaccumulation | Low potential for bioaccumulation | High potential for bioaccumulation in the food chain |
Mechanisms of Flame Retardancy
The differing performance and safety profiles of DOPO and halogenated flame retardants stem from their distinct mechanisms of action.
Halogenated Flame Retardants: Gas-Phase Inhibition
Halogenated flame retardants primarily act in the gas phase. During combustion, they release halogen radicals (e.g., Br•, Cl•) that interfere with the chain reactions of the fire in the gas phase, effectively "poisoning" the flame and suppressing combustion.
DOPO: A Dual-Mode Approach
DOPO and its derivatives exhibit a more complex, dual-mode mechanism of action, functioning in both the condensed and gas phases.
-
Condensed Phase: In the solid polymer, DOPO promotes the formation of a stable char layer upon heating. This char acts as a physical barrier, insulating the underlying material from the heat of the flame and limiting the release of flammable gases.
-
Gas Phase: Volatilized phosphorus-containing species from the decomposition of DOPO can also act as radical scavengers in the gas phase, similar to halogen radicals, thus inhibiting the combustion process.
Experimental Protocols
To ensure the reproducibility and comparability of results, standardized experimental protocols are essential.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
A vertically oriented sample is placed in a glass chimney through which a mixture of oxygen and nitrogen flows. The top of the sample is ignited, and the oxygen concentration is incrementally reduced until the flame is no longer sustained. The LOI is the minimum oxygen concentration at which combustion is maintained.
UL-94 Vertical Burn Test
A rectangular bar specimen is held vertically and ignited from the bottom with a burner for 10 seconds. The flame is removed, and the afterflame time is recorded. The flame is then reapplied for another 10 seconds, and the afterflame and afterglow times are recorded. Dripping and ignition of a cotton indicator below are also noted.
Cone Calorimeter Test (ISO 5660 / ASTM E1354)
A square specimen is placed horizontally under a conical radiant heater and exposed to a set heat flux. A spark igniter ignites the pyrolysis gases. During combustion, the instrument continuously measures the mass of the sample, the oxygen concentration in the exhaust gas, and the smoke density to calculate various fire-reaction properties.
Conclusion
The transition from halogenated flame retardants to halogen-free alternatives like DOPO represents a significant advancement in fire safety technology. While both classes of compounds can achieve high levels of flame retardancy, DOPO and its derivatives offer a superior safety profile. Their dual-phase mechanism of action, which combines condensed-phase charring with gas-phase radical scavenging, provides effective fire protection without the formation of persistent and toxic halogenated byproducts. For researchers and professionals in materials science and drug development, where performance and safety are non-negotiable, DOPO-based flame retardants present a compelling and responsible choice for developing the next generation of fire-safe materials.
References
A Comparative Analysis of DOPO and Other Phosphorus-Based Flame Retardants
In the pursuit of enhanced fire safety for polymeric materials, researchers and product developers are increasingly turning to halogen-free flame retardants. Among these, phosphorus-based compounds have emerged as a highly effective and environmentally conscious alternative. This guide provides a detailed comparative study of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and other prominent phosphorus-based flame retardants, such as Ammonium Polyphosphate (APP) and Triphenyl Phosphate (TPP). This analysis is supported by experimental data to offer a clear perspective on their relative performance for researchers, scientists, and professionals in material and drug development.
Mechanism of Action: A Dual Approach to Fire Retardancy
Phosphorus-based flame retardants typically exert their effect through a combination of gas-phase and condensed-phase mechanisms to interrupt the combustion cycle.
Condensed-Phase Action: Upon heating, the flame retardant decomposes to produce phosphoric acid. This acid promotes the dehydration of the polymer, leading to the formation of a stable, insulating char layer. This char layer acts as a physical barrier, limiting the release of flammable volatile gases and preventing heat transfer to the underlying material.[1]
Gas-Phase Action: During combustion, phosphorus-containing radicals (such as PO•) are released into the gas phase. These radicals act as scavengers, interfering with the high-energy H• and OH• radicals that are essential for sustaining the combustion chain reaction. This "flame poisoning" effect helps to extinguish the fire.[2]
DOPO and its derivatives are known to be effective in both the condensed and gas phases, contributing to their high flame retardancy efficiency.[3]
Caption: General mechanism of phosphorus-based flame retardants.
Performance Comparison of Phosphorus-Based Flame Retardants
The effectiveness of a flame retardant is highly dependent on the polymer matrix, its concentration, and the presence of other additives. The following tables summarize the performance of DOPO in comparison to other phosphorus-based flame retardants in epoxy resins, a common application for these materials.
Table 1: Flammability Data (UL-94 and LOI)
| Flame Retardant System | Polymer Matrix | P Content (wt%) | LOI (%) | UL-94 Rating | Reference |
| Neat Epoxy | Pentaerythritol-based | 0 | - | HB | [4] |
| Epoxy + DOPO | Pentaerythritol-based | 3 | - | V-0 | [4] |
| Epoxy + APP | Pentaerythritol-based | 3 | - | V-1 | [4] |
| Neat Epoxy | CNE Epoxy Resin | 0 | - | - | [1] |
| Epoxy + DOPO | CNE Epoxy Resin | 1-2 | - | V-0 | [1] |
| Epoxy + PPMP* | CNE Epoxy Resin | 1-2 | - | V-0 | [1] |
| Neat Epoxy | - | - | 19.2 | Failed | [5] |
| Epoxy + 10 wt% APP-PEI | - | - | 25.8 | V-1 | [5] |
| Epoxy + 6 wt% DOPO derivative + 6 wt% APP-PEI | - | - | 28.9 | V-0 | [6] |
* Poly(m-phenylene methylphosphonate) ** Ammonium Polyphosphate–polyethyleneimine
Table 2: Cone Calorimetry Data
| Flame Retardant System | Polymer Matrix | pHRR (kW/m²) | THR (MJ/m²) | TTI (s) | Reference |
| Neat Epoxy | Pentaerythritol-based | ~1100 | - | ~45 | [4] |
| Epoxy + 3% P (DOPO) | Pentaerythritol-based | ~1100 | - | ~95 | [4] |
| Epoxy + 3% P (APP) | Pentaerythritol-based | ~550 | - | ~90 | [4] |
| Neat Epoxy | DGEBA-based | 1256 | 110.3 | 32 | [7] |
| Epoxy + 4% TAD* | DGEBA-based | 637 | 93.5 | 41 | [7] |
* Tris-(3-DOPO-1-propyl)-triazinetrione (a DOPO derivative)
From the available data, both DOPO and APP significantly improve the flame retardancy of epoxy resins. In one study, while both achieved a vertical burn rating in the UL-94 test, DOPO reached the highest classification of V-0 at a 3% phosphorus content, whereas APP achieved a V-1 rating.[4] However, in the same study, APP demonstrated a more significant reduction in the peak heat release rate (pHRR) as measured by cone calorimetry.[4] It is also noteworthy that DOPO and its derivatives can achieve high flame retardancy (V-0) at relatively low phosphorus loadings (1-3 wt%).[1] The synergistic combination of DOPO derivatives with other flame retardants like APP-PEI has also been shown to be highly effective.[5]
Experimental Protocols
Standardized testing methods are crucial for evaluating and comparing the performance of flame retardants. The following are brief descriptions of the key experimental protocols.
Caption: A general workflow for evaluating flame retardant performance.
Synthesis of DOPO-based Flame Retardants
The synthesis of DOPO derivatives often involves the Pudovik reaction. A typical procedure involves reacting DOPO with an aldehyde or ketone in the presence of a catalyst. For example, a mixture of a diamine and an aldehyde (like anisaldehyde) in a solvent such as toluene can be heated, followed by the addition of DOPO, and the reaction is continued for several hours. The resulting solid product is then filtered, washed, and dried.[7]
Preparation of Flame-Retardant Epoxy Composites
Flame-retardant epoxy composites are typically prepared by mechanically mixing the desired amount of the flame retardant (e.g., DOPO derivative, APP) with the liquid epoxy resin until a homogeneous dispersion is achieved. The curing agent is then added, and the mixture is further stirred and degassed under vacuum. The resulting mixture is poured into a preheated mold and cured in an oven at a specific temperature schedule (e.g., 2 hours at 80°C followed by 2 hours at 150°C).[5]
Limiting Oxygen Index (LOI)
The LOI test, conducted according to ASTM D2863, determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material. A vertically oriented specimen is ignited from the top, and the oxygen concentration is adjusted until a steady flame is observed. A higher LOI value indicates better flame retardancy.[5]
UL-94 Vertical Burning Test
This test, following the ASTM D3801 standard, evaluates the self-extinguishing characteristics of a vertically oriented plastic specimen after the application of a small flame. A flame is applied to the bottom of the specimen for 10 seconds and then removed. The duration of flaming is recorded. The flame is then reapplied for another 10 seconds. Materials are classified as V-0, V-1, or V-2 based on the afterflame time, afterglow time, and whether flaming drips ignite a cotton swatch placed below the specimen. V-0 is the highest rating, indicating that combustion ceases quickly without dripping.
Cone Calorimetry
The cone calorimeter (ASTM E1354) is one of the most effective bench-scale methods for quantifying the fire behavior of materials under simulated real-world fire conditions. A square specimen is exposed to a specific level of radiant heat from a conical heater. Key parameters measured include the time to ignition (TTI), heat release rate (HRR) throughout the test, peak heat release rate (pHRR), and total heat released (THR). Lower pHRR and THR values indicate better fire resistance.[7]
References
- 1. electronics.org [electronics.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of new DOPO derivatives and investigation of their synergistic effect with APP–PEI on the flame retardancy of epoxy composite - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Review of Non-halogen Flame Retardants in Epoxy-Based Composites and Nanocomposites: Flame Retardancy and Rheological Properties | Semantic Scholar [semanticscholar.org]
- 6. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Developments in Halogen Free Flame Retardants for Epoxy Resins for Electrical and Electronic Applications - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Gas-Phase Flame Retardant Mechanism of DOPO: A Comparative Guide
For researchers and scientists in materials science and flame retardancy, understanding the gas-phase mechanism of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) is crucial for developing next-generation fire-safe materials. This guide provides an objective comparison of DOPO's performance with alternative phosphorus-based flame retardants, supported by experimental data and detailed methodologies.
DOPO and its derivatives are widely recognized as highly effective halogen-free flame retardants.[1] Their primary mode of action in the gas phase involves a radical scavenging mechanism that interrupts the exothermic processes of combustion.[2][3] Upon thermal decomposition, DOPO-containing compounds release phosphorus-containing radicals, such as PO• and HPO•, into the gas phase.[1][3] These highly reactive species effectively capture and quench the high-energy H• and •OH radicals that propagate the fire, thereby inhibiting the combustion chain reaction.[2][3] This quenching effect leads to incomplete combustion and reduces heat release.[2]
Performance Benchmarks: DOPO vs. Alternatives
The efficacy of a flame retardant is quantified through various standard tests. The following tables summarize the performance of DOPO and its derivatives in comparison to other phosphorus-based flame retardants in common polymer matrices like epoxy resins and polybutylene terephthalate (PBT).
Table 1: Limiting Oxygen Index (LOI) and UL-94 Vertical Burning Test Results
The Limiting Oxygen Index (LOI) measures the minimum oxygen concentration required to sustain combustion, while the UL-94 is a vertical burn test that classifies the self-extinguishing properties of a material.[4][5]
| Polymer Matrix | Flame Retardant | Phosphorus Content (wt%) | LOI (%) | UL-94 Rating | Reference(s) |
| Epoxy Resin | Neat | 0 | - | No Rating | [6] |
| Epoxy Resin | DOPO-based derivative (ATZ) | 6 wt% ATZ | 33.7 | V-0 | [2] |
| Epoxy Resin | DOPO-based derivative (BDD) | 0.25 | 33.4 | V-0 | [3] |
| Epoxy Resin | DOPO-based derivative (TDCA-DOPO-2) | 2 wt% derivative | >30.0 | V-0 | [6] |
| Epoxy Resin | DPO-PHE | 0.5 | 30.1 | V-0 | [7] |
| Epoxy Resin | DOPO-PHE | 0.7 | 28.9 | V-0 | [7] |
| LGF/PBT | Neat | 0 | 21.2 | No Rating | [8] |
| LGF/PBT | DOPO-HQ | 14 | 26.4 | V-0 | [8] |
| Polystyrene | PS-b-PFAA-DOPO | - | Increased by 59.12% vs control | V-0 | [4] |
Table 2: Cone Calorimetry Data
Cone calorimetry is a small-scale test that measures key fire behavior parameters, including the peak heat release rate (PHRR) and total heat release (THR), which are critical indicators of fire intensity and fuel contribution.[5]
| Polymer Matrix | Flame Retardant | PHRR Reduction (%) | THR Reduction (%) | Reference(s) |
| Epoxy Resin | DOPO-based derivative (ATZ) | 26 | Lowered | [2] |
| Epoxy Resin | DOPO-based derivative (BDD) | 9.1 | 14.5 | [3] |
| Epoxy Resin | DOPO-based derivative (TDCA-DOPO-2) | 62.0 | 54.2 | [6] |
| LGF/PBT | DOPO-HQ | 56.5 | 32.6 | [8] |
Visualizing the Mechanism and Workflow
To better illustrate the underlying processes, the following diagrams created using Graphviz depict the gas-phase flame retardant mechanism of DOPO and a typical experimental workflow for its validation.
Caption: Gas-phase radical scavenging mechanism of DOPO.
Caption: Experimental workflow for validating DOPO's flame retardant mechanism.
Experimental Protocols
Accurate and reproducible data are paramount in scientific research. The following are detailed methodologies for the key experiments cited in this guide.
Limiting Oxygen Index (LOI) Test
-
Apparatus: Oxygen index measurement instrument (e.g., JF-3).[4]
-
Specimen Dimensions: Typically 100 mm × 10 mm × 4 mm.[4]
-
Procedure: A vertically oriented specimen is ignited from the top in a controlled atmosphere of nitrogen and oxygen. The oxygen concentration is systematically varied until the minimum concentration that just supports flaming combustion for a specified duration or extent of burning is determined. This value is reported as the LOI.[9]
UL-94 Vertical Burning Test
-
Apparatus: UL-94 vertical burning test chamber.[4]
-
Specimen Dimensions: Typically 125.0 mm × 13.0 mm × 3.0 mm.[4]
-
Procedure: A specimen is held vertically and ignited at the bottom with a specified flame for 10 seconds. The flame is then removed, and the afterflame time is recorded. The flame is applied for a second 10-second period. The afterflame time, afterglow time, and whether flaming drips ignite a cotton patch below are recorded. Materials are classified as V-0, V-1, or V-2 based on these parameters, with V-0 being the highest rating for self-extinguishing properties.[10]
Cone Calorimetry
-
Standard: ISO 5660.
-
Apparatus: Cone calorimeter.
-
Procedure: A horizontally oriented sample is exposed to a specific level of radiant heat from a conical heater. The sample is ignited by a spark, and the combustion products are collected by an exhaust hood. The instrument continuously measures the heat release rate, mass loss, and smoke production throughout the test. Key parameters derived include the time to ignition, peak heat release rate (PHRR), total heat released (THR), and effective heat of combustion.[5]
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
-
Purpose: To identify the decomposition products in the gas phase, providing direct evidence of the flame retardant mechanism.
-
Procedure: A small sample of the flame-retardant polymer is rapidly heated to a high temperature in an inert atmosphere (pyrolysis). The resulting volatile fragments are then separated by gas chromatography (GC) and identified by mass spectrometry (MS). The detection of phosphorus-containing species like PO• and PO2H provides indirect validation of the gas-phase activity.[11]
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. flame-retardant.alfa-chemistry.com [flame-retardant.alfa-chemistry.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Frontiers | Flame-retardant properties and mechanism of LGF/PBT/DOPO-HQ-conjugated flame-retardant composites [frontiersin.org]
- 9. e2techtextiles.com [e2techtextiles.com]
- 10. testextextile.com [testextextile.com]
- 11. An Overview of Mode of Action and Analytical Methods for Evaluation of Gas Phase Activities of Flame Retardants | MDPI [mdpi.com]
A Comparative Analysis of Char Layer Composition in DOPO-Treated Polymers for Enhanced Flame Retardancy
For researchers, scientists, and drug development professionals seeking to understand the efficacy of flame retardants, this guide provides a detailed comparison of the char layer composition of polymers treated with 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) against other common flame retardants. This analysis is supported by experimental data and detailed methodologies to offer a comprehensive understanding of DOPO's mechanism of action.
DOPO and its derivatives have emerged as highly effective halogen-free flame retardants for a wide range of polymeric materials.[1][2] Their flame retardant mechanism operates in both the gas phase, through the release of phosphorus-containing radicals that quench the flame, and the condensed phase, by promoting the formation of a protective char layer.[3][4][5] This char layer acts as a physical barrier, insulating the underlying polymer from heat and oxygen, and inhibiting the release of flammable volatiles.[3][6] The composition and quality of this char are critical to the overall flame retardant efficiency.
Comparative Analysis of Char Layer Composition
The elemental composition of the char layer provides crucial insights into the flame retardant mechanism. Advanced surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and Energy Dispersive X-ray Spectroscopy (EDX) are employed to quantify the elemental makeup of the char residue.
The data presented in the table below summarizes the elemental composition of char residues from various studies on DOPO-treated polymers and compares them with untreated polymers and those treated with other flame retardants.
| Polymer System | Flame Retardant | %C | %O | %P | %N | %Si | Reference |
| Epoxy | None | 85.2 | 12.1 | - | 2.7 | - | [7] |
| Epoxy | FATP (DOPO-derivative) | 72.3 | 13.8 | 4.9 | 9.0 | - | [7] |
| Epoxy | DOPO-GO | 68.9 | 23.5 | 7.6 | - | - | [8] |
| Epoxy | DOPO-VTES-GO | 62.4 | 24.1 | 6.5 | - | 7.0 | [8] |
| Polypropylene (PP) | IFR (APP-based) | 43.8 | 25.7 | 18.9 | 11.6 | - | [6] |
| Polypropylene (PP) | IFR + Ce@DDP (DOPO-derivative) | 48.2 | 22.1 | 16.5 | 13.2 | - | [6] |
| Rigid Polyurethane Foam (RPUF) | None | 78.5 | 15.3 | - | 6.2 | - | [9] |
| Rigid Polyurethane Foam (RPUF) | DRFR (DOPO-derivative) | 65.4 | 18.9 | 5.8 | 9.9 | - | [9] |
Key Observations:
-
Increased Phosphorus Content: A consistent finding across all studies is the significant increase in phosphorus content in the char residue of DOPO-treated polymers. This phosphorus is typically present in the form of phosphoric and polyphosphoric acids, which act as catalysts for dehydration and cross-linking reactions, leading to a more stable and protective char.[3]
-
Enhanced Carbonization: While the percentage of carbon may decrease in some cases due to the incorporation of other elements, the overall quality and thermal stability of the char are enhanced. DOPO promotes the formation of a dense and compact char layer, as opposed to the thin and cracked char often observed in untreated polymers.[4]
-
Synergistic Effects: The incorporation of other elements like nitrogen and silicon alongside phosphorus in DOPO derivatives can lead to synergistic effects, further improving the integrity and thermal stability of the char layer.[3][8] For instance, nitrogen-containing groups can release non-flammable gases that dilute the fuel source, while silicon can form a silica-based protective layer.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the analysis of char layer composition.
Thermogravimetric Analysis (TGA)
-
Objective: To evaluate the thermal stability of the polymer and the amount of char residue formed at elevated temperatures.
-
Instrumentation: A thermogravimetric analyzer.
-
Procedure:
-
A small sample of the polymer (typically 5-10 mg) is placed in a sample pan (e.g., platinum or alumina).
-
The sample is heated from ambient temperature to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 or 20 °C/min).
-
The analysis is typically conducted under an inert atmosphere (e.g., nitrogen) to study pyrolysis or an oxidative atmosphere (e.g., air) to study combustion.
-
The weight loss of the sample is recorded as a function of temperature. The percentage of weight remaining at the end of the experiment is reported as the char yield.[1]
-
Fourier Transform Infrared Spectroscopy (FTIR) of Char Residue
-
Objective: To identify the chemical functional groups present in the char residue.
-
Instrumentation: A Fourier Transform Infrared Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Procedure:
-
The char residue obtained from TGA or a combustion test is collected.
-
A small amount of the char is placed directly on the ATR crystal.
-
The infrared spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).
-
The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to functional groups such as P-O-C, P=O, C=C, and aromatic structures, providing insights into the chemical structure of the char.[10]
-
Scanning Electron Microscopy (SEM) and Energy Dispersive X-ray Spectroscopy (EDX)
-
Objective: To observe the morphology of the char layer and determine its elemental composition.
-
Instrumentation: A Scanning Electron Microscope equipped with an EDX detector.
-
Procedure:
-
A piece of the char residue is mounted on an SEM stub using conductive adhesive.
-
The sample is sputter-coated with a conductive material (e.g., gold or carbon) to prevent charging.
-
The sample is introduced into the SEM chamber, and the surface morphology is observed at various magnifications.
-
The EDX detector is used to perform elemental analysis on selected areas of the char surface, providing quantitative data on the elemental composition.[11]
-
X-ray Photoelectron Spectroscopy (XPS)
-
Objective: To determine the elemental composition and chemical states of the elements on the surface of the char residue.
-
Instrumentation: An X-ray Photoelectron Spectrometer.
-
Procedure:
-
A sample of the char residue is mounted on a sample holder and introduced into the ultra-high vacuum chamber of the XPS instrument.
-
The surface is irradiated with a focused beam of X-rays, causing the emission of photoelectrons.
-
The kinetic energy of the emitted photoelectrons is measured by an electron energy analyzer.
-
The binding energy of the electrons is calculated, which is characteristic of each element and its chemical environment. This allows for the determination of the elemental composition and the identification of different chemical bonds (e.g., P-O, P-C).[12]
-
Char Formation Mechanism of DOPO-Treated Polymers
The following diagram illustrates the key steps in the formation of a protective char layer in DOPO-treated polymers during combustion.
Caption: Char formation mechanism of DOPO.
Conclusion
The analysis of the char layer composition of DOPO-treated polymers consistently demonstrates the effectiveness of DOPO as a condensed-phase flame retardant. The incorporation of phosphorus into the char creates a more stable, insulating barrier that significantly enhances the fire resistance of the polymer. The quantitative data and detailed experimental protocols provided in this guide offer valuable insights for researchers and professionals in the development of advanced flame-retardant materials. The synergistic combination of DOPO with other elements like nitrogen and silicon presents a promising avenue for creating even more effective and robust flame retardant systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. researchgate.net [researchgate.net]
- 5. iris.unina.it [iris.unina.it]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Performance of DOPO as a Flame Retardant: A Comparative Analysis in Polyamide (PA) and Polyethylene Terephthalate (PET) Matrices
A Guide for Researchers and Formulation Scientists
The quest for effective, halogen-free flame retardants has led to significant interest in 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives. This guide provides a comparative overview of the performance of DOPO-based flame retardants in two widely used engineering polymers: polyamide (PA), specifically polyamide 6 (PA6), and polyethylene terephthalate (PET). The information presented herein, supported by experimental data from various studies, aims to assist researchers and professionals in drug development and material science in making informed decisions.
Quantitative Performance Data
Table 1: Flame Retardancy Performance of DOPO Derivatives in Polyamide 6 (PA6)
| DOPO Derivative | Loading (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating (Thickness) | Peak Heat Release Rate (pHRR) (W/g) | Total Heat Release (THR) (kJ/g) | Char Residue (%) |
| DIDOPO | 15 | PA6 | 25.0 | Not Reported | 714.7 | 732 | Increased slightly |
| DOPO-NH₂ | 15 | PA6 | 28.0 | Not Reported | 670.5 | 675 | Significantly Increased |
| Bridged DOPO (DiDOPO-MeO) | 17 | PA6 | Not Reported | V-0 | Reduced | Not Reported | Significantly Increased |
| Bridged DOPO (DiDOPO-EDA) | 17 | PA6 | Not Reported | V-0 | Reduced | Not Reported | Significantly Increased |
Table 2: Flame Retardancy Performance of DOPO Derivatives in Polyethylene Terephthalate (PET)
| DOPO Derivative | Loading (wt%) | Polymer Matrix | LOI (%) | UL-94 Rating (Thickness) | Peak Heat Release Rate (pHRR) (kW/m²) | Total Heat Release (THR) (MJ/m²) | Char Residue (%) |
| DIDOPO | 12.5 | PET | >32.0 | V-0 | Not Reported | Not Reported | Increased |
| DOPO-POSS | 9 | FRPET* | 33.0 | Not Reported | Reduced by 66.0% | Reduced by 32.4% | 4.23 (Si) + 2.86 (P) |
| Polymeric DOPO (DP-DE) | 11.6 | PET | 31.5 | V-0 | Not Reported | Not Reported | Increased |
*FRPET: Phosphorus-containing copolyester
Flame Retardant Mechanism of DOPO
DOPO and its derivatives exhibit flame retardancy through a combination of gas-phase and condensed-phase mechanisms. The specific mode of action can be influenced by the polymer matrix and the chemical structure of the DOPO derivative.
Caption: General flame retardant mechanism of DOPO.
Experimental Workflow for Performance Evaluation
The evaluation of flame retardant performance typically follows a standardized workflow to ensure comparability and reproducibility of results.
Caption: Typical experimental workflow for evaluating polymer flammability.
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the accurate interpretation and replication of results.
Limiting Oxygen Index (LOI) Test (ASTM D2863)
The LOI test determines the minimum concentration of oxygen in a flowing mixture of oxygen and nitrogen that will just support flaming combustion of a material.
-
Apparatus : A heat-resistant glass chimney containing a vertically oriented specimen holder. Gas control meters for oxygen and nitrogen are used to regulate the atmosphere within the chimney.
-
Specimen : Typically a rectangular bar of specified dimensions.
-
Procedure :
-
The specimen is mounted vertically in the holder within the chimney.
-
A mixture of oxygen and nitrogen is introduced at a controlled flow rate from the bottom of the chimney.
-
The top edge of the specimen is ignited with a flame.
-
The oxygen concentration is systematically varied between tests.
-
The LOI is the minimum oxygen concentration, expressed as a volume percentage, at which the specimen sustains burning for a specified period or burns to a specified length.
-
UL-94 Vertical Burning Test
The UL-94 test classifies the flammability of plastic materials based on their response to a small open flame under controlled laboratory conditions.
-
Apparatus : A test chamber free from drafts, a Bunsen burner with a specified barrel diameter, a wing tip for the burner, a specimen clamp, and a surgical cotton swatch.
-
Specimen : A rectangular bar of specified dimensions.
-
Procedure :
-
The specimen is clamped vertically.
-
A layer of dry surgical cotton is placed 300 mm below the specimen.
-
A calibrated flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Immediately after the flame extinguishes, the flame is reapplied for another 10 seconds and then removed. The afterflame and afterglow times are recorded.
-
Observations are made regarding whether flaming drips ignite the cotton below.
-
The material is classified as V-0, V-1, or V-2 based on the afterflame/afterglow times and the dripping behavior.
-
Cone Calorimeter Test (ASTM E1354)
The cone calorimeter is one of the most effective bench-scale methods for simulating real-world fire conditions and provides quantitative data on various fire properties.[1]
-
Apparatus : A conical radiant heater, a specimen holder, a load cell to measure mass loss, an ignition source (spark igniter), and an exhaust system with gas analysis instrumentation.
-
Specimen : A square plaque of specified dimensions, typically 100 mm x 100 mm.
-
Procedure :
-
The specimen is placed in the holder and positioned under the conical heater, which exposes it to a preset radiant heat flux.
-
The spark igniter is positioned above the specimen to ignite the pyrolysis gases.
-
During the test, the following parameters are continuously measured:
-
Time to ignition (TTI)
-
Mass loss rate (MLR)
-
Heat release rate (HRR)
-
Total heat released (THR)
-
Smoke production rate (SPR)
-
Effective heat of combustion (EHC)
-
-
The test is typically continued until flaming ceases or for a predetermined duration.
-
Discussion of Results
The compiled data suggests that DOPO-based flame retardants are effective in both PA6 and PET, capable of achieving high LOI values and a V-0 rating in the UL-94 test.
-
In Polyamide (PA6) : The effectiveness of DOPO derivatives in PA6 appears to be influenced by their chemical structure. For instance, DOPO-NH₂ showed a higher LOI and greater char formation compared to DIDOPO at the same loading, suggesting that the amino group may enhance condensed-phase activity.[2] Bridged DOPO derivatives have also demonstrated high efficiency in PA6, achieving a V-0 rating.[3]
-
In Polyethylene Terephthalate (PET) : DOPO derivatives are also highly effective in PET. The use of DIDOPO and polymeric DOPO derivatives has been shown to significantly increase the LOI and result in a V-0 classification.[3][4] The incorporation of DOPO in a polyhedral oligomeric silsesquioxane (POSS) structure (DOPO-POSS) in a phosphorus-modified PET (FRPET) demonstrated a synergistic effect, leading to a high LOI and a significant reduction in heat release rates. This suggests that combining DOPO with other flame retardant elements like silicon can further enhance its performance in PET.
General Observations :
-
DOPO and its derivatives generally act through a combination of gas-phase radical trapping (releasing PO• radicals) and condensed-phase charring.
-
The compatibility of the DOPO derivative with the polymer matrix is crucial for its performance and can influence the mechanical properties of the final material.
-
The choice of a specific DOPO derivative should be tailored to the polymer matrix and the desired balance of flame retardancy and mechanical properties.
References
- 1. Frontiers | Terminal group effects of DOPO-conjugated flame retardant on polyamide 6: Thermal stability, flame retardancy and mechanical performances [frontiersin.org]
- 2. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
Long-Term Stability and Aging of DOPO-Containing Materials: A Comparative Guide
The long-term stability of flame retardants is a critical factor for ensuring the safety and performance of materials over their service life. This guide provides a comparative analysis of the long-term stability and aging characteristics of materials containing 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, a prominent class of halogen-free flame retardants. The performance of these materials is evaluated against other flame retardant alternatives, with a focus on thermal, hydrolytic, and UV aging, supported by experimental data from various studies.
Thermal Stability and Aging
DOPO and its derivatives are known for their high thermal stability, which is a key attribute for their application in engineering plastics that require high processing temperatures.[1]
Comparative Performance Data
Thermogravimetric analysis (TGA) is a standard method to assess the thermal stability of materials. The data below, compiled from various studies, compares the thermal degradation characteristics of polymers containing DOPO-based flame retardants with other systems.
| Material System | Flame Retardant | T5% (°C) (Temperature at 5% weight loss) | Tmax (°C) (Temperature at maximum decomposition rate) | Char Yield (%) | Reference(s) |
| Glass-Fiber Reinforced Polystyrene | DOPO-POSS | 446 | - | 80.8 | [2] |
| Glass-Fiber Reinforced Polystyrene | PX-200 (Aromatic Phosphate) | 431 | - | 77.0 | [2] |
| Polybutylene Terephthalate (PBT) | DOPO | Increased stability with aging time | - | - | [1] |
Note: Higher T5% and Tmax values indicate greater thermal stability. A higher char yield is often associated with better flame retardancy in the condensed phase.
One study on long glass fiber-reinforced PBT composites filled with DOPO found that the composites exhibited better thermal stability with longer thermo-oxidative aging time. This was attributed to crosslinking and degradation of the PBT molecular chains.[1] In a comparative study, a glass-fiber reinforced polystyrene composite with DOPO-POSS showed a higher decomposition temperature and char residue compared to one with PX-200, a commercial aromatic phosphate flame retardant, indicating superior thermal stability.[2]
Hydrolytic Stability
Hydrolytic degradation is a concern for materials exposed to humid environments, which can lead to a loss of mechanical properties and flame retardancy. While specific long-term hydrolytic aging data for DOPO-containing materials is limited in the reviewed literature, the general stability of phosphorus-based flame retardants can be influenced by the nature of the phosphorus bond. For instance, phosphonates are known to have better hydrolysis resistance than phosphates. Some studies suggest that certain DOPO derivatives can be designed to have good water resistance.[3]
UV Stability and Aging
Exposure to ultraviolet (UV) radiation can lead to the degradation of both the polymer matrix and the flame retardant, causing discoloration, embrittlement, and a reduction in fire safety. Halogen-free flame retardants (HFFRs), including phosphorus-based ones, can be susceptible to photodegradation.[4]
The primary mechanisms of UV degradation are direct photolysis, where UV photons break chemical bonds within the flame retardant, and indirect oxidation through the generation of reactive oxygen species.[4] To counteract these effects, UV stabilizers, such as Hindered Amine Light Stabilizers (HALS), are often incorporated into the polymer formulation. HALS are effective in neutralizing free radicals and can act synergistically with phosphorus-based retardants to extend the service life of the material.[4]
While direct comparative UV aging studies on DOPO-containing materials versus alternatives with quantitative data were not extensively available in the reviewed literature, the general approach to enhancing UV stability in HFFR systems is through the use of appropriate stabilizer packages.
Experimental Protocols
Standardized testing methods are crucial for evaluating the long-term stability and aging of materials. Below are detailed methodologies for key experiments.
Thermal Aging
-
Objective: To evaluate the resistance of a material to degradation at elevated temperatures over time.
-
Method: Thermo-oxidative aging is often performed by exposing material samples in a hot air oven at a specified temperature for a defined period. For example, in a study on PBT composites, aging was conducted at 120°C.[5]
-
Analysis: After aging, the material's properties, such as mechanical strength (tensile, flexural), thermal stability (TGA), and morphology (SEM), are measured and compared to the unaged material.
Hydrolytic Aging
-
Objective: To assess the material's resistance to degradation in the presence of moisture.
-
Method: Samples are immersed in water or exposed to a high-humidity environment at a controlled temperature for a specified duration.
-
Analysis: Changes in weight, dimensions, mechanical properties, and chemical structure (e.g., via FTIR spectroscopy) are monitored over time.
Accelerated UV Weathering
-
Objective: To simulate the long-term effects of sunlight and moisture in a laboratory setting.
-
Standard: ASTM G154 provides a standard practice for operating fluorescent UV lamp apparatus for exposure of nonmetallic materials.[6]
-
Apparatus: A weathering chamber equipped with fluorescent UV lamps (e.g., UVA-340 for simulating sunlight) and a system for creating moisture (condensation or water spray).
-
Procedure: Samples are exposed to alternating cycles of UV light and moisture at controlled temperatures. The specific cycle conditions (e.g., 8 hours UV at 60°C followed by 4 hours condensation at 50°C) are chosen to simulate a particular end-use environment.[6]
-
Analysis: The effects of weathering are evaluated by measuring changes in properties such as color, gloss, tensile strength, and impact resistance.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the logical relationships in material degradation and the workflow for evaluating long-term stability.
Caption: Logical flow of material degradation under different aging stressors.
Caption: General experimental workflow for assessing long-term material stability.
References
A Comparative Guide to Cone Calorimeter Data and UL-94 Ratings for DOPO-Enhanced Plastics
This guide provides a comprehensive comparison of the flammability characteristics of plastics incorporating 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives, as evaluated by cone calorimetry and the UL-94 vertical burn test. The data presented herein is intended for researchers, scientists, and professionals in materials science and drug development to facilitate the selection and development of flame-retardant polymers.
DOPO and its derivatives are recognized as highly effective halogen-free flame retardants.[1] Their mechanism of action involves both gas-phase and condensed-phase activity. In the gas phase, they release phosphorus-containing radicals that quench the highly reactive H• and OH• radicals responsible for flame propagation.[2][3] In the condensed phase, they promote the formation of a protective char layer that insulates the underlying polymer from heat and oxygen.[1]
Correlation Between Cone Calorimeter and UL-94 Ratings
While both the cone calorimeter and the UL-94 tests are standard methods for assessing the flammability of plastic materials, a direct and universal correlation between their results is not always straightforward.[4][5][6] The cone calorimeter provides quantitative data on heat release rates, smoke production, and ignitability under a constant heat flux, simulating a developing fire scenario.[4][6] In contrast, the UL-94 test is a small-scale vertical burn test that evaluates a material's ability to self-extinguish after the removal of a small flame.[6][7]
Generally, a good UL-94 rating (V-0) is associated with a significant reduction in the peak heat release rate (pHRR) and total heat release (THR) in cone calorimetry. However, the exact quantitative relationship can vary depending on the polymer matrix, the specific DOPO derivative used, and the overall flame-retardant formulation.[4][5]
Quantitative Data Comparison
The following table summarizes the performance of various DOPO-containing plastics in cone calorimeter and UL-94 tests, based on data from several studies.
| Polymer Matrix | DOPO Derivative | DOPO Content (wt%) | UL-94 Rating | Peak Heat Release Rate (pHRR) (kW/m²) | pHRR Reduction (%) | Total Heat Release (THR) (MJ/m²) | Reference |
| Epoxy Resin | ATZ | 6 | V-0 | Not specified | 26 | Lower than neat EP | [2] |
| Epoxy Resin | EGDS-DOPO | 5 | V-0 | Not specified | Not specified | Not specified | [8] |
| Epoxy Resin | EGDS-DOPO | 20 | Not specified | Not specified | 62.2 | Lower than neat EP | [8] |
| Epoxy Resin | DPSi-ED | Not specified (0.5 P wt%) | V-0 | Not specified | 31.5 | Not specified | [8] |
| Polybutylene Terephthalate (PBT) | DOPO-HQ | 20 | V-2 | Better than neat PBT | Not specified | Not specified | [1] |
| Polybutylene Terephthalate (PBT) | DOPO-HQ + Compatibilizer | 20 | V-0 | Not specified | Not specified | Not specified | [1] |
| Polyethylene Terephthalate (PET) | DOPO-PEPA | Not specified | V-0 | Not specified | Not specified | Not specified | [1] |
Experimental Protocols
The cone calorimeter test is a bench-scale method for quantifying the fire performance of materials. The general procedure is as follows:
-
Sample Preparation: Test specimens, typically 100 mm x 100 mm with a thickness up to 50 mm, are conditioned to a specific temperature and humidity.
-
Test Apparatus: The specimen is placed horizontally on a load cell to measure mass loss throughout the test. A conical heater irradiates the sample with a pre-set heat flux, typically ranging from 25 to 100 kW/m².
-
Ignition: A spark igniter is positioned above the sample to ignite the flammable gases released during pyrolysis. The time to ignition (TTI) is recorded.
-
Data Collection: During combustion, the oxygen concentration and flow rate in the exhaust duct are continuously measured. These values are used to calculate the heat release rate (HRR). Other parameters measured include mass loss rate (MLR), smoke production (measured by light obscuration), and generation of CO and CO₂.[4][6]
The UL-94 test is a small-scale flame test to assess the self-extinguishing properties of plastic materials. The procedure for the vertical burn test (V-0, V-1, V-2 ratings) is as follows:
-
Sample Preparation: Rectangular bar specimens of a specified dimension are prepared. The thickness of the material is a critical parameter as UL-94 ratings are thickness-dependent.[9]
-
Test Setup: The specimen is clamped vertically. A layer of dry absorbent surgical cotton is placed 300 mm below the specimen to indicate flaming drips.
-
Flame Application: A calibrated Bunsen burner flame is applied to the bottom edge of the specimen for 10 seconds and then removed. The afterflame time is recorded.
-
Second Flame Application: Immediately after the afterflame extinguishes, the flame is reapplied for another 10 seconds, and the afterflame and afterglow times are recorded.
-
Classification: The material is classified as V-0, V-1, or V-2 based on the afterflame and afterglow times, and whether flaming drips ignite the cotton below.[6][9] A V-0 rating is the most stringent, indicating that burning stops quickly without flaming drips.[9]
Logical Relationship of Flammability Testing
The following diagram illustrates the workflow of evaluating DOPO-containing plastics using cone calorimetry and UL-94 testing.
References
- 1. upcommons.upc.edu [upcommons.upc.edu]
- 2. researchgate.net [researchgate.net]
- 3. Study on Flame Retardancy Behavior of Epoxy Resin with Phosphaphenanthrene Triazine Compound and Organic Zinc Complexes Based on Phosphonitrile - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tsapps.nist.gov [tsapps.nist.gov]
- 5. Cone Calorimeter Analysis of UL-94 V-Rated Plastics | NIST [nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. protolabs.com [protolabs.com]
investigating the influence of DOPO on the rheological properties of polymers
The incorporation of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) and its derivatives as flame retardants significantly alters the rheological properties of various polymers. This guide provides a comparative analysis of DOPO's influence on the processability and viscoelastic behavior of key polymers, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
The addition of DOPO-based compounds can impact key rheological parameters such as melt viscosity, storage modulus (G'), and loss modulus (G''), which are critical for polymer processing and final product performance. Understanding these changes is essential for optimizing manufacturing processes like injection molding, extrusion, and foaming. This guide summarizes the observed effects on several major polymer families.
Polypropylene (PP)
In polypropylene composites, the introduction of DOPO derivatives has been shown to affect the melt's flow behavior. For instance, studies on PP composites with a DiDOPO conjugated flame retardant revealed a decrease in both the storage modulus (G') and loss modulus (G'') with increasing DiDOPO content at higher frequencies.[1] This suggests a reduction in the melt's stiffness and viscous response under these conditions. The complex viscosity (η*) of these composites also tends to decrease across the frequency range, which can enhance melt stability and suppress melt dripping during combustion.[1]
Polyamide (PA)
The influence of DOPO on polyamides is marked by an increase in melt viscosity. In a study involving Polyamide 6 (PA6) with a melamine cyanurate (MCA) flame retardant, the addition of a DOPO-based diepoxide compound (DEP) as a chain extender led to a significant increase in complex viscosity, as well as storage and loss moduli.[2] This indicates a more viscous and elastic melt, making the material more sensitive to shear.[2]
Conversely, another study on PA6 with different DOPO-conjugated flame retardants (DIDOPO and DOPO-NH2) showed a decrease in both storage modulus and complex viscosity, particularly with DIDOPO.[3] This suggests a plasticizing effect that facilitates the movement of PA6 molecular chains.[3]
Polycarbonate (PC)
While extensive quantitative data on the rheological properties of DOPO-modified polycarbonate is limited in the reviewed literature, available research indicates that DOPO derivatives contribute to the formation of a more viscous residue during combustion.[4] This increased viscosity in the condensed phase can act as a barrier, reducing the release of flammable gases and inhibiting dripping. One study on a phosphorus/silicon flame retardant (MVC-DOPO) in PC highlighted the promotion of a more viscous residue as a key aspect of its flame-retardant mechanism.[5]
Epoxy Resins
DOPO and its derivatives are widely used in epoxy resins to enhance flame retardancy. The curing process of epoxy resins is a critical phase where rheological properties undergo significant changes. The addition of DOPO can influence the viscosity build-up and gelation time. While detailed comparative studies on the rheological effects of different DOPO derivatives in epoxy resins are not extensively covered in the initial search, it is known that reactive DOPO derivatives can be chemically incorporated into the epoxy network, which can affect the crosslinking density and, consequently, the viscoelastic properties of the cured resin.[6]
Data Summary
The following tables summarize the quantitative data found on the influence of DOPO and its derivatives on the rheological properties of various polymers.
Table 1: Influence of DiDOPO on Rheological Properties of Polypropylene (PP) at 190°C
| Property | Pure PP | PP + DiDOPO (low content) | PP + DiDOPO (high content) |
| Storage Modulus (G') at high frequency | Higher | Lower | Lowest |
| Loss Modulus (G'') at high frequency | Higher | Lower | Lowest |
| Complex Viscosity (η*) | Higher | Lower | Lowest |
Source: Flame Retardancy Properties and Rheological Behavior of PP/DiDOPO Conjugated Flame Retardant Composites - PMC - NIH[1]
Table 2: Influence of DOPO-based Chain Extender (DEP) on Rheological Properties of PA6/MCA
| Property | PA6/MCA | PA6/MCA + 2 wt% DEP |
| Complex Viscosity (η*) | Lower | Higher |
| Storage Modulus (G') | Lower | Higher |
| Loss Modulus (G'') | Lower | Higher |
Source: The flame retardancy and rheological properties of PA6/MCA modified by DOPO-based chain extender - RSC Publishing[2]
Table 3: Influence of DOPO-Conjugated Flame Retardants on Rheological Properties of Polyamide 6 (PA6)
| Property | Neat PA6 | PA6 + 15 wt% DIDOPO | PA6 + 15 wt% DOPO-NH2 |
| Storage Modulus (G') | Highest | Lowest | Lower |
| Complex Viscosity (η*) | Highest | Lowest | Lower |
Source: Terminal group effects of DOPO-conjugated flame retardant on polyamide 6 - Frontiers[3]
Experimental Protocols
Detailed methodologies are crucial for reproducible research. Below are summaries of experimental protocols used to assess the rheological properties of polymers with DOPO-based additives.
Rheological Analysis of PP/DiDOPO Composites
Objective: To determine the linear viscoelastic behavior of PP/DiDOPO composites in the melt state.
Instrumentation: A rotational rheometer (e.g., ARES-G2, TA Instruments) equipped with parallel plates (25 mm diameter).
Procedure:
-
Load the sample directly onto the rheometer plates.
-
Mold the sample between the plates at 190°C with a gap distance of 0.8-1 mm.[1]
-
Conduct the linear viscoelasticity test with a strain setting of 0.1%.[1]
-
Perform a frequency sweep from 0.1 rad/s to 500 rad/s to measure storage modulus (G'), loss modulus (G''), and complex viscosity (η*).[1]
Melt Flow Index (MFI) Testing (General Protocol based on ASTM D1238)
Objective: To measure the ease of flow of a molten thermoplastic polymer.
Instrumentation: Melt flow indexer (extrusion plastometer).
Procedure:
-
Preheat the apparatus to the specified temperature for the polymer being tested (e.g., 190°C for polyethylene, 230°C for polypropylene).[6]
-
Load a specified amount of the polymer sample (typically 4 to 5 grams) into the barrel.[6]
-
Pack the material to avoid air pockets.[6]
-
Insert a piston and apply a specified weight.[6]
-
Allow the polymer to extrude through a standard die.
-
Collect and weigh the extrudate over a ten-minute period. The result is expressed in grams per 10 minutes (g/10 min).[6]
Visualizing the Workflow
To better understand the experimental process, the following diagrams illustrate the workflows for rheological analysis and investigating the influence of DOPO.
Caption: Workflow for Rheological Analysis of DOPO-Modified Polymers.
Caption: Logical workflow for investigating DOPO's influence on polymer rheology.
References
- 1. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Terminal group effects of DOPO-conjugated flame retardant on polyamide 6: Thermal stability, flame retardancy and mechanical performances [frontiersin.org]
- 4. Frontiers | Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* [frontiersin.org]
- 5. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Quantitative Analysis of Phosphorus Radicals from DOPO Decomposition: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the quantitative analysis of phosphorus-centered radicals generated from the thermal decomposition of 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide (DOPO) with alternative methods of phosphorus radical generation. This document is intended to assist researchers in selecting appropriate methodologies for studying radical-involved chemical and biological processes.
Introduction
The thermal decomposition of DOPO is a well-established method for generating phosphorus-centered radicals, primarily the phosphinoyl radical (PO•) and related species (HPO•). These highly reactive intermediates play a crucial role in various applications, most notably as gas-phase radical scavengers in flame retardants.[1][2][3] Understanding the quantitative aspects of their formation is critical for optimizing these applications and for exploring their potential in other fields, such as organic synthesis and materials science. Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), spectroscopy, coupled with spin trapping techniques, stands as the gold standard for the detection and quantification of short-lived radical species like those derived from DOPO.[4][5]
This guide compares the thermal decomposition of DOPO with two prominent alternative methods for generating phosphorus radicals: the photolysis of acylphosphine oxides and the reaction of phosphine oxides with potassium persulfate.
Methods of Phosphorus Radical Generation: A Comparison
The generation of phosphorus radicals can be achieved through various chemical and physical methods. Here, we compare three key approaches:
| Method | Description | Advantages | Disadvantages |
| Thermal Decomposition of DOPO | Heating DOPO or its derivatives above their decomposition temperature leads to the homolytic cleavage of P-C and P-O bonds, releasing phosphorus-centered radicals into the gas phase.[1][3] | - Simplicity of initiation (heat). - High efficiency in flame retardancy applications.[1][3] | - High temperatures required. - Potential for complex side reactions. - Limited quantitative data on radical yield in the literature. |
| Photolysis of Acylphosphine Oxides | UV irradiation of acylphosphine oxides, such as 2,4,6-trimethylbenzoyldiphenylphosphine oxide (TPO), induces α-cleavage of the C-P bond, generating phosphinoyl and acyl radicals with high quantum yields.[6][7][8][9][10] | - High quantum yields (e.g., 0.5-0.7 for TPO).[8][10] - Mild reaction conditions (room temperature). - Well-characterized radical generation process. | - Requires a UV light source. - Potential for photosensitivity of other components in the system. |
| Reaction of Phosphine Oxides with Potassium Persulfate | The reaction between a phosphine oxide (e.g., diphenylphosphine oxide) and a strong oxidizing agent like potassium persulfate (K₂S₂O₈) generates phosphorus-centered radicals through a single electron transfer mechanism. | - Metal-free radical generation. - Can be performed under relatively mild thermal conditions. | - Requires stoichiometric or excess oxidant. - The reaction kinetics can be complex. |
Quantitative Data on Phosphorus Radical Generation
While the generation of phosphorus radicals from DOPO is qualitatively well-established, specific quantitative data on the yield or concentration of these radicals under defined thermal decomposition conditions is scarce in the accessible scientific literature. In contrast, the photolysis of acylphosphine oxides has been more extensively studied quantitatively.
| Precursor | Method | Radicals Generated | Quantitative Data | Reference |
| DOPO | Thermal Decomposition | PO•, HPO• | Data not readily available in the literature. | [1][3] |
| 2,4,6-Trimethylbenzoyldiphenylphosphine oxide (TPO) | Photolysis (347 nm) | Diphenylphosphinoyl radical, 2,4,6-trimethylbenzoyl radical | Quantum Yield of radical formation: 0.5 - 0.7 | [8][10] |
| Bis(2,4,6-trimethylbenzoyl)phenylphosphine oxide (BAPO) | Photolysis (385 nm) | (2,4,6-trimethylbenzoyl)phenylphosphinoyl radical, 2,4,6-trimethylbenzoyl radical | Quantum Yield of photolysis: ~0.6 | [9] |
Experimental Protocols
Quantitative Analysis of Phosphorus Radicals from DOPO Decomposition via EPR Spin Trapping
This protocol describes a general procedure for the detection and potential quantification of phosphorus radicals generated from the thermal decomposition of DOPO using EPR spectroscopy with a spin trapping agent.
Materials:
-
DOPO (9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide)
-
Spin trapping agent, e.g., N-tert-butyl-α-phenylnitrone (PBN) or 5,5-dimethyl-1-pyrroline N-oxide (DMPO)[5][11][12]
-
High-purity inert solvent (e.g., deoxygenated toluene or a high-boiling point solvent compatible with the pyrolysis temperature)
-
Inert gas (e.g., Argon or Nitrogen)
-
EPR spectrometer
-
Pyrolysis unit coupled to the EPR spectrometer or a system for trapping the gaseous decomposition products.
-
Standard for quantification (e.g., a stable nitroxide radical of known concentration)
Procedure:
-
Sample Preparation: Prepare a solution of the spin trapping agent (typically 20-50 mM) in the chosen inert solvent.[13]
-
System Setup: The experimental setup typically involves a pyrolysis chamber where a known amount of DOPO is placed. A carrier gas (inert gas) flows through the chamber to transport the gaseous decomposition products, including the phosphorus radicals, into the EPR spectrometer's resonant cavity.
-
Radical Trapping: The gas stream containing the radicals is bubbled through the spin trap solution placed inside the EPR flat cell or a similar sample holder within the cavity. Alternatively, for solid-phase trapping, the radicals can be passed over a solid support coated with the spin trap.
-
EPR Measurement: The EPR spectrum of the spin adduct is recorded. The characteristic hyperfine splitting constants of the trapped phosphorus radical will provide information on its identity.[11]
-
Quantification: The concentration of the trapped radical adduct is determined by double integration of the EPR signal and comparison with the signal of a standard sample of known concentration, measured under identical instrumental conditions.[4]
Generation and Quantification of Phosphinoyl Radicals from Photolysis of Acylphosphine Oxides
Materials:
-
Acylphosphine oxide photoinitiator (e.g., TPO)
-
Inert solvent (e.g., acetonitrile, benzene)
-
UV light source (e.g., laser flash photolysis system or a UV lamp with a specific wavelength)
-
EPR spectrometer with a photochemical reaction cavity
-
Spin trapping agent (optional, for steady-state experiments)
-
Standard for quantification
Procedure:
-
Sample Preparation: Prepare a solution of the acylphosphine oxide in the chosen solvent. For time-resolved EPR, the concentration is typically in the micromolar to millimolar range.
-
Photolysis and EPR Detection: The sample solution is placed in a quartz flat cell within the EPR cavity and irradiated with the UV light source.
-
Time-Resolved EPR (for direct detection): In a laser flash photolysis setup, a short laser pulse generates the radicals, and the EPR spectrum is recorded immediately after the pulse to observe the transient radicals directly. The signal intensity is proportional to the radical concentration.
-
Spin Trapping (for steady-state detection): For continuous UV irradiation, a spin trap can be added to the solution to form a more stable spin adduct, which can then be quantified as described in the DOPO protocol.
-
Quantum Yield Determination: The quantum yield of radical formation can be determined by comparing the amount of photoinitiator consumed or the amount of radical generated (quantified by EPR) to the number of photons absorbed by the sample, which is measured by actinometry.[9]
Visualizing the Processes
To better understand the experimental workflows and reaction pathways, the following diagrams are provided.
Caption: Experimental workflow for the quantitative analysis of phosphorus radicals from DOPO decomposition.
Caption: Comparison of phosphorus radical generation pathways.
Conclusion
The quantitative analysis of phosphorus radicals is essential for understanding and optimizing their applications. While the thermal decomposition of DOPO is a significant source of these radicals, particularly in flame retardancy, there is a notable lack of published quantitative data on radical yields. In contrast, methods like the photolysis of acylphosphine oxides offer well-characterized and quantifiable sources of phosphinoyl radicals under mild conditions, with reported quantum yields providing a clear measure of efficiency. The choice of method for generating and quantifying phosphorus radicals will ultimately depend on the specific research goals, the required reaction conditions, and the available analytical instrumentation. For applications requiring precise control and quantification of radical generation at ambient temperatures, photolytic methods are currently better characterized. For studies related to high-temperature processes like combustion and flame retardancy, the direct investigation of DOPO decomposition, despite its analytical challenges, remains indispensable. Further research focusing on the quantitative EPR analysis of DOPO decomposition is needed to bridge the existing knowledge gap.
References
- 1. Thermal degradation behavior and flame retardant properties of PET/DiDOPO conjugated flame retardant composites* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanical, Thermal Stability, and Flame Retarding Properties of Phosphorus-Modified PET Blended with DOPO-POSS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Detection and characterisation of radicals in biological materials using EPR methodology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Detection of Short-lived Free Radicals - Spin-trapping EPR (ESR) Applications-ciqtekglobal.com [ciqtekglobal.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. afinitica.com [afinitica.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Spin Trapping of the Phosphorus-centered Radicals Generated from Hydrogen Abstraction Reaction by 2,2-Diphenyl-1-picrylhydrazyl [crcu.jlu.edu.cn]
- 12. Spin trapping - Wikipedia [en.wikipedia.org]
- 13. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Proper Disposal of 6H-Dibenzo[c,e]oxaphosphinine 6-oxide: A Guide for Laboratory Professionals
Proper Disposal of 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide: A Guide for Laboratory Professionals
Researchers and scientists handling 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide must adhere to stringent disposal protocols to ensure personnel safety and environmental compliance. This organophosphorus compound is classified as an irritant and requires management as hazardous waste. The following guide provides a comprehensive, step-by-step approach to its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn, including safety goggles, chemical-resistant gloves, and a lab coat. All handling of 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Waste Classification and Segregation
All materials contaminated with 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide, including unused product, reaction byproducts, contaminated labware (e.g., pipette tips, vials), and spill cleanup materials, must be treated as hazardous waste. It is crucial to segregate this waste stream from non-hazardous materials to prevent cross-contamination and ensure proper disposal.
Table 1: Waste Categorization and Handling
| Waste Type | Description | Container Requirement |
| Solid Waste | Unused or expired 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide powder, contaminated consumables (e.g., weigh boats, gloves, paper towels). | A clearly labeled, sealable, and chemically compatible container designated for solid hazardous waste. |
| Liquid Waste | Solutions containing 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide, solvents used for rinsing contaminated glassware. | A clearly labeled, leak-proof, and chemically compatible container with a secure screw-top cap, designated for liquid hazardous waste. |
| Sharps Waste | Contaminated needles, syringes, or other sharp objects. | A designated, puncture-resistant sharps container labeled as hazardous waste. |
Step-by-Step Disposal Protocol
-
Container Preparation and Labeling :
-
Select a waste container that is compatible with 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide.
-
Affix a hazardous waste label to the container before adding any waste.
-
The label must include the full chemical name ("6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide"), the associated hazards (e.g., "Irritant"), the accumulation start date, and the principal investigator's name and contact information.
-
-
Waste Accumulation :
-
Carefully place the solid or liquid waste into the appropriately labeled container.
-
Ensure the container is securely sealed after each addition to prevent spills or volatilization.
-
Store the waste container in a designated satellite accumulation area that is secure and away from incompatible chemicals.
-
-
Decontamination of Labware :
-
For reusable glassware, rinse with a suitable solvent to remove all traces of the compound. The solvent rinsate must be collected and disposed of as hazardous liquid waste.
-
Disposable labware that has come into contact with the chemical should be disposed of as solid hazardous waste.
-
-
Arranging for Disposal :
-
Once the waste container is full or the accumulation time limit set by your institution's Environmental Health and Safety (EHS) office is reached, arrange for its collection.
-
Contact your institution's EHS office to schedule a pickup of the hazardous waste. Follow their specific procedures for waste handover.
-
-
Emergency Procedures :
-
In case of a spill, immediately alert personnel in the area.
-
Contain the spill using an appropriate absorbent material for chemical spills.
-
Collect the contaminated absorbent material and dispose of it as solid hazardous waste.
-
Decontaminate the spill area according to your laboratory's standard operating procedures.
-
Disposal Workflow Diagram
Caption: Disposal Workflow for 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide
This structured approach to the disposal of 6H-Dibenzo[c,e][1][2]oxaphosphinine 6-oxide will help ensure a safe laboratory environment and adherence to regulatory requirements. Always consult your institution's specific guidelines and the material's Safety Data Sheet (SDS) for the most detailed and up-to-date information.
Personal protective equipment for handling 6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide
Safe Handling and Disposal of 6H-Dibenzo[c,E][1][2]oxaphosphinine 6-oxide
This guide provides essential safety protocols and logistical plans for researchers, scientists, and drug development professionals handling 6H-Dibenzo[c,E][1][2]oxaphosphinine 6-oxide (also known as 9,10-Dihydro-9-oxa-10-phosphaphenanthrene 10-oxide, DOPO). Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment.
1. Hazard Identification and Risk Assessment
6H-Dibenzo[c,E][1][2]oxaphosphinine 6-oxide is an organophosphorus compound that presents several health hazards. A thorough risk assessment must be conducted before beginning any work.
Summary of Hazards:
-
Skin: Causes skin irritation and may cause an allergic skin reaction.[1][2][3][4]
-
Eyes: Causes serious eye irritation and potential damage.[2][3][4]
The GHS signal word for this compound is "Warning" or "Danger" depending on the supplier.[2][3]
2. Personal Protective Equipment (PPE)
The use of appropriate PPE is mandatory to prevent direct contact and inhalation.[4][5] All PPE should be inspected for integrity before each use.[6]
| Protection Type | Specific Requirement | Purpose and Rationale |
| Hand Protection | Nitrile or Butyl rubber gloves (minimum 12-15 mils thickness).[7] | Prevents skin contact, irritation, and potential allergic reactions. Studies show gloves are a key factor in reducing exposure to organophosphates.[8] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of solutions or airborne particles, preventing serious eye damage.[4] |
| Respiratory Protection | NIOSH-approved N95/P100 respirator or a powered air-purifying respirator (PAPR). | Required when handling the solid powder outside of a certified chemical fume hood to prevent respiratory tract irritation.[8] |
| Body Protection | Chemical-resistant lab coat (fully buttoned) or disposable coveralls. | Protects skin from accidental spills and contamination of personal clothing.[4][7] |
| Foot Protection | Closed-toe, chemical-resistant shoes and shoe covers. | Ensures no skin is exposed and protects against spills. |
3. Operational Plan: Weighing and Solubilizing Protocol
This protocol outlines the step-by-step procedure for safely weighing the solid compound and preparing a solution. All steps must be performed inside a certified chemical fume hood.
Experimental Workflow Diagram
Caption: Workflow for handling 6H-Dibenzo[c,E][1][2]oxaphosphinine 6-oxide.
Methodology:
-
Preparation:
-
Don all required PPE as specified in the table above.
-
Ensure the chemical fume hood is operational with a verified face velocity.
-
Assemble all necessary equipment (analytical balance, weigh paper, spatula, glassware, solvent, labels).
-
-
Weighing and Transfer:
-
Place a piece of weigh paper on the analytical balance and tare.
-
Carefully transfer the desired amount of solid 6H-Dibenzo[c,E][1][2]oxaphosphinine 6-oxide onto the weigh paper using a clean spatula. Avoid creating airborne dust.
-
Record the mass, then carefully transfer the solid into the designated flask.
-
-
Solubilization:
-
Slowly add the desired solvent to the flask.
-
Gently swirl the flask or use a magnetic stirrer to dissolve the compound completely.
-
Once dissolved, securely cap and label the container with the chemical name, concentration, date, and your initials.
-
-
Immediate Cleanup:
-
Wipe down the spatula, balance, and any surfaces inside the fume hood that may have been contaminated, using a suitable solvent and absorbent pads.
-
Dispose of the used weigh paper and absorbent pads into the designated solid hazardous waste container.
-
4. Emergency Procedures
Immediate action is required in the event of exposure.
| Exposure Type | Immediate First Aid Response |
| Skin Contact | Immediately remove contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[2] |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. If the person is conscious, have them drink one or two glasses of water. Seek immediate medical attention. |
| Spill | Evacuate the area. Wear full PPE, including respiratory protection. Cover the spill with an inert absorbent material (e.g., sand, vermiculite). Carefully sweep or scoop the material into a labeled hazardous waste container. Decontaminate the spill area thoroughly. |
5. Disposal Plan
All waste materials contaminated with 6H-Dibenzo[c,E][1][2]oxaphosphinine 6-oxide must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.[6][9]
Waste Segregation and Disposal Logic
Caption: Waste disposal logic for 6H-Dibenzo[c,E][1][2]oxaphosphinine 6-oxide.
Disposal Protocol:
-
Liquid Waste: Collect all unused solutions and solvent rinses in a dedicated, sealed, and clearly labeled hazardous waste container. The label must include "Hazardous Waste," the full chemical name, and associated hazards.
-
Solid Waste: All contaminated disposable items, including gloves, absorbent pads, weigh paper, and disposable lab coats, must be placed in a lined, labeled solid hazardous waste container.[6]
-
Sharps Waste: Any contaminated sharps (needles, glass pipettes) must be placed in a designated, puncture-proof sharps container.
-
Storage and Pickup: Store all waste containers in a designated satellite accumulation area. Do not overfill containers. When ready, arrange for disposal through your institution's Environmental Health & Safety (EH&S) department or a licensed hazardous waste contractor.
References
- 1. 6H-Dibenz[c,e][1,2]oxaphosphorin, 6-oxide | C12H8O2P+ | CID 6328250 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 6H-Dibenzo[c,e][1,2]oxaphosphinine 6-oxide | 35948-25-5 [sigmaaldrich.com]
- 3. carlroth.com [carlroth.com]
- 4. chembk.com [chembk.com]
- 5. Minimize Exposure with Personal Protective Equipment [pss.basf.us]
- 6. epa.gov [epa.gov]
- 7. extension.missouri.edu [extension.missouri.edu]
- 8. Exposure to organophosphate insecticides, inappropriate personal protective equipment use, and cognitive performance among pesticide applicators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
